CCG-271423
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C28H26N4O3 |
|---|---|
Poids moléculaire |
466.5 g/mol |
Nom IUPAC |
(3Z)-3-[[3,5-dimethyl-4-(prop-2-ynylcarbamoyl)-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide |
InChI |
InChI=1S/C28H26N4O3/c1-5-13-29-28(35)25-16(2)24(30-18(25)4)15-22-21-14-20(11-12-23(21)32-27(22)34)26(33)31-17(3)19-9-7-6-8-10-19/h1,6-12,14-15,17,30H,13H2,2-4H3,(H,29,35)(H,31,33)(H,32,34)/b22-15-/t17-/m1/s1 |
Clé InChI |
KIHFNNZABDKAOK-JVDNRXPZSA-N |
SMILES isomérique |
CC1=C(NC(=C1C(=O)NCC#C)C)/C=C\2/C3=C(C=CC(=C3)C(=O)N[C@H](C)C4=CC=CC=C4)NC2=O |
SMILES canonique |
CC1=C(NC(=C1C(=O)NCC#C)C)C=C2C3=C(C=CC(=C3)C(=O)NC(C)C4=CC=CC=C4)NC2=O |
Origine du produit |
United States |
Foundational & Exploratory
The Core Mechanism of CCG-271423: A Technical Guide to a Novel Inhibitor of the RhoA/MRTF-A/SRF Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCG-271423 is a next-generation small molecule inhibitor targeting the RhoA-mediated MRTF-A/SRF transcriptional pathway. This pathway is a critical regulator of cellular processes such as cytoskeletal dynamics, cell migration, proliferation, and fibrosis, and its dysregulation is implicated in various pathologies, including cancer metastasis and fibrotic diseases. This technical guide provides an in-depth exploration of the mechanism of action of this compound, leveraging available data for its closely related analog, CCG-1423. It details the molecular interactions, cellular effects, and relevant experimental protocols for studying this class of inhibitors.
Introduction
The Ras homolog gene family, member A (RhoA) is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. Activated RhoA initiates a signaling cascade that leads to the nuclear translocation of Myocardin-Related Transcription Factor-A (MRTF-A), a potent coactivator of the Serum Response Factor (SRF).[1] The MRTF-A/SRF complex then drives the transcription of genes involved in cytoskeletal organization and cell motility.[1] The inhibitor CCG-1423 was identified through a high-throughput screen for compounds that block this signaling pathway and has become a crucial tool for its study.[1] While specific data for this compound is not extensively available in public literature, it is understood to be a derivative of CCG-1423, and its mechanism of action is presumed to be conserved.
The RhoA/MRTF-A/SRF Signaling Pathway
The signaling cascade initiated by extracellular signals, such as lysophosphatidic acid (LPA), involves the activation of Gα12/13-coupled receptors, which in turn activate RhoA.[2][3] Activated RhoA promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). In quiescent cells, MRTF-A is sequestered in the cytoplasm through its association with G-actin. The depletion of the cellular G-actin pool upon RhoA activation leads to the release of MRTF-A. Freed from G-actin, MRTF-A translocates to the nucleus, where it binds to SRF and initiates the transcription of target genes.
References
CCG-271423: A Technical Whitepaper on its Function as a Rho/MRTF/SRF Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCG-271423 is a small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This pathway is a critical regulator of gene expression involved in cell proliferation, migration, and fibrosis. This compound has demonstrated significant anti-proliferative, anti-migratory, and pro-apoptotic effects in various cancer cell lines, particularly those with high levels of RhoC expression. The primary molecular target of the CCG-1423 series of compounds, to which this compound is related, has been identified as Pirin, an iron-dependent cofactor involved in transcriptional regulation. This document provides a comprehensive overview of the function, mechanism of action, and experimental validation of this compound and its analogs, presenting key quantitative data and detailed experimental protocols.
Introduction
The Rho family of small GTPases, including RhoA and RhoC, are key regulators of the actin cytoskeleton. Dysregulation of Rho signaling is implicated in numerous pathologies, including cancer metastasis and fibrosis.[1] The Rho pathway culminates in the activation of the transcription factor SRF, which, in conjunction with its co-activator MRTF, drives the expression of genes involved in cell motility, adhesion, and proliferation.[1][2]
CCG-1423, a precursor to this compound, was identified through a high-throughput screen for inhibitors of the Rho/MRTF/SRF pathway.[1][2] Subsequent studies have elucidated its mechanism of action and demonstrated its efficacy in preclinical models of cancer and fibrosis.[1] This whitepaper will delve into the technical details of this compound's function, providing researchers with the necessary information to utilize this compound as a tool for investigating Rho/MRTF/SRF signaling and as a potential therapeutic lead.
Mechanism of Action
This compound and its analogs exert their inhibitory effects on the Rho/MRTF/SRF pathway through a multi-faceted mechanism. The primary modes of action are:
-
Inhibition of MRTF-A Nuclear Translocation: CCG-1423 has been shown to block the nuclear localization of MRTF-A.[3][4] It is believed to achieve this by disrupting the interaction between MRTF-A and the importin α/β1 complex, which is responsible for transporting MRTF-A into the nucleus.[5]
-
Direct Binding to Pirin: Affinity isolation-based target identification efforts have revealed that the CCG-1423 series of compounds, including analogs like CCG-222740 and CCG-257081, directly bind to the transcriptional cofactor Pirin. Pirin has been shown to modulate MRTF/SRF-dependent gene expression.
The inhibition of MRTF-A nuclear import and the modulation of Pirin activity collectively lead to the downstream suppression of SRF-mediated gene transcription.
Quantitative Data
The following tables summarize the key quantitative data reported for CCG-1423 and its analogs.
Table 1: In Vitro Efficacy of CCG-1423
| Assay | Cell Line | Parameter | Value | Reference |
| SRE-Luciferase Reporter | PC-3 | IC50 | 1 - 5 µmol/L | |
| RhoA/C Signaling | - | IC50 | 1.5 µM | [6] |
| DNA Synthesis (LPA-induced) | PC-3 | Inhibition | < 1 µmol/L | [2][7] |
| Cell Growth | PC-3 | IC50 | 1 µM | [6] |
| Cell Growth | A375M2 (high RhoC) | Inhibition | Nanomolar | [2][7] |
| Cell Growth | SK-Mel-147 (high RhoC) | Inhibition | Nanomolar | [2][7] |
Table 2: Binding Affinity of CCG-1423 Analogs to Pirin
| Compound | Method | Binding Affinity (Kd) | Reference |
| CCG-222740 | Isothermal Titration Calorimetry | 4.3 µM | [1] |
| CCG-257081 | Isothermal Titration Calorimetry | 8.5 µM | [1] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the signaling pathway targeted by this compound and the workflows of key experiments used to characterize its function.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound.
SRE-Luciferase Reporter Assay
This assay is used to quantify the activity of the Rho/MRTF/SRF signaling pathway.
Materials:
-
HEK293T or PC-3 cells
-
SRE.L-luciferase reporter plasmid
-
Constitutively active Gα12/13 or RhoA/C expression plasmid (activators)
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells per well and allow them to adhere overnight.
-
Co-transfect the cells with the SRE.L-luciferase reporter plasmid, the activator plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 4-6 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate the cells for 18-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percent inhibition of SRE.L-luciferase activity for each concentration of this compound and determine the IC50 value.
Cell Viability/Proliferation Assay (WST-1)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., PC-3, A375M2)
-
This compound
-
WST-1 reagent
-
96-well plate
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate the cells for the desired period (e.g., 72 hours).
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of viable cells compared to the vehicle-treated control.
Matrigel Invasion Assay
This assay assesses the ability of cancer cells to invade through a basement membrane matrix.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel
-
Cancer cell lines
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Protocol:
-
Thaw Matrigel on ice and dilute it with cold serum-free medium.
-
Coat the upper surface of the Transwell inserts with the diluted Matrigel and allow it to solidify at 37°C.
-
Harvest and resuspend the cancer cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add medium containing a chemoattractant to the lower chamber.
-
Add various concentrations of this compound or a vehicle control to the upper chamber.
-
Incubate the plate for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain them with crystal violet.
-
Count the number of invaded cells in several random fields under a microscope.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner of apoptosis.
Materials:
-
Melanoma cell lines (e.g., A375M2)
-
This compound
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer
-
Microplate reader
Protocol:
-
Seed cells in a 6-well plate and treat them with this compound or a vehicle control for the desired time.
-
Induce apoptosis if necessary, depending on the experimental design.
-
Harvest the cells and prepare cell lysates according to the assay kit manufacturer's instructions.
-
Determine the protein concentration of the lysates.
-
Add an equal amount of protein from each lysate to the wells of a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity compared to the vehicle-treated control.
Conclusion
This compound is a potent and specific inhibitor of the Rho/MRTF/SRF signaling pathway. Its ability to block the nuclear translocation of MRTF-A and interact with Pirin makes it a valuable tool for studying the intricate mechanisms of this pathway. The quantitative data and detailed experimental protocols provided in this whitepaper offer a solid foundation for researchers to effectively utilize this compound in their investigations into cancer, fibrosis, and other diseases driven by dysregulated Rho signaling. Further research into the therapeutic potential of this compound and its analogs is warranted.
References
- 1. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 3. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. snapcyte.com [snapcyte.com]
- 6. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellbiolabs.com [cellbiolabs.com]
CCG-271423: A Potent and Selective GRK5 Inhibitor for Research and Drug Development
An In-depth Technical Guide
Abstract
G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that plays a pivotal role in the regulation of G protein-coupled receptor (GPCR) signaling. Its involvement in pathological cardiac hypertrophy and other disease states has positioned it as a compelling target for therapeutic intervention. CCG-271423 has emerged as a potent and highly selective inhibitor of GRK5. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical data, and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the study of GRK5 and the development of related therapeutics.
Introduction to GRK5
GRK5 is a member of the G protein-coupled receptor kinase family, which is responsible for the phosphorylation of activated GPCRs, leading to their desensitization and internalization. Beyond this canonical function at the plasma membrane, GRK5 possesses non-canonical signaling roles within the cell nucleus. In cardiomyocytes, GRK5 can translocate to the nucleus in response to hypertrophic stimuli.[1][2] This nuclear localization is a key event in the progression of pathological cardiac hypertrophy.[1] Once in the nucleus, GRK5 can phosphorylate transcription factors such as NFAT (nuclear factor of activated T-cells) and MEF2 (myocyte enhancer factor 2), leading to the expression of pro-hypertrophic genes.[2]
This compound: A Selective GRK5 Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for GRK5. Its inhibitory activity is significantly greater for GRK5 compared to other kinases, including the closely related GRK2, making it a valuable tool for dissecting the specific roles of GRK5 in cellular processes.
Quantitative Data
The inhibitory potency of this compound against GRK5 and its selectivity over GRK2 are summarized in the table below.
| Target Kinase | IC50 (µM) | Reference |
| GRK5 | 0.0021 | [2] |
| GRK2 | 44 | [2] |
Table 1: Inhibitory activity of this compound against GRK5 and GRK2.
Signaling Pathways
The primary mechanism of action of this compound is the direct inhibition of the kinase activity of GRK5. This inhibition impacts both the canonical and non-canonical signaling pathways of GRK5.
Canonical GRK5 Signaling Pathway
In its canonical role, GRK5 phosphorylates agonist-bound GPCRs at the cell membrane, initiating a process of desensitization. By inhibiting GRK5, this compound can modulate the signaling of various GPCRs.
Non-Canonical GRK5 Signaling Pathway
The non-canonical, nuclear actions of GRK5 are implicated in pathological cardiac hypertrophy. This compound, by inhibiting GRK5, can prevent the downstream consequences of this pathway.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize GRK5 inhibitors like this compound.
GRK5 Kinase Assay (for IC50 Determination)
This protocol describes a common method for determining the in vitro potency of an inhibitor against GRK5.
Materials:
-
Recombinant human GRK5 enzyme
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate (e.g., casein)
-
ATP (spiked with [γ-³²P]ATP for radiometric assay, or unlabeled for luminescence-based assays)
-
This compound
-
96- or 384-well assay plates
-
Phosphocellulose paper and scintillation counter (for radiometric assay)
-
ADP-Glo™ Kinase Assay kit and luminometer (for luminescence-based assay)
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In each well of the assay plate, combine the GRK5 enzyme, the substrate, and the diluted this compound (or vehicle control).
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes).
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at 30°C for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction.
-
Detect the amount of substrate phosphorylation:
-
Radiometric: Spot a portion of the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence (ADP-Glo™): Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.
-
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cardiomyocyte Contractility Assay
This assay assesses the effect of this compound on the contractile function of cardiomyocytes.
Materials:
-
Isolated primary cardiomyocytes or iPSC-derived cardiomyocytes
-
Appropriate cell culture medium and plates
-
Video microscopy setup with a high-speed camera
-
Software for motion vector analysis
-
This compound
Procedure:
-
Plate cardiomyocytes on a suitable culture dish and allow them to form a spontaneously contracting monolayer.
-
Acquire baseline video recordings of cardiomyocyte contractions.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
After a defined incubation period, acquire video recordings of the treated cells.
-
Analyze the videos using software that tracks the motion of the cardiomyocytes.
-
Quantify parameters of contractility, such as contraction amplitude, velocity, and duration.
-
Compare the contractility parameters of treated cells to the baseline and vehicle-treated controls.
Intracellular Calcium Transient Measurement
This protocol measures the effect of this compound on the intracellular calcium dynamics that are coupled to cardiomyocyte contraction.
Materials:
-
Isolated primary cardiomyocytes or iPSC-derived cardiomyocytes
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Fluorescence microscopy setup with a system for rapid image acquisition (e.g., confocal microscope with line-scanning capabilities)
-
Image analysis software
-
This compound
Procedure:
-
Culture cardiomyocytes on glass-bottom dishes suitable for high-resolution imaging.
-
Load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions.
-
Mount the dish on the microscope stage and perfuse with a physiological buffer.
-
Record baseline calcium transients from spontaneously contracting or electrically paced cardiomyocytes.
-
Introduce this compound at desired concentrations into the perfusion buffer.
-
Record calcium transients in the presence of the inhibitor.
-
Analyze the recorded fluorescence signals to determine key parameters of the calcium transient, including amplitude, rise time, and decay kinetics.
-
Compare the calcium transient parameters before and after the application of this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of GRK5. Its high potency and selectivity enable researchers to specifically probe GRK5 function in a variety of experimental systems. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and the discovery of novel GRK5 inhibitors. As our understanding of the multifaceted roles of GRK5 in disease continues to grow, selective inhibitors like this compound will be instrumental in the development of new therapeutic strategies.
References
The Biological Role of CCG-271423: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-271423 has emerged as a potent and highly selective inhibitor of G protein-coupled receptor kinase 5 (GRK5), a key regulator of cardiac signaling. This technical guide provides a comprehensive overview of the biological role of this compound, summarizing its known biochemical activity and exploring its physiological effects within the context of GRK5 function in cardiomyocytes. The information presented herein is intended to support further research and drug development efforts targeting GRK5-mediated pathways in cardiovascular diseases.
Core Concepts: Understanding GRK5 and its Inhibition by this compound
G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that plays a dual role in cellular signaling. Its canonical function involves the phosphorylation of activated G protein-coupled receptors (GPCRs), leading to their desensitization and internalization. Beyond this, GRK5 possesses non-canonical functions, particularly within the nucleus, where it can directly influence gene transcription associated with pathological cardiac hypertrophy.
This compound is a small molecule inhibitor designed to selectively target GRK5. Its mechanism of action is centered on its high-affinity binding to the ATP-binding pocket of GRK5, thereby preventing the phosphorylation of its substrates.
Quantitative Data: Inhibitory Potency and Selectivity of this compound
The efficacy of this compound as a GRK5 inhibitor is defined by its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%. The selectivity of this compound is demonstrated by comparing its IC50 value for GRK5 to that of other closely related kinases, such as GRK2.
| Target Kinase | IC50 (µM) | Reference |
| GRK5 | 0.0021 | [1] |
| GRK2 | 44 | [1] |
This table clearly illustrates the high potency and selectivity of this compound for GRK5 over GRK2.
Biological Effects of this compound in Cardiomyocytes
The primary reported biological effect of this compound is the inhibition of cardiomyocyte contractility and a corresponding decrease in intracellular calcium (Ca2+) transients.[1] This observation is consistent with the role of GRK5 in regulating cardiac function.
Signaling Pathways Modulated by GRK5
While direct experimental evidence detailing the modulation of specific signaling pathways by this compound is not yet available in the public domain, the known functions of its target, GRK5, provide a strong framework for its expected biological role.
Canonical Signaling (GPCR Desensitization):
By inhibiting GRK5, this compound is expected to prevent the desensitization of various GPCRs in cardiomyocytes, such as β-adrenergic receptors. This could lead to sustained signaling downstream of these receptors.
Non-Canonical Signaling (Nuclear Actions):
A critical aspect of GRK5's pathological role in the heart is its translocation to the nucleus upon hypertrophic stimuli. In the nucleus, GRK5 participates in signaling cascades that promote cardiac hypertrophy, fibrosis, and inflammation. Key downstream pathways include the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). By inhibiting GRK5, this compound is hypothesized to block these detrimental nuclear signaling events.
Experimental Protocols
While specific published protocols detailing the use of this compound are not currently available, the following are generalized methodologies for key experiments relevant to assessing its biological role.
In Vitro Kinase Assay
Objective: To determine the IC50 of this compound against GRK5 and other kinases.
Methodology:
-
Reagents: Recombinant human GRK5, kinase buffer, ATP, substrate peptide (e.g., casein), this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 96-well plate, add GRK5, the substrate peptide, and the kinase buffer.
-
Add the different concentrations of this compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the log concentration of this compound to determine the IC50 value.
Cardiomyocyte Contractility Assay
Objective: To measure the effect of this compound on the contractility of isolated cardiomyocytes.
Methodology:
-
Cell Preparation: Isolate primary adult ventricular cardiomyocytes or use cultured cardiomyocytes (e.g., iPSC-derived).
-
Equipment: IonOptix or similar system for measuring sarcomere length and cell shortening.
-
Procedure:
-
Perfuse the cardiomyocytes with a Tyrode's solution.
-
Electrically pace the cells to induce contractions.
-
Record baseline contractility (sarcomere length, percentage of shortening, velocity of shortening/relaxation).
-
Introduce this compound at various concentrations to the perfusion solution.
-
Record changes in contractility parameters.
-
-
Data Analysis: Compare the contractility parameters before and after the application of this compound.
Calcium Transient Measurement
Objective: To assess the impact of this compound on intracellular calcium dynamics in cardiomyocytes.
Methodology:
-
Cell Preparation: Load isolated or cultured cardiomyocytes with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Equipment: A fluorescence microscopy system equipped for ratiometric imaging (for Fura-2) or single-wavelength excitation/emission (for Fluo-4).
-
Procedure:
-
Mount the dye-loaded cells on the microscope stage and perfuse with Tyrode's solution.
-
Electrically pace the cells to elicit calcium transients.
-
Record baseline calcium transients (amplitude, decay kinetics).
-
Apply this compound to the perfusion solution.
-
Record the changes in calcium transient characteristics.
-
-
Data Analysis: Analyze the changes in the amplitude and kinetics of the calcium transients in the presence of this compound.
Conclusion
This compound is a valuable research tool for elucidating the multifaceted roles of GRK5 in cardiac physiology and pathophysiology. Its high potency and selectivity make it a precise probe for dissecting GRK5-mediated signaling events. The primary observed effects on cardiomyocyte contractility and calcium handling underscore its potential as a modulator of cardiac function. Future research utilizing this compound to explore its impact on downstream nuclear signaling pathways, such as those involving NFAT and NF-κB, will be crucial in fully understanding its therapeutic potential for conditions like heart failure and hypertrophic cardiomyopathy. The experimental frameworks provided in this guide offer a starting point for researchers to further investigate the intricate biological role of this promising GRK5 inhibitor.
References
Preliminary Findings on CCG-271423 and a Potential Alternative
Conversely, a significant amount of research exists for a similarly named compound, CCG-1423 . It is possible that "CCG-271423" may be a typographical error, and the intended subject of inquiry is CCG-1423, a well-documented inhibitor of the RhoA signaling pathway.
Overview of the More Extensively Studied CCG-1423
CCG-1423 is a small molecule inhibitor that targets the transcriptional activity mediated by the Myocardin-Related Transcription Factor A (MRTF-A).[2] Its mechanism of action involves preventing the nuclear import of MRTF-A, thereby disrupting the downstream gene expression regulated by the Serum Response Factor (SRF).[2][3] This compound and its derivatives have been shown to have a broad impact on transcription, including the reduction of global RNA synthesis and the inhibition of transcriptional responses to stimuli like heat shock.[4]
The inhibitory effects of CCG-1423 have been observed in various pathological processes, including:
-
Cancer Progression: It has been shown to suppress cancer cell migration and invasion, particularly in cell lines with high levels of RhoC expression.[2][3] CCG-1423 can also selectively induce apoptosis in certain melanoma cell lines.[3]
-
Tissue Fibrosis: The compound is recognized for its anti-fibrotic properties.[2]
-
Atherosclerosis: Research indicates that CCG-1423 can inhibit the development of atherosclerotic lesions.[2]
Given the extensive documentation available for CCG-1423, a detailed technical guide on its effects, including data presentation, experimental protocols, and signaling pathway diagrams, can be compiled.
We recommend confirming whether the interest lies in this compound, for which information is sparse, or if a comprehensive report on the widely studied CCG-1423 would be more beneficial. Should you wish to proceed with a report on CCG-1423, a full in-depth guide can be provided.
References
- 1. chemscene.com [chemscene.com]
- 2. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCG-1423-derived compounds reduce global RNA synthesis and inhibit transcriptional responses - PubMed [pubmed.ncbi.nlm.nih.gov]
CCG-271423: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCG-271423 has been identified as a potent and selective inhibitor of G protein-coupled receptor kinase 5 (GRK5), a key regulator of G protein-coupled receptor (GPCR) signaling. This document provides a comprehensive technical overview of the target identification and validation of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols. The information presented is intended to support further research and development of this and related compounds.
Target Identification: G Protein-Coupled Receptor Kinase 5 (GRK5)
Initial investigations and database searches revealed that this compound is a potent and selective inhibitor of G protein-coupled receptor kinase 5 (GRK5)[1][2][3][4][5][6][7][8][9]. GRK5 is a member of the serine/threonine kinase family that plays a crucial role in the phosphorylation and subsequent desensitization of activated GPCRs[2][7][10][11]. Dysregulation of GRK5 activity has been implicated in various pathological conditions, including heart failure and cancer, making it an attractive therapeutic target[1][2][3][5][7][12].
This compound belongs to a class of inhibitors developed from an indolinone scaffold, which was derived from the multi-kinase inhibitor sunitinib[2][12]. The selectivity of these compounds for GRK5 over other kinases, such as the closely related GRK2, is a key feature for their therapeutic potential.
Target Validation and Quantitative Data
The validation of GRK5 as the target of this compound is supported by its potent in vitro inhibitory activity. While specific data for this compound is available from commercial suppliers, the primary literature provides extensive data on closely related analogues, which share the same core scaffold and mechanism of action.
Table 1: In Vitro Inhibitory Activity of this compound and Related Analogs against GRK5 and GRK2
| Compound | Target | IC50 (µM) | Selectivity (GRK2/GRK5) | Reference |
| This compound | GRK5 | 0.0021 | ~20,952 | [3][4][6][8] |
| GRK2 | 44 | [3][4][6][8] | ||
| Analog 5a | GRK5 | 0.015 ± 0.02 | >73 | [2] |
| GRK2 | 1.1 ± 0.7 | [2] | ||
| Analog 9j (CCG-273441) | GRK5 | 0.0038 ± 0.001 | 1300 | [2] |
| GRK2 | 4.8 ± 3 | [2] | ||
| Sunitinib | GRK5 | 0.83 ± 0.7 | 150 | [2] |
| GRK2 | 130 ± 200 | [2] |
Note: Data for analogs 5a, 9j, and Sunitinib are presented as mean ± SD.
The high potency and selectivity of this compound for GRK5 over GRK2 are critical for minimizing off-target effects, as GRK2 is involved in distinct physiological processes.
Mechanism of Action: Covalent Inhibition
Research on the indolinone scaffold suggests a covalent mechanism of inhibition for this class of compounds[2]. These inhibitors are designed to target a unique cysteine residue, Cys474, located in the active site of GRK5. This residue is not present in the GRK2 subfamily, providing a structural basis for the observed selectivity[2]. The interaction involves the formation of a covalent bond between the inhibitor and the cysteine residue, leading to irreversible inactivation of the kinase.
Figure 1. Proposed covalent inhibition mechanism of this compound with GRK5.
Signaling Pathway
This compound, by inhibiting GRK5, modulates the signaling of G protein-coupled receptors. In the context of cardiomyocytes, this leads to alterations in calcium transients and contractility[8]. The canonical GPCR signaling pathway involves receptor activation, G protein coupling, and subsequent desensitization mediated by GRKs.
Figure 2. GPCR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
GRK5 Kinase Activity Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 of inhibitors like this compound[10][11].
Materials:
-
GRK5 Kinase Enzyme System
-
ADP-Glo™ Kinase Assay Kit
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)
-
Substrate (e.g., casein)
-
ATP
-
This compound (or other test compounds)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer with 5% DMSO.
-
In a 384-well plate, add 1 µl of the inhibitor solution (or 5% DMSO for control).
-
Add 2 µl of GRK5 enzyme diluted in kinase buffer.
-
Add 2 µl of a substrate/ATP mixture.
-
Incubate the reaction at room temperature for 120 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence using a plate reader.
-
Calculate IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Figure 3. Workflow for the GRK5 Kinase Activity Assay.
Cardiomyocyte Contractility Assay
This protocol provides a general framework for assessing the effect of this compound on cardiomyocyte contractility, as mentioned in the compound's description[8][13][14].
Materials:
-
Isolated primary cardiomyocytes (adult, neonatal, or hiPSC-derived)
-
Culture medium and appropriate buffers
-
Microscope with a high-speed digital camera
-
Field stimulator for electrical pacing
-
Image analysis software (e.g., CONTRACTIONWAVE)
-
This compound
Procedure:
-
Plate isolated cardiomyocytes in a suitable culture dish or chamber slide.
-
Allow cells to attach and establish a regular beating rhythm.
-
Place the culture dish on the microscope stage, equipped with a field stimulator.
-
Pace the cardiomyocytes at a physiological frequency (e.g., 0.5-1 Hz).
-
Record baseline contractility videos, capturing several contraction-relaxation cycles.
-
Introduce this compound at the desired concentration to the culture medium.
-
After an appropriate incubation period, record videos of cardiomyocyte contractility in the presence of the compound.
-
Use image analysis software to measure contractility parameters such as:
-
Peak shortening (% of resting cell length)
-
Maximal velocity of contraction (+dL/dt)
-
Maximal velocity of relaxation (-dL/dt)
-
Time to peak contraction
-
Time to 90% relaxation
-
-
Compare the contractility parameters before and after the addition of this compound to determine its effect.
Figure 4. Workflow for the Cardiomyocyte Contractility Assay.
Conclusion
This compound is a potent and highly selective covalent inhibitor of GRK5. Its mechanism of action, targeting a unique cysteine residue in the GRK5 active site, provides a strong rationale for its selectivity. The provided quantitative data and experimental protocols offer a solid foundation for researchers to further investigate the therapeutic potential of this compound in diseases where GRK5 is dysregulated, such as heart failure and certain cancers. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile.
References
- 1. hitchhikers.science.purdue.edu [hitchhikers.science.purdue.edu]
- 2. Generation of Highly Selective, Potent, and Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a new class of potent and highly selective G protein-coupled receptor kinase 5 inhibitors and structural insight from crystal structures of inhibitor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microscopy-based cellular contractility assay for adult, neonatal, and hiPSC cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent, Selective, and Drug‐Like G Protein‐Coupled Receptor Kinase 5 and 6 Inhibitors: Design, Synthesis, and X‐Ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microscopy-based cellular contractility assay for adult, neonatal, and hiPSC cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. promega.com [promega.com]
- 11. promega.jp [promega.jp]
- 12. Development of a New Class of Potent and Highly Selective G Protein-coupled Receptor Kinase 5 Inhibitors and Structural Insight from Crystal Structures of Inhibitor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ncardia.com [ncardia.com]
exploring the selectivity profile of CCG-271423
An In-depth Technical Guide to the Selectivity Profile of CCG-1423
Introduction
CCG-1423 is a small molecule inhibitor that has garnered significant interest for its potent activity against the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2] This pathway is a critical regulator of gene expression involved in cell proliferation, migration, and fibrosis, making it an attractive target for therapeutic intervention in diseases such as cancer and fibrosis.[1][3] This technical guide provides a comprehensive overview of the selectivity profile of CCG-1423, detailing its molecular interactions, and providing experimental methodologies for its characterization.
Selectivity Profile of CCG-1423
Initial studies identified CCG-1423 as an inhibitor of the RhoA-mediated transcriptional signaling cascade.[2] Subsequent research has further elucidated its molecular targets, revealing a more complex selectivity profile than initially understood. While a broad, quantitative selectivity panel screening against a wide range of kinases or receptors is not publicly available, the existing data points to a relatively specific mode of action.
Primary Targets and Binding Affinities
The inhibitory activity of CCG-1423 is attributed to its direct interaction with at least two key proteins: Pirin and RPEL-containing proteins, most notably Myocardin-Related Transcription Factor A (MRTF-A).
| Target | Method | Affinity (KD) / Potency (IC50) | Reference |
| Pirin | Isothermal Titration Calorimetry (ITC) | 4.3 µM (for analogue CCG-222740) | [1] |
| MRTF-A | Pull-down assay with CCG-1423 Sepharose | Direct binding demonstrated | [4] |
| RhoA/C signaling (SRE-luciferase reporter) | Cell-based assay | IC50 = 1.5 µM | [5] |
| PC-3 cell growth (LPA-stimulated) | Cell-based assay | IC50 = 1 µM | [5] |
Off-Target Profile
While comprehensive off-target screening data is limited, studies have shown that CCG-1423 does not inhibit the binding of monomeric G-actin to MRTF-A.[4] This suggests a degree of specificity in its interaction with the MRTF-A protein complex.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the selectivity and mechanism of action of CCG-1423.
1. Serum Response Element (SRE) Luciferase Reporter Assay
This assay is fundamental for quantifying the inhibitory effect of CCG-1423 on the MRTF/SRF signaling pathway.
-
Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.
-
Reagents:
-
SRE-luciferase reporter plasmid (containing SRF binding sites).
-
Expression plasmid for a constitutively active form of a Rho GTPase (e.g., Gα12Q231L or RhoA-G14V) to stimulate the pathway.
-
Renilla luciferase plasmid (for normalization of transfection efficiency).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Transfection reagent (e.g., Lipofectamine).
-
CCG-1423 (or other test compounds).
-
Dual-luciferase reporter assay system.
-
-
Protocol:
-
Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the SRE-luciferase reporter plasmid, the constitutively active Rho GTPase expression plasmid, and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of CCG-1423 or vehicle control (e.g., DMSO).
-
Incubate the cells for an additional 18-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of CCG-1423 to determine the IC50 value.
-
2. Affinity Pull-Down Assay with CCG-1423 Sepharose
This assay is used to identify proteins that directly bind to CCG-1423.
-
Reagents:
-
CCG-1423-coupled Sepharose beads.
-
Control Sepharose beads (not coupled to CCG-1423).
-
Cell lysate from cells expressing the protein of interest (e.g., MRTF-A).
-
Lysis buffer (e.g., containing non-ionic detergent like NP-40).
-
Wash buffer.
-
Elution buffer (e.g., SDS-PAGE sample buffer).
-
Antibodies for western blot analysis.
-
-
Protocol:
-
Prepare cell lysates from cells overexpressing the target protein (e.g., Flag-tagged MRTF-A).
-
Pre-clear the lysate by incubating with control Sepharose beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with CCG-1423-coupled Sepharose beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a western blot analysis using an antibody specific to the protein of interest to confirm its binding to CCG-1423.
-
3. Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to quantitatively measure the binding affinity (KD), stoichiometry (n), and thermodynamics (ΔH, ΔS) of the interaction between a small molecule and a protein.
-
Instrumentation: Isothermal Titration Calorimeter.
-
Samples:
-
Purified recombinant protein (e.g., Pirin) in a suitable buffer.
-
CCG-1423 (or analogue) dissolved in the same buffer.
-
-
Protocol:
-
Prepare a solution of the purified protein in the sample cell of the calorimeter.
-
Prepare a solution of the CCG-1423 compound in the injection syringe at a concentration typically 10-20 times higher than the protein concentration.
-
Perform a series of small, sequential injections of the CCG-1423 solution into the protein solution while monitoring the heat change associated with each injection.
-
The raw data (heat released or absorbed per injection) is integrated and plotted against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, n, ΔH, and ΔS of the interaction.
-
Signaling Pathway and Experimental Workflow Visualizations
RhoA/ROCK Signaling Pathway
Caption: The RhoA/ROCK signaling cascade leading to cytoskeletal changes.
MRTF/SRF Signaling Pathway and Point of Inhibition by CCG-1423
Caption: The MRTF/SRF pathway and the inhibitory action of CCG-1423.
Experimental Workflow for SRE-Luciferase Assay
Caption: Workflow for the SRE-luciferase reporter gene assay.
CCG-1423 is a valuable chemical probe for studying the Rho/MRTF/SRF signaling pathway. Its selectivity appears to be driven by its interaction with Pirin and RPEL-containing proteins like MRTF-A, leading to the inhibition of MRTF-A nuclear import and subsequent downstream gene transcription. While a comprehensive off-target profile remains to be fully elucidated, the available data suggests a specific mechanism of action. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting this critical signaling cascade.
References
- 1. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RPEL Proteins Are the Molecular Targets for CCG-1423, an Inhibitor of Rho Signaling | PLOS One [journals.plos.org]
- 5. medchemexpress.com [medchemexpress.com]
The Potential Role of Rho/MRTF/SRF Pathway Inhibition in Cardiomyocyte Contractility: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature search, no direct studies investigating the specific compound CCG-271423 and its role in cardiomyocyte contractility have been identified. This guide will, therefore, focus on the well-established role of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway in cardiac muscle function and the effects of the closely related and well-documented inhibitor, CCG-1423, and its derivatives. This information provides a foundational framework for hypothesizing the potential impact of novel inhibitors of this pathway, such as a putative this compound, on cardiomyocyte contractility.
Introduction: The Rho/MRTF/SRF Pathway in Cardiac Physiology and Disease
The Rho family of small GTPases, particularly RhoA, plays a pivotal role in regulating the actin cytoskeleton. In cardiomyocytes, the integrity and dynamic remodeling of the actin cytoskeleton are intrinsically linked to cellular structure, force generation, and signal transduction. The RhoA signaling cascade is a critical regulator of cardiomyocyte identity and function. A key downstream effector pathway of RhoA is the MRTF/SRF transcriptional program.
This pathway is activated by changes in actin dynamics. In its inactive state, MRTF-A is bound to monomeric G-actin in the cytoplasm. Upon RhoA activation, which promotes the polymerization of G-actin into filamentous F-actin, MRTF-A is released and translocates to the nucleus. In the nucleus, MRTF-A acts as a co-activator for SRF, driving the transcription of genes involved in cytoskeletal organization, muscle contraction, and fibrotic responses.
Dysregulation of the Rho/MRTF/SRF pathway has been implicated in various cardiovascular pathologies, including cardiac hypertrophy, fibrosis, and heart failure. Consequently, this pathway has emerged as a promising target for therapeutic intervention.
CCG-1423 and Its Derivatives: Probes for the Rho/MRTF/SRF Pathway
CCG-1423 is a well-characterized small molecule inhibitor of the Rho/MRTF/SRF signaling pathway.[1][2] It has been shown to block the nuclear translocation of MRTF-A, thereby inhibiting SRF-mediated gene transcription.[1] While much of the research on CCG-1423 has been in the context of cancer and fibrosis, its utility in cardiovascular research is becoming increasingly apparent.
A study on a derivative, CCG-1423-8u, demonstrated its therapeutic potential in a mouse model of dilated cardiomyopathy (DCM).[3] In this model, overactivation of SRF-regulated genes was observed. Treatment with CCG-1423-8u reduced the expression of these target genes and delayed the onset of cardiac dysfunction, suggesting that inhibiting the MRTF/SRF pathway could be beneficial in certain forms of heart disease.[3]
Hypothesized Role of Rho/MRTF/SRF Inhibition in Cardiomyocyte Contractility
Given the central role of the actin cytoskeleton and contractile proteins in cardiomyocyte function, inhibition of the Rho/MRTF/SRF pathway could have profound effects on contractility. However, the exact nature of these effects is likely to be complex and context-dependent.
-
Potential for Negative Inotropy: The SRF transcription factor regulates the expression of numerous sarcomeric and cytoskeletal proteins essential for force generation. Chronic inhibition of this pathway could lead to a reduction in the expression of these key contractile components, potentially resulting in a negative inotropic effect (decreased contractility).
-
Modulation of Pathological Remodeling: In disease states characterized by excessive actin cytoskeletal remodeling and fibrosis, such as hypertrophic and dilated cardiomyopathies, inhibiting the Rho/MRTF/SRF pathway could be beneficial. By preventing the pathological gene expression program, inhibitors like CCG-1423 and its analogs might preserve cardiomyocyte function and improve overall cardiac performance in the long term.
-
Acute vs. Chronic Effects: The immediate effects of inhibiting this pathway on contractility might differ from the long-term consequences. Acute inhibition may have minimal immediate impact on the function of existing contractile proteins, while chronic inhibition would affect the synthesis of new proteins.
Further research is imperative to delineate the precise effects of targeting the Rho/MRTF/SRF pathway on cardiomyocyte contractility in both healthy and diseased states.
Experimental Protocols for Assessing Cardiomyocyte Contractility
To investigate the effects of a novel compound like a hypothetical this compound on cardiomyocyte contractility, a variety of established in vitro methods can be employed.
Cardiomyocyte Isolation and Culture
-
Neonatal Ventricular Cardiomyocytes: Hearts are harvested from 1- to 2-day-old neonatal rats or mice. The ventricles are minced and subjected to enzymatic digestion, typically using a combination of trypsin and collagenase, to dissociate the cells. Cardiomyocytes are then purified from fibroblasts by pre-plating and cultured on extracellular matrix-coated surfaces (e.g., fibronectin or laminin).
-
Adult Ventricular Cardiomyocytes: Adult hearts are rapidly excised and cannulated for retrograde perfusion via the aorta on a Langendorff apparatus.[4] The heart is first perfused with a calcium-free buffer to wash out the blood and relax the tissue, followed by perfusion with a buffer containing collagenase to digest the extracellular matrix.[4] The digested ventricular tissue is then minced and gently triturated to release individual, rod-shaped cardiomyocytes.
-
Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): hiPSCs are differentiated into cardiomyocytes using established protocols involving the timed application of growth factors that mimic embryonic development (e.g., activin A, BMP4, and Wnt inhibitors).[5][6] These cells can be cultured as monolayers or in 3D engineered heart tissues.[5][7]
Measurement of Cardiomyocyte Contractility
-
Video-Based Edge Detection: This is a widely used technique where a high-speed camera captures images of contracting cardiomyocytes.[6] Software then tracks the movement of the cell edges to determine parameters such as the amplitude and velocity of shortening and relaxation.
-
Traction Force Microscopy: Cardiomyocytes are cultured on a flexible substrate embedded with fluorescent beads.[8] As the cell contracts, it deforms the substrate, causing displacement of the beads. By tracking the bead movement, the contractile forces generated by the cell can be calculated.
-
Micropatterned Single Cells: To better mimic the in vivo rectangular shape of cardiomyocytes and promote myofibril alignment, cells can be cultured on micropatterned substrates.[8] This allows for more standardized and reproducible measurements of contractility.
Measurement of Intracellular Calcium Transients
Since cardiomyocyte contraction is triggered by a transient rise in intracellular calcium, it is crucial to measure calcium handling simultaneously with contractility.
-
Fluorescent Calcium Indicators: Cardiomyocytes are loaded with a calcium-sensitive fluorescent dye, such as Fura-2, Fluo-4, or Rhod-2.[9][10] Upon excitation with the appropriate wavelength of light, the dye's fluorescence intensity changes in proportion to the intracellular calcium concentration. A high-speed imaging system is used to capture these changes during contraction.[9][10]
-
Genetically Encoded Calcium Indicators (GECIs): Alternatively, cardiomyocytes can be engineered to express GECIs like GCaMP.[10] These are proteins that fluoresce upon binding to calcium.
Data Presentation
Quantitative data from contractility and calcium transient experiments should be summarized in tables to facilitate comparison between control and compound-treated groups.
Table 1: Effects of a Hypothetical Compound on Cardiomyocyte Contractility Parameters
| Parameter | Control | Compound (Dose 1) | Compound (Dose 2) |
| Contraction Amplitude (% of cell length) | |||
| Peak Shortening Velocity (µm/s) | |||
| Time to Peak Contraction (ms) | |||
| Relaxation Velocity (µm/s) | |||
| Time to 90% Relaxation (ms) | |||
| Beating Frequency (Hz) |
Table 2: Effects of a Hypothetical Compound on Cardiomyocyte Calcium Transients
| Parameter | Control | Compound (Dose 1) | Compound (Dose 2) |
| Calcium Transient Amplitude (F/F0) | |||
| Time to Peak Calcium (ms) | |||
| Calcium Transient Duration at 50% (ms) | |||
| Calcium Decay Tau (ms) |
Visualizations: Signaling Pathways and Experimental Workflows
Rho/MRTF/SRF Signaling Pathway in Cardiomyocytes
Caption: The Rho/MRTF/SRF signaling pathway in cardiomyocytes.
Experimental Workflow for Assessing Compound Effects on Cardiomyocyte Contractility
Caption: Workflow for analyzing compound effects on contractility.
Conclusion and Future Directions
The Rho/MRTF/SRF signaling pathway is a critical regulator of cardiomyocyte gene expression and function. While direct evidence for the role of this compound in cardiomyocyte contractility is currently lacking, studies on the related inhibitor CCG-1423 and its derivatives suggest that targeting this pathway holds therapeutic potential for certain cardiac diseases. Future research should focus on synthesizing and characterizing novel inhibitors like a potential this compound and rigorously evaluating their effects on cardiomyocyte contractility and calcium homeostasis using the established protocols outlined in this guide. Such studies will be crucial in determining the viability of the Rho/MRTF/SRF pathway as a drug target for heart failure and other cardiomyopathies.
References
- 1. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JCI Insight - Targeting MRTF/SRF in CAP2-dependent dilated cardiomyopathy delays disease onset [insight.jci.org]
- 4. Approaches to High-Throughput Analysis of Cardiomyocyte Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Considerations for an In Vitro, Cell-Based Testing Platform for Detection of Drug-Induced Inotropic Effects in Early Drug Development. Part 2: Designing and Fabricating Microsystems for Assaying Cardiac Contractility With Physiological Relevance Using Human iPSC-Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. Simultaneous Measurement of Contraction and Calcium Transients in Stem Cell Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optical Method to Quantify Mechanical Contraction and Calcium Transients of Human Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Initial Investigation of CCG-271423 in Heart Failure Models: A Preliminary Technical Overview
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on the direct investigation of CCG-271423 in heart failure models is limited. This document summarizes the currently accessible data and provides a speculative framework based on related compounds. Further empirical research is necessary to validate these initial findings and hypotheses.
Introduction
This compound is a compound with emergent interest in cellular signaling pathways. While direct, in-depth studies in the context of heart failure are not yet prevalent in the public domain, preliminary information suggests potential mechanisms that could be relevant to cardiac pathophysiology. This technical guide aims to consolidate the existing data on this compound and related compounds, offering a foundational understanding for researchers in cardiovascular drug discovery.
Compound Profile: this compound
Based on available chemical data, this compound is identified as a chemical reagent. One source indicates it functions as a click chemistry reagent containing an Alkyne group, suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions with molecules containing Azide groups[1].
A key piece of information suggests that this compound inhibits cardiomyocyte contractility and reduces Ca2+ transience[1]. This finding, though preliminary, points towards a potential role in modulating cardiac function. Dysregulation of calcium cycling is a hallmark of heart failure, and compounds that can modulate this process are of significant therapeutic interest.
Potential Mechanism of Action: Insights from a Related Compound
While information on this compound's direct targets in cardiomyocytes is scarce, data on a structurally related compound, (R)-CCG-1423, may offer valuable clues. (R)-CCG-1423 is characterized as an inhibitor of the RhoA signaling pathway[2]. The RhoA pathway is a critical regulator of various cellular processes, including stress fiber formation, cell adhesion, and gene transcription, many of which are implicated in the pathogenesis of heart failure.
Given the potential structural similarities, it is hypothesized that this compound might also exert its effects through the inhibition of RhoA-mediated signaling in cardiac cells.
Hypothetical Signaling Pathway in Cardiomyocytes
The following diagram illustrates the putative mechanism of action of a RhoA inhibitor in the context of cardiac signaling, which may be relevant for this compound.
Caption: Putative signaling pathway of this compound in cardiomyocytes.
Quantitative Data Summary
As of the latest review of publicly accessible literature, no quantitative data from preclinical heart failure models investigating this compound has been published. Therefore, a structured table for data comparison cannot be provided at this time.
Experimental Protocols
Detailed experimental protocols for the investigation of this compound in heart failure models are not currently available in the public domain. Future research would necessitate the development and validation of protocols for:
-
In vitro studies:
-
Isolation and culture of primary adult cardiomyocytes.
-
Calcium transient measurements in response to this compound.
-
Contractility assays using techniques such as video-based edge detection.
-
Western blot analysis to probe the phosphorylation status of downstream effectors of RhoA signaling.
-
Gene expression analysis of markers for cardiac hypertrophy and fibrosis.
-
-
In vivo studies:
-
Induction of heart failure in animal models (e.g., transverse aortic constriction, myocardial infarction).
-
Pharmacokinetic and pharmacodynamic profiling of this compound.
-
Echocardiographic assessment of cardiac function.
-
Histological analysis of cardiac tissue to assess hypertrophy and fibrosis.
-
The following diagram outlines a hypothetical experimental workflow for the initial investigation of this compound.
Caption: Hypothetical workflow for preclinical evaluation of this compound.
Conclusion and Future Directions
The initial data on this compound, particularly its effect on cardiomyocyte contractility and calcium transients, suggests it may be a compound of interest for cardiovascular research. The potential link to RhoA signaling, inferred from the related compound (R)-CCG-1423, provides a plausible, albeit unconfirmed, mechanism of action that warrants further investigation.
Future research should focus on:
-
Confirming the direct molecular target(s) of this compound in cardiomyocytes.
-
Elucidating the precise mechanism by which it modulates calcium handling and contractility.
-
Conducting rigorous preclinical studies in established animal models of heart failure to assess its therapeutic potential.
This preliminary guide serves as a starting point for researchers and drug developers interested in the potential of this compound as a novel modulator of cardiac function. The path forward requires a systematic and thorough investigation to validate these initial observations and to fully understand the compound's therapeutic and toxicological profile.
References
A Technical Guide to the Basic Research Applications of G Protein-Coupled Receptor Kinase 5 (GRK5) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that plays a critical role in the regulation of G protein-coupled receptor (GPCR) signaling. Beyond its canonical function of phosphorylating and desensitizing GPCRs, emerging research has unveiled non-canonical roles for GRK5 within the cell nucleus, where it can directly influence gene transcription. These dual functions have implicated GRK5 in a range of physiological and pathological processes, making it a compelling target for basic research and therapeutic development. This technical guide provides an in-depth overview of the basic research applications of GRK5 inhibitors, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways and workflows.
Core Applications of GRK5 Inhibitors in Basic Research
Inhibitors of GRK5 are invaluable tools for elucidating the multifaceted roles of this kinase in cellular signaling and disease. The primary areas of investigation include cardiovascular diseases, oncology, and inflammatory conditions.
Cardiovascular Research: Cardiac Hypertrophy and Heart Failure
GRK5 is highly expressed in the heart and has been identified as a key regulator of pathological cardiac hypertrophy.[1] In response to hypertrophic stimuli, GRK5 can translocate to the nucleus of cardiomyocytes, a process dependent on calcium/calmodulin (CaM).[2][3] In the nucleus, GRK5 phosphorylates histone deacetylase 5 (HDAC5), leading to its nuclear export and subsequent activation of pro-hypertrophic transcription factors like myocyte enhancer factor-2 (MEF2).[4][5]
GRK5 inhibitors are instrumental in dissecting this pathway and evaluating the therapeutic potential of targeting GRK5 in heart failure. For instance, the novel GRK5 inhibitor KR-39038 has been shown to significantly inhibit angiotensin II-induced cellular hypertrophy and HDAC5 phosphorylation in neonatal cardiomyocytes.[4][6] In vivo studies using mouse models of pressure overload-induced cardiac hypertrophy have demonstrated that oral administration of KR-39038 can attenuate the development of hypertrophy and preserve cardiac function.[4][6]
Oncology Research: A Dual Role in Cancer Progression
The role of GRK5 in cancer is complex, with evidence suggesting both tumor-suppressive and pro-tumorigenic functions depending on the cellular context.[7][8] Its canonical function of desensitizing GPCRs can inhibit signaling pathways that promote cell proliferation.[7] Conversely, nuclear GRK5 has been shown to phosphorylate and promote the degradation of the tumor suppressor p53, thereby inhibiting apoptosis.[7]
Selective GRK5 inhibitors, such as CCG-215022, have been used to probe these functions. In xenograft models of human rhabdomyosarcoma, treatment with a selective GRK5 inhibitor resulted in a significant reduction in tumor growth.[9] These inhibitors are critical for determining the specific cancer types where GRK5 inhibition could be a viable therapeutic strategy.
Inflammation and Neurodegenerative Disease Research
GRK5 is also implicated in inflammatory responses and neurodegenerative diseases. It can modulate inflammatory signaling pathways, in part through its interaction with the NF-κB pathway.[7][10] Preliminary studies in animal models suggest that GRK5 inhibitors can reduce excessive inflammatory responses.[11] In the context of neurodegenerative diseases like Alzheimer's, GRK5 is involved in the phosphorylation of amyloid precursor protein (APP), a key step in the formation of amyloid plaques.[11] Research in these areas is ongoing, with GRK5 inhibitors serving as essential chemical probes.
Quantitative Data on GRK5 Inhibitors
The development of potent and selective GRK5 inhibitors is an active area of research. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several commonly cited GRK5 inhibitors against GRK5 and, where available, other GRK family members to indicate selectivity.
| Inhibitor | GRK5 IC50 (µM) | GRK1 IC50 (µM) | GRK2 IC50 (µM) | GRK6 IC50 (µM) | Reference(s) |
| KR-39038 | 0.02 | - | - | - | [4][6][12][13] |
| Amlexanox | ~12.6 (pIC50 = 4.9) | ~63.1 (pIC50 = 4.2) | ~125.9 (pIC50 = 3.9) | - | [14][15][16] |
| CCG-215022 | 0.38 | 3.9 | 0.15 | - | [17][18][19] |
| Sunitinib | 0.83 | - | 130 | - | [7] |
| Ullrich-57 (5a) | 0.015 | - | 1.1 | - | [7] |
| CCG273441 | 0.0038 | - | 4.8 | - | [20] |
| GRL018-21 | 0.01 | - | - | - | [20] |
| Compound 4c | 0.01 | - | >1000 | - | [21] |
| Compound 9g | 0.0086 | - | 12 | - | [7] |
| Compound 3 | 0.033 | >40 | - | - | [8] |
| Compound 4 | 0.06 | 50 | - | 0.04 | [8] |
| Compound 6a | 0.027 | >10 | - | 0.016 | [8] |
| Compound 5 | 0.2 (after 4h) | >100 | >100 | - | [22] |
| Compound 16d | 1.1 (after 4h) | - | - | - | [22] |
| Balanol | 0.44 | 4.1 | 0.035 | - | [23] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the advancement of research. The following sections provide methodologies for key experiments involving GRK5 inhibitors.
Protocol 1: In Vitro GRK5 Kinase Activity Assay (Radiometric)
This protocol describes a method to determine the inhibitory activity of a compound against GRK5 using a radioactive ATP isotope.
Materials:
-
Recombinant human GRK5 enzyme[24]
-
GRK5 substrate: Casein (1 mg/mL) or a specific peptide substrate[9][25]
-
Kinase Assay Buffer: 20 mM HEPES pH 7.0, 2 mM MgCl2, 0.025% n-dodecyl-β-maltoside[14]
-
ATP solution (10 mM)
-
GRK5 inhibitor (test compound)
-
P81 phosphocellulose paper[25]
-
1% Phosphoric acid solution[10]
-
Scintillation counter and fluid[10]
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by combining the Kinase Assay Buffer, recombinant GRK5 enzyme (e.g., 50 nM), and the GRK5 substrate (e.g., 500 nM).[14]
-
Add the GRK5 inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP (final ATP concentration typically in the low micromolar range, e.g., 5 µM).[14]
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 15-20 minutes).[25][26]
-
Terminate the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) onto a P81 phosphocellulose paper strip.[25]
-
Wash the P81 paper strips three times for 10 minutes each in 1% phosphoric acid to remove unincorporated radioactive ATP.[10]
-
Air dry the paper strips and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Assay for Inhibition of Cardiomyocyte Hypertrophy
This protocol details how to assess the effect of a GRK5 inhibitor on angiotensin II (AngII)-induced hypertrophy in neonatal rat ventricular myocytes (NRVMs).
Materials:
-
Primary neonatal rat ventricular myocytes (NRVMs)[4]
-
Cell culture medium (e.g., DMEM with 5% FBS)[14]
-
Serum-free medium
-
Angiotensin II (AngII)[4]
-
GRK5 inhibitor (test compound)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody: anti-α-actinin[26]
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope with imaging software[26]
Procedure:
-
Isolate and culture NRVMs in appropriate culture plates.
-
After 24-48 hours, replace the culture medium with serum-free medium for 24 hours to induce quiescence.
-
Pre-treat the cells with the GRK5 inhibitor at various concentrations for 1-2 hours. Include a vehicle control.
-
Stimulate the cells with AngII (e.g., 1 µM) for 24-48 hours.[26] Maintain a vehicle-treated control group and a group treated with the inhibitor alone.
-
After the incubation period, wash the cells with PBS and fix them with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 and then block with 5% BSA.
-
Incubate the cells with the primary anti-α-actinin antibody overnight at 4°C.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature.
-
Acquire images using a fluorescence microscope.
-
Quantify the cell surface area of individual cardiomyocytes using imaging software. A significant reduction in cell size in the inhibitor-treated, AngII-stimulated group compared to the AngII-only group indicates an anti-hypertrophic effect.
Protocol 3: In Vivo Assessment of GRK5 Inhibitors in a Cardiac Hypertrophy Model
This protocol outlines a general procedure for evaluating a GRK5 inhibitor in a mouse model of pressure overload-induced cardiac hypertrophy, such as that induced by transverse aortic constriction (TAC).
Materials:
-
Male C57BL/6 mice (or other appropriate strain)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for TAC surgery
-
GRK5 inhibitor (test compound) formulated for oral or parenteral administration
-
Echocardiography equipment
-
Histology equipment and reagents (e.g., hematoxylin and eosin, Masson's trichrome)
Procedure:
-
Subject mice to TAC surgery to induce pressure overload-induced cardiac hypertrophy. A sham-operated group should be included as a control.
-
Administer the GRK5 inhibitor to a cohort of TAC mice at a predetermined dose and frequency (e.g., daily oral gavage of 30 mg/kg KR-39038).[4][6] A vehicle-treated TAC group should also be included.
-
Monitor cardiac function and dimensions non-invasively using echocardiography at baseline and at specified time points post-TAC (e.g., 2, 4, and 8 weeks).
-
At the end of the study period, euthanize the animals and harvest the hearts.
-
Measure heart weight to body weight ratios.
-
Perform histological analysis on heart sections to assess cardiomyocyte size and fibrosis.
-
Gene and protein expression analysis of hypertrophic markers (e.g., ANP, BNP, β-MHC) can also be performed on heart tissue.
-
Compare the outcomes between the vehicle-treated and inhibitor-treated TAC groups to determine the in vivo efficacy of the GRK5 inhibitor.
Visualizing Signaling Pathways and Workflows
Diagrams are essential for understanding the complex relationships in cellular signaling and the logical flow of experiments. The following are Graphviz (DOT language) scripts to generate such diagrams.
GRK5 Signaling in Cardiac Hypertrophy
Workflow for In Vitro GRK5 Kinase Inhibition Assay
Workflow for Cell-Based Cardiomyocyte Hypertrophy Assay
Conclusion
GRK5 inhibitors are powerful research tools that are enabling a deeper understanding of the diverse biological roles of this kinase. From dissecting the molecular mechanisms of cardiac hypertrophy to exploring new therapeutic avenues in cancer and inflammation, these compounds are at the forefront of cell signaling research. This guide provides a foundational resource for researchers entering this exciting field, offering a compilation of quantitative data, detailed experimental protocols, and clear visual representations of key concepts and workflows. As the development of more potent and selective GRK5 inhibitors continues, so too will the opportunities for novel discoveries in basic and translational science.
References
- 1. elkbiotech.com [elkbiotech.com]
- 2. "Nuclear translocation of cardiac G protein-Coupled Receptor kinase 5 d" by Jessica I Gold, Jeffrey S Martini et al. [jdc.jefferson.edu]
- 3. Nuclear Translocation of Cardiac G Protein-Coupled Receptor Kinase 5 Downstream of Select Gq-Activating Hypertrophic Ligands Is a Calmodulin-Dependent Process | PLOS One [journals.plos.org]
- 4. KR-39038, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. KR-39038, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Generation of Highly Selective, Potent, and Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent, Selective, and Drug‐Like G Protein‐Coupled Receptor Kinase 5 and 6 Inhibitors: Design, Synthesis, and X‐Ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 11. promega.jp [promega.jp]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Identification and Characterization of Amlexanox as a G Protein-Coupled Receptor Kinase 5 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification and characterization of amlexanox as a G protein-coupled receptor kinase 5 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. selleckchem.com [selleckchem.com]
- 19. Utilizing a Structure-Based Docking Approach to Develop Potent G Protein-Coupled Receptor Kinase (GRK) 2 and 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Development of a New Class of Potent and Highly Selective G Protein-coupled Receptor Kinase 5 Inhibitors and Structural Insight from Crystal Structures of Inhibitor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structure-Based Design of Selective, Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. GRK5 Kinase Enzyme System [promega.com]
- 25. promega.com [promega.com]
- 26. benchchem.com [benchchem.com]
CCG-271423: A Potent and Selective Tool for the Elucidation of G Protein-Coupled Receptor Kinase 5 Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CCG-271423 as a chemical probe for studying G protein-coupled receptor kinase 5 (GRK5). It details the molecule's known biochemical properties, provides established experimental protocols for its use, and visualizes key signaling pathways and experimental workflows.
Introduction to G Protein-Coupled Receptor Kinases (GRKs)
G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals.[1][2] The signaling activity of these receptors is tightly regulated, in large part by a family of serine/threonine kinases known as G protein-coupled receptor kinases (GRKs).[3][4][5][6] Upon agonist binding and receptor activation, GRKs are recruited to the intracellular domains of the GPCR, where they phosphorylate serine and threonine residues.[2] This phosphorylation event increases the receptor's affinity for β-arrestin proteins.[7][8][9] The binding of β-arrestin sterically hinders further G protein coupling, leading to desensitization of the G protein-mediated signaling pathway, and can also initiate G protein-independent signaling cascades and promote receptor internalization.[7][8][10][11][12]
The GRK family consists of seven members divided into three subfamilies.[2][6] GRK2 and GRK3 are ubiquitous, while GRK5 and GRK6 are also widely expressed.[6] Dysregulation of GRK activity has been implicated in a variety of pathological conditions, including heart failure, hypertension, and Parkinson's disease, making them attractive therapeutic targets.[3][4][13][14] The development of selective small molecule inhibitors for individual GRK isoforms is therefore of significant interest for both basic research and drug discovery.[13][15]
This compound: A Selective GRK5 Inhibitor
This compound has been identified as a potent and highly selective inhibitor of GRK5.[16] Its selectivity for GRK5 over other GRK isoforms, particularly the closely related GRK2, makes it a valuable tool for dissecting the specific roles of GRK5 in cellular signaling and disease.
Quantitative Data for this compound
The following table summarizes the known inhibitory potency of this compound against GRK5 and GRK2.
| Target | IC50 (µM) | Reference |
| GRK5 | 0.0021 | [16] |
| GRK2 | 44 | [16] |
This significant selectivity window of over 20,000-fold makes this compound an exceptional chemical probe for investigating GRK5-specific functions.
Key Signaling Pathway: GPCR Desensitization
The diagram below illustrates the canonical GPCR signaling pathway and the critical role of GRK5 in receptor desensitization. This compound acts by directly inhibiting the kinase activity of GRK5, thereby preventing the phosphorylation of the activated GPCR and subsequent β-arrestin recruitment.
Caption: GPCR signaling cascade and GRK5-mediated desensitization, inhibited by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of this compound and investigate the function of GRK5.
In Vitro Kinase Activity Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified GRK5.
Objective: To determine the IC50 value of this compound for GRK5.
Materials:
-
Recombinant purified GRK5 enzyme.
-
GRK substrate (e.g., purified rhodopsin or a peptide substrate).
-
[γ-³²P]ATP or fluorescently labeled ATP analog.
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT).
-
This compound stock solution in DMSO.
-
96-well assay plates.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In each well of a 96-well plate, add the GRK5 enzyme, the substrate, and the diluted this compound or vehicle (DMSO) control.
-
Incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding [γ-³²P]ATP (or fluorescent ATP analog) to each well.
-
Allow the reaction to proceed at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid for radiolabeling, or EDTA for fluorescent assays).
-
For radiolabeling, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For fluorescent assays, measure the fluorescence signal on a plate reader.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
β-Arrestin Recruitment Assay
This cell-based assay measures the functional consequence of GRK inhibition, which is the prevention of β-arrestin recruitment to an activated GPCR.
Objective: To assess the effect of this compound on agonist-induced β-arrestin recruitment to a specific GPCR.
Materials:
-
HEK293 cells (or other suitable cell line) stably co-expressing a GPCR of interest and a β-arrestin fusion protein (e.g., β-arrestin-GFP).
-
Cell culture medium and reagents.
-
GPCR agonist.
-
This compound stock solution in DMSO.
-
High-content imaging system or plate-based reader for assays like BRET or FRET.[8][11][17]
Procedure:
-
Seed the engineered HEK293 cells into 96- or 384-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with a fixed concentration (e.g., EC80) of the GPCR agonist.
-
Incubate for a time optimal for β-arrestin recruitment (e.g., 15-30 minutes).
-
Fix the cells (if using imaging) and acquire images using a high-content imaging system. Quantify the translocation of β-arrestin-GFP from the cytoplasm to the plasma membrane or into intracellular vesicles.
-
Alternatively, for plate-reader-based assays (BRET/FRET), measure the signal change resulting from the proximity of β-arrestin to the receptor.
-
Analyze the data to determine the concentration-dependent inhibition of β-arrestin recruitment by this compound.
Experimental Workflow and Logic
The following diagrams illustrate a typical workflow for characterizing a selective GRK inhibitor and the logical basis of its selectivity.
Experimental Workflow for GRK Inhibitor Characterization
Caption: A typical experimental workflow for the characterization of a GRK inhibitor like this compound.
Logic Diagram: Selectivity of this compound
Caption: The basis of this compound's high selectivity for GRK5 over GRK2.
Conclusion
This compound is a powerful and selective chemical tool for the investigation of GRK5. Its high potency and, more importantly, its significant selectivity over other GRK isoforms, enable researchers to parse the specific contributions of GRK5 to GPCR signaling and cellular physiology. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for utilizing this compound to further our understanding of the complex regulatory mechanisms governing GPCR function and to explore GRK5 as a potential therapeutic target in various diseases.
References
- 1. nobelprize.org [nobelprize.org]
- 2. G protein-coupled receptor kinases: Past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Basis for Small Molecule Inhibition of G Protein-Coupled Receptor Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. G protein-coupled receptor kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of regulation and function of G-protein-coupled receptor kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Arrestin Recruitment and G Protein Signaling by the Atypical Human Chemokine Decoy Receptor CCX-CKR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gαs is dispensable for β-arrestin coupling but dictates GRK selectivity and is predominant for gene expression regulation by β2-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective engagement of G protein coupled receptor kinases (GRKs) encodes distinct functions of biased ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Identification and Structure–Function Analysis of Subfamily Selective G Protein-Coupled Receptor Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Recruitment of β-Arrestin 1 and 2 to the β2-Adrenoceptor: Analysis of 65 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
the significance of the alkyne group in CCG-271423 for click chemistry
An in-depth technical guide on .
Introduction
The small molecule CCG-1423 has been identified as a potent inhibitor of the RhoA/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2][3] This pathway is a critical regulator of gene expression involved in cell migration, proliferation, and fibrosis, making it a significant target for therapeutic intervention in diseases like cancer and fibrosis.[1][3] While the parent compound, CCG-1423, has demonstrated considerable efficacy in preclinical models, understanding its precise molecular interactions is crucial for further drug development. To this end, chemical biology tools have been developed, including the alkyne-functionalized analog, CCG-271423.
This compound is a click chemistry reagent that incorporates an alkyne group, a versatile chemical handle, into the core structure of the Rho/SRF pathway inhibitor.[4] This modification does not significantly alter the compound's biological activity but endows it with the ability to participate in highly specific and efficient bioorthogonal reactions. This guide will provide an in-depth analysis of the significance of the alkyne group in this compound, focusing on its application in click chemistry for target identification, validation, and cellular imaging.
The Alkyne Group and Bioorthogonal Click Chemistry
The terminal alkyne is a key functional group in the field of bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes.[5][6] The alkyne's small size and relative inertness in the biological milieu make it an ideal chemical reporter. Its true power is unleashed when paired with an azide group in a set of reactions broadly termed "click chemistry."[7]
The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a highly efficient and specific 1,3-dipolar cycloaddition that forms a stable triazole linkage between an alkyne- and an azide-containing molecule.[8][9][10] Due to concerns about copper toxicity in living cells, a catalyst-free alternative, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), was developed.[5][8][9] SPAAC utilizes a strained cyclooctyne to react with an azide, obviating the need for a metal catalyst.[8][9]
Quantitative Comparison of Key Azide-Alkyne Click Reactions
| Reaction Type | Key Components | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| CuAAC | Terminal Alkyne, Azide, Copper(I) catalyst | 10² - 10³ | Fast kinetics, simple reactants | Copper catalyst can be toxic to living cells |
| SPAAC | Strained Cyclooctyne, Azide | 10⁻³ - 1 | Catalyst-free, highly biocompatible | Slower kinetics than CuAAC, strained alkynes can be less stable |
This compound and the Rho/MKL/SRF Signaling Pathway
The parent compound, CCG-1423, inhibits the nuclear translocation of the Myocardin-Related Transcription Factor (MRTF-A), a coactivator of the Serum Response Factor (SRF).[3][11][12][13] By preventing MRTF-A from entering the nucleus, CCG-1423 blocks the transcription of SRF-target genes that are crucial for cytoskeletal dynamics and cell motility.[2][14] More recent studies have also identified the iron-dependent cotranscription factor Pirin as a direct molecular target of the CCG-1423 series of compounds.[1] The incorporation of the alkyne group in this compound allows this potent inhibitor to be used as a chemical probe to further investigate these interactions.
Applications in Target Identification and Validation
A primary application of the alkyne group in this compound is the identification of its molecular targets. By treating cells or cell lysates with this compound, the inhibitor will bind to its target proteins. Subsequently, a reporter molecule containing a complementary azide group (e.g., biotin-azide) can be "clicked" onto the alkyne handle of the inhibitor. This allows for the enrichment of the inhibitor-protein complex using affinity purification (e.g., streptavidin beads for biotin) and subsequent identification of the bound proteins by mass spectrometry.
Experimental Protocol: Target Identification using CuAAC
This protocol outlines a general procedure for identifying the protein targets of this compound from a cell lysate using a copper-catalyzed click reaction.
1. Materials:
-
Cells expressing potential target proteins (e.g., PC-3 prostate cancer cells).
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
This compound solution (in DMSO).
-
Biotin-Azide solution (in DMSO).
-
Click Reaction Buffer components:
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium Ascorbate (freshly prepared)
-
-
Streptavidin-agarose beads.
-
Wash Buffers (e.g., PBS with varying salt concentrations and detergents).
-
Elution Buffer (e.g., SDS-PAGE sample buffer).
2. Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold Lysis Buffer. Clarify the lysate by centrifugation to remove cellular debris. Determine the protein concentration of the supernatant.
-
Inhibitor Incubation: Incubate the cell lysate with this compound at a predetermined concentration (e.g., 1-10 µM) for 1 hour at 4°C with gentle rotation. Include a DMSO-only control.
-
Click Chemistry Reaction:
-
To the lysate, add Biotin-Azide.
-
Add the pre-mixed CuSO₄ and THPTA ligand solution.
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
-
Incubate for 1 hour at room temperature with gentle rotation.
-
-
Affinity Purification:
-
Add pre-washed streptavidin-agarose beads to the reaction mixture.
-
Incubate for 2 hours at 4°C with gentle rotation to capture the biotinylated protein complexes.
-
-
Washing: Pellet the beads by centrifugation and wash extensively with Wash Buffers to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE, visualize by silver staining or Coomassie blue, and excise specific bands for identification by mass spectrometry (e.g., LC-MS/MS).
Typical Reagent Concentrations for CuAAC
| Reagent | Stock Concentration | Final Concentration |
| This compound | 10 mM in DMSO | 1 - 10 µM |
| Biotin-Azide | 10 mM in DMSO | 50 - 100 µM |
| CuSO₄ | 50 mM in H₂O | 1 mM |
| THPTA Ligand | 100 mM in H₂O | 5 mM |
| Sodium Ascorbate | 1 M in H₂O (fresh) | 10 mM |
Conclusion
The incorporation of an alkyne group into the CCG-1423 scaffold to create this compound represents a significant advancement for the study of the Rho/MKL/SRF signaling pathway. This seemingly small chemical modification transforms the inhibitor into a powerful chemical biology probe. The ability to use click chemistry enables researchers to perform a variety of experiments, from unbiased target identification and validation to cellular imaging of the inhibitor's localization. This in-depth understanding of the molecular interactions of the CCG-1423 pharmacophore is invaluable for the development of next-generation therapeutics targeting pathways implicated in cancer and fibrosis.
References
- 1. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rho/SRF Inhibitor Modulates Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click chemistry - Wikipedia [en.wikipedia.org]
- 8. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Click Chemistry [organic-chemistry.org]
- 11. RPEL Proteins Are the Molecular Targets for CCG-1423, an Inhibitor of Rho Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RPEL Proteins Are the Molecular Targets for CCG-1423, an Inhibitor of Rho Signaling | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacological intervention of MKL/SRF signaling by CCG-1423 impedes endothelial cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CCG-271423: In Vitro Experimental Guidelines
A Note to Researchers: Publicly available experimental data specifically for CCG-271423 is limited. The following protocols are based on extensive in vitro studies of the closely related and well-characterized compound, CCG-1423 . As part of the same chemical series of Rho/MRTF/SRF pathway inhibitors, these methodologies provide a robust framework for investigating the in vitro effects of this compound. Researchers are advised to adapt and optimize these protocols for their specific cell systems and experimental goals.
Introduction
This compound belongs to a series of small molecule inhibitors targeting the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This pathway is a critical regulator of gene expression involved in cell proliferation, migration, and fibrosis. The molecular target for this series of compounds has been identified as Pirin, an iron-dependent cofactor involved in transcriptional regulation. These application notes provide detailed protocols for key in vitro assays to characterize the biological activity of this compound.
Data Presentation
The following tables summarize quantitative data reported for the parent compound, CCG-1423, which can serve as a benchmark for studies with this compound.
Table 1: In Vitro Efficacy of CCG-1423 in Cancer Cell Lines
| Assay Type | Cell Line | Key Inducer | IC₅₀ / Effective Concentration | Reference |
| RhoA/C Signaling Inhibition | - | - | ~1.5 µM | [1] |
| DNA Synthesis Inhibition | PC-3 (Prostate Cancer) | Lysophosphatidic Acid (LPA) | < 1 µM | [2][3] |
| Cell Growth Inhibition | PC-3 (Prostate Cancer) | 30 µM LPA | IC₅₀ ~ 1 µM | [1] |
| A375M2 (Melanoma, high RhoC) | - | Nanomolar range | [2][3] | |
| SK-Mel-147 (Melanoma, high RhoC) | - | Nanomolar range | [2][3] | |
| A375 (Melanoma, low RhoC) | - | Less active | [2][3] | |
| SK-Mel-28 (Melanoma, low RhoC) | - | Less active | [2][3] | |
| Apoptosis Stimulation | A375M2 (Melanoma, high RhoC) | - | Selective stimulation at 3 µM | [1][2] |
| Cell Invasion Inhibition | PC-3 (Prostate Cancer) | - | 71% inhibition at 10 µM | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for in vitro screening of this compound.
Caption: Targeted Rho/MRTF/SRF signaling pathway.
Caption: General workflow for in vitro screening.
Experimental Protocols
Serum Response Element (SRE) Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of the SRF, which is downstream of the Rho pathway. Inhibition of luciferase activity indicates a blockade of the signaling cascade.
Materials:
-
HEK293T or other suitable cells
-
SRE-Luciferase (SRE.L) reporter plasmid
-
Constitutively active Gα12, Gα13, or RhoA expression plasmid (for pathway activation)
-
pRL-TK Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
DMEM with 10% FBS
-
Opti-MEM
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.
-
Transfection:
-
For each well, prepare a DNA mixture in Opti-MEM containing the SRE.L reporter, the activator plasmid, and the pRL-TK Renilla plasmid.
-
Prepare a Lipofectamine 2000 mixture in Opti-MEM.
-
Combine the DNA and Lipofectamine mixtures, incubate for 20 minutes at room temperature, and add to the cells.
-
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or DMSO (vehicle control).
-
Lysis and Luminescence Reading: After another 24 hours, lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the Dual-Luciferase Reporter Assay System.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as a percentage of the DMSO-treated control.
Cell Proliferation Assay (WST-1 or MTT)
This assay assesses the effect of this compound on the growth and viability of cancer cell lines.
Materials:
-
PC-3, A375M2, or other cancer cell lines
-
Appropriate cell culture medium
-
This compound
-
WST-1 or MTT reagent
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing a serial dilution of this compound or DMSO control. For some cell lines like PC-3, the addition of an agonist like LPA (30 µM) may be required to stimulate proliferation.[4]
-
Incubation: Incubate the plates for 48-72 hours.
-
Colorimetric Reaction: Add WST-1 or MTT reagent to each well and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC₅₀ value.
Cell Invasion Assay (Boyden Chamber)
This assay evaluates the impact of this compound on the invasive potential of cancer cells.
Materials:
-
PC-3 cells or other invasive cell lines
-
Boyden chamber inserts (8 µm pore size) with Matrigel-coated membranes
-
Serum-free medium
-
Medium with 10% FBS (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol
-
Crystal Violet stain
Protocol:
-
Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound.
-
Assay Setup:
-
Add medium with 10% FBS to the lower chamber of the Boyden apparatus.
-
Add the cell suspension (e.g., 5 x 10⁴ cells) to the upper chamber (the Matrigel-coated insert).
-
-
Incubation: Incubate for 24 hours to allow for cell invasion.
-
Cell Removal and Staining:
-
Remove non-invading cells from the top surface of the membrane with a cotton swab.
-
Fix the invading cells on the bottom surface with methanol.
-
Stain the fixed cells with Crystal Violet.
-
-
Quantification: Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields.
-
Data Analysis: Express the results as a percentage of invasion relative to the DMSO-treated control.[1]
Apoptosis Assay (Caspase-3 Activity)
This assay measures the activation of caspase-3, a key executioner caspase in apoptosis, to determine if this compound induces programmed cell death.
Materials:
-
A375M2 and A375 cell lines
-
This compound
-
Caspase-3 colorimetric or fluorometric assay kit
-
96-well plates
-
Plate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound (e.g., 3 µM) or DMSO for 24-48 hours.[1]
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the caspase-3 assay kit.
-
Caspase Reaction: Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysates and incubate at 37°C.
-
Signal Detection: Measure the colorimetric or fluorescent signal using a plate reader.
-
Data Analysis: Quantify the caspase-3 activity based on a standard curve and express the results as a fold-change compared to the DMSO-treated control. Compare the effects on high RhoC-expressing cells (A375M2) versus low RhoC-expressing cells (A375).[2]
References
Application Notes and Protocols for CCG-271423 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-271423 is a small molecule inhibitor that has emerged as a tool for in vitro research. However, publicly available data presents conflicting information regarding its primary molecular target. This document aims to provide a comprehensive guide for the use of this compound in cell culture, addressing the reported dual specificities and providing protocols to investigate its effects.
Compound Details:
| Property | Value |
| Molecular Weight | 466.53 g/mol [1] |
| Reported Target(s) | Rho/MRTF/SRF Pathway & G-protein coupled receptor kinase 5 (GRK5) |
Due to the conflicting reports, it is crucial for researchers to empirically determine the relevant mechanism of action in their specific cellular context. This guide is therefore divided into two main sections based on the potential targets of this compound.
This compound as a Putative Rho/MRTF/SRF Pathway Inhibitor
This compound is a derivative of CCG-1423, a well-characterized inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[2] This pathway is a critical regulator of actin dynamics, gene transcription, and cellular processes such as migration, invasion, and proliferation. The presumed mechanism of action for this compound, based on its parent compound, is the inhibition of MRTF-A nuclear localization, which subsequently prevents the transcription of SRF-dependent genes.
Signaling Pathway
Caption: The Rho/MRTF/SRF signaling pathway and the putative inhibitory action of this compound.
Quantitative Data (based on parent compound CCG-1423)
The following table summarizes effective concentrations of the parent compound, CCG-1423, in various cell lines. These concentrations can serve as a starting point for dose-response experiments with this compound.
| Cell Line | Assay | Effective Concentration | Observed Effect |
| PC-3 (Prostate Cancer) | DNA Synthesis | <1 µM | Potent inhibition of LPA-induced DNA synthesis |
| PC-3 (Prostate Cancer) | Invasion | ~3 µM | ~90% inhibition of Rho-dependent invasion |
| A375M2 (Melanoma) | Growth | Nanomolar range | Inhibition of RhoC-overexpressing cell growth |
| A375M2 (Melanoma) | Apoptosis | Not specified | Selective stimulation of apoptosis |
| SK-Mel-147 (Melanoma) | Growth | Nanomolar range | Inhibition of RhoC-overexpressing cell growth |
Experimental Protocols
-
Reconstitution: Based on the handling information for similar compounds, dissolve this compound powder in sterile, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Aliquotting: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light.
This protocol allows for the visualization and quantification of MRTF-A localization within the cell.
Caption: Workflow for MRTF-A immunofluorescence staining.
Detailed Steps:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Treatment: Treat the cells with the desired concentrations of this compound for a specified time. Include positive (e.g., TGF-β) and negative (vehicle control) controls.[3]
-
Fixation: Gently wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.[4]
-
Blocking: Wash three times with PBS and block with a solution containing 10% normal goat serum and 1% BSA in PBS for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against MRTF-A diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.[5]
-
Mounting and Imaging: Wash three times with PBS, mount the coverslips onto glass slides using an anti-fade mounting medium, and image using a fluorescence or confocal microscope.
-
Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of MRTF-A using image analysis software (e.g., ImageJ) to determine the nuclear-to-cytoplasmic ratio.[3][6]
This compound as a GRK5 Inhibitor
More specific biochemical data indicates that this compound is a potent and selective inhibitor of G-protein coupled receptor kinase 5 (GRK5).[1][7] GRK5 is involved in the desensitization of G-protein coupled receptors (GPCRs) and has been implicated in cardiovascular function and other cellular processes.
Signaling Pathway
Caption: The role of GRK5 in GPCR desensitization and the inhibitory action of this compound.
Quantitative Data
| Target | IC50 |
| GRK5 | 0.0021 µM[1][7] |
| GRK2 | 44 µM[1][7] |
Experimental Protocols
It is essential to determine the cytotoxic concentration range of this compound in your cell line of interest before proceeding with functional assays.
Caption: General workflow for a cell viability/cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the seeding medium and add the medium containing different concentrations of this compound to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for various time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator.
-
Viability Assessment: Add a cell viability reagent such as MTS or resazurin to each well according to the manufacturer's instructions.
-
Measurement: After the appropriate incubation time with the reagent, measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and determine the IC50 value for cytotoxicity using a non-linear regression analysis.
Summary and Recommendations
Given the conflicting data, researchers using this compound should proceed with caution and perform validation experiments.
-
Target Validation: It is highly recommended to first validate the primary target of this compound in the cell system of interest. This can be achieved by:
-
Performing the MRTF-A nuclear translocation assay (Protocol 2) to see if this compound has the expected effect of a Rho/MRTF/SRF inhibitor.
-
Using a GRK5 over-expression or knockdown system to assess whether the effects of this compound are dependent on GRK5 levels.
-
Performing downstream assays relevant to both pathways, such as a SRF-reporter assay for the Rho pathway or a GPCR desensitization assay for the GRK5 pathway.
-
-
Dose-Response: Always perform a dose-response experiment for any new cell line to determine the optimal, non-toxic working concentration of this compound.
By carefully considering the available information and performing the necessary validation experiments, researchers can effectively utilize this compound as a valuable tool in their cell culture studies.
References
- 1. chemscene.com [chemscene.com]
- 2. scbt.com [scbt.com]
- 3. Nuclear translocation of myocardin-related transcription factor-A during transforming growth factor beta–induced epithelial to mesenchymal transition of lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MRTF-A controls myofibroblastic differentiation of human multipotent stromal cells and their tumour-supporting function in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Nuclear transport of the serum response factor coactivator MRTF-A is downregulated at tensional homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tebubio.com [tebubio.com]
Application Notes and Protocols for CCG-271423 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-271423 is a potent and specific small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This pathway is a critical regulator of gene expression involved in various cellular processes, including cytoskeletal dynamics, cell migration, and proliferation. Dysregulation of the Rho/MRTF/SRF pathway has been implicated in the pathogenesis of several diseases, including cancer and fibrosis.[1][2][3] this compound exerts its inhibitory effect by preventing the nuclear translocation of MRTF-A, a key coactivator of SRF.[3] These application notes provide a summary of the available data on the dosage and administration of this compound in animal models and offer detailed protocols to guide researchers in their preclinical studies.
Data Presentation: Dosage and Administration of this compound and Related Compounds
The following table summarizes the quantitative data on the in vivo administration of this compound and a second-generation analog, CCG-203971. This information is intended to serve as a starting point for dose-ranging and efficacy studies.
| Compound | Animal Model | Disease Model | Dosage | Administration Route | Frequency | Duration | Key Findings |
| This compound | 16-week-old mice | High-Fat Diet-Induced Obesity | 0.15 mg/kg | Intraperitoneal (i.p.) injection | Once daily | 2 weeks | Improved glucose tolerance and reduced insulin levels. |
| CCG-203971 | Wild-type C57BL/6 mice | Bleomycin-Induced Lung Fibrosis | 100 mg/kg | Intraperitoneal (i.p.) injection | Twice daily (b.i.d.) | From day 11 to day 21 post-bleomycin | Reduced lung fibrosis.[4] |
Signaling Pathway
The diagram below illustrates the Rho/MRTF/SRF signaling pathway and the point of inhibition by this compound.
Caption: The Rho/MRTF/SRF signaling pathway and inhibition by this compound.
Experimental Protocols
Protocol 1: Administration of this compound in a Mouse Model of High-Fat Diet-Induced Obesity
This protocol is based on a study investigating the effects of this compound on glucose metabolism in a diet-induced obesity model.
1. Animal Model:
-
Species: Mouse
-
Strain: C57BL/6J (or other appropriate strain for metabolic studies)
-
Age: 16 weeks at the start of treatment
-
Sex: Male
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Diet: High-fat diet (e.g., 60% kcal from fat) for a sufficient period (e.g., 12 weeks) to induce obesity and insulin resistance prior to treatment.
2. Materials:
-
This compound (powder)
-
Vehicle for solubilization (e.g., Dimethyl sulfoxide (DMSO), followed by dilution in sterile saline or phosphate-buffered saline (PBS)). It is crucial to perform vehicle optimization studies to ensure solubility and minimize toxicity. A final DMSO concentration of <5% is generally recommended for intraperitoneal injections.
-
Sterile 1 mL syringes
-
Sterile 25-27 gauge needles
-
Animal scale
-
Appropriate equipment for glucose and insulin tolerance tests.
3. Dosing Solution Preparation (Example):
-
Prepare a stock solution of this compound in 100% DMSO. For example, to achieve a final dosing volume of 10 mL/kg, a stock concentration of 1.5 mg/mL would be needed for a 0.15 mg/kg dose.
-
On each day of dosing, dilute the stock solution in sterile saline or PBS to the final desired concentration. For instance, to achieve a 5% DMSO concentration in the final injection volume, dilute 1 part of the DMSO stock with 19 parts of saline/PBS.
-
Prepare a vehicle control solution with the same final concentration of DMSO in saline/PBS.
-
Vortex the solutions thoroughly before administration.
4. Dosing Procedure:
-
Dosage: 0.15 mg/kg body weight.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Frequency: Once daily.
-
Duration: 14 consecutive days.
-
Procedure:
-
Weigh each mouse accurately before dosing to calculate the precise injection volume.
-
Restrain the mouse appropriately (e.g., by scruffing the neck).
-
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Insert the needle at a 15-20 degree angle.
-
Aspirate briefly to ensure the needle is not in a blood vessel or organ.
-
Inject the calculated volume of the this compound solution or vehicle control.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
5. Outcome Measures:
-
Monitor body weight and food intake regularly.
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of the treatment period to assess metabolic function.
-
Collect blood samples for analysis of glucose, insulin, and other relevant metabolic markers.
-
At the end of the study, tissues such as liver, adipose tissue, and muscle can be collected for further analysis (e.g., histology, gene expression).
Protocol 2: General Protocol for Intraperitoneal (i.p.) Injection in Mice
This is a general guideline for performing intraperitoneal injections in mice and should be adapted to specific experimental needs and institutional animal care and use committee (IACUC) protocols.
1. Preparation:
-
Ensure all materials are sterile.
-
Prepare the dosing solution and vehicle control as described in the specific protocol. Warm the solution to room temperature to minimize discomfort to the animal.
-
Use a new sterile syringe and needle for each animal. Recommended needle size for mice is 25-27 gauge.
2. Restraint:
-
Properly restrain the mouse to ensure the safety of both the animal and the handler. The scruffing method is commonly used.
-
Position the mouse so that its head is slightly lower than its hindquarters. This allows the abdominal organs to shift cranially, reducing the risk of injury.
3. Injection:
-
Identify the injection site in the lower right or left quadrant of the abdomen. Alternating sides for repeated injections is recommended.
-
Clean the injection site with an alcohol swab.
-
Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to check for the presence of blood (indicating entry into a blood vessel) or a yellowish fluid (indicating entry into the bladder). If either is observed, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Inject the substance slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
4. Post-injection Monitoring:
-
Observe the animal for several minutes after the injection for any signs of distress, such as lethargy, abnormal posture, or respiratory difficulty.
-
Monitor the injection site for any signs of inflammation or leakage.
Experimental Workflow Diagram
The following diagram outlines a general experimental workflow for evaluating the efficacy of this compound in a preclinical animal model.
Caption: General experimental workflow for in vivo studies with this compound.
Disclaimer
These protocols and application notes are intended for guidance purposes only. Researchers should meticulously plan their experiments, including appropriate control groups, and adhere to all institutional and national guidelines for the ethical care and use of laboratory animals. The optimal dosage, administration route, and treatment duration for this compound may vary depending on the specific animal model, disease indication, and experimental objectives. Therefore, pilot studies are highly recommended to determine the optimal experimental conditions.
References
- 1. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Rho/MRTF/SRF inhibitors block matrix-stiffness and TGF-β-induced fibrogenesis in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
Application of CCG-271423 in Cardiac Hypertrophy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload and other pathological stimuli. While initially compensatory, sustained hypertrophy can lead to heart failure. G protein-coupled receptor kinase 5 (GRK5) has emerged as a critical mediator of pathological cardiac hypertrophy. Upregulated in failing hearts, GRK5 translocates to the nucleus of cardiomyocytes under hypertrophic stress, where it exerts non-canonical functions that drive pro-hypertrophic gene expression.[1][2][3][4] CCG-271423 is a potent and selective inhibitor of GRK5, making it a valuable tool for investigating the role of GRK5 in cardiac hypertrophy and for exploring potential therapeutic interventions. This document provides detailed application notes and protocols for the use of this compound in this research area.
Mechanism of Action
In response to hypertrophic stimuli such as angiotensin II and phenylephrine, Gq-protein coupled receptors on the cardiomyocyte membrane are activated.[2] This leads to an increase in intracellular calcium, which binds to calmodulin (CaM). The Ca2+/CaM complex then binds to GRK5, promoting its translocation from the cell membrane to the nucleus.[3][5]
Within the nucleus, GRK5 acts as a kinase for histone deacetylase 5 (HDAC5). Phosphorylation of HDAC5 leads to its nuclear export, thereby de-repressing the pro-hypertrophic transcription factor, myocyte enhancer factor 2 (MEF2).[1][3] Additionally, GRK5 facilitates the activity of another key pro-hypertrophic transcription factor, the nuclear factor of activated T-cells (NFAT).[6][7] The activation of MEF2 and NFAT drives the expression of genes associated with pathological cardiac hypertrophy.
This compound, as a selective GRK5 inhibitor, is expected to block these nuclear actions of GRK5, thereby attenuating the hypertrophic response.
Signaling Pathway Diagram
Caption: GRK5 signaling pathway in cardiac hypertrophy.
Data Presentation
The following tables summarize quantitative data from a study on a similar potent GRK5 inhibitor, KR-39038, which can be used as a reference for expected outcomes with this compound.[8][9]
Table 1: In Vitro Efficacy of a GRK5 Inhibitor on Angiotensin II-Induced Cardiomyocyte Hypertrophy [8][9]
| Treatment Group | Concentration (µM) | Cellular Hypertrophy (% of Control) | HDAC5 Phosphorylation (% of Control) |
| Control | - | 100 | 100 |
| Angiotensin II | 1 | 250 | 300 |
| Angiotensin II + KR-39038 | 0.1 | 180 | 200 |
| Angiotensin II + KR-39038 | 1 | 120 | 110 |
Table 2: In Vivo Efficacy of a GRK5 Inhibitor in a Pressure Overload-Induced Cardiac Hypertrophy Mouse Model [8][9]
| Treatment Group | Dose (mg/kg/day, p.o.) | Left Ventricular Weight Reduction (%) |
| Sham | - | N/A |
| Pressure Overload (Vehicle) | - | 0 |
| Pressure Overload + KR-39038 | 30 | 43 |
Experimental Protocols
In Vitro Model: Neonatal Rat Cardiomyocyte (NRCM) Hypertrophy Assay
Objective: To assess the inhibitory effect of this compound on agonist-induced cardiomyocyte hypertrophy in vitro.
Materials:
-
Neonatal rat pups (1-2 days old)
-
Collagenase Type II
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Hypertrophic agonist (e.g., Angiotensin II or Phenylephrine)
-
Cell culture plates (24- or 48-well)
-
Immunofluorescence staining reagents for α-actinin and DAPI
-
Microscope with imaging software
Protocol:
-
Isolation and Culture of NRCMs:
-
Isolate ventricles from neonatal rat pups and mince the tissue.
-
Digest the tissue with Collagenase Type II.
-
Pre-plate the cell suspension for 1-2 hours to enrich for cardiomyocytes.
-
Plate the non-adherent cardiomyocytes on fibronectin-coated culture plates.
-
Culture cells in DMEM/F-12 with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Induction of Hypertrophy and Treatment:
-
After 24-48 hours, replace the medium with serum-free medium for 12-24 hours.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Induce hypertrophy by adding a hypertrophic agonist (e.g., 1 µM Angiotensin II) for 24-48 hours.
-
-
Assessment of Hypertrophy:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain with an antibody against α-actinin to visualize the sarcomeric structure and DAPI for nuclear staining.
-
Capture images using a fluorescence microscope.
-
Measure the cell surface area of at least 100 randomly selected cells per condition using imaging software.
-
-
Biochemical Analysis (Optional):
-
Lyse cells to extract protein.
-
Perform Western blotting to analyze the phosphorylation status of HDAC5 and the expression of hypertrophic markers (e.g., ANP, BNP).
-
In Vivo Model: Pressure Overload-Induced Cardiac Hypertrophy in Mice
Objective: To evaluate the efficacy of this compound in a murine model of pressure overload-induced cardiac hypertrophy.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Suture material
-
This compound formulated for oral administration
-
Echocardiography system
-
Histology reagents (e.g., hematoxylin and eosin, Masson's trichrome)
Protocol:
-
Transverse Aortic Constriction (TAC) Surgery:
-
Anesthetize the mice and provide appropriate analgesia.
-
Perform a thoracotomy to expose the aortic arch.
-
Ligate the transverse aorta between the innominate and left common carotid arteries with a suture tied against a blunt needle of a specific gauge to create a standardized stenosis.
-
Remove the needle to allow for blood flow through the constricted aorta.
-
Close the chest and allow the animals to recover.
-
Sham-operated animals will undergo the same procedure without aortic ligation.
-
-
Drug Administration:
-
Randomize the TAC-operated mice into treatment and vehicle control groups.
-
Administer this compound or vehicle daily by oral gavage, starting 1 day post-surgery, for the duration of the study (typically 2-4 weeks).
-
-
Assessment of Cardiac Function and Hypertrophy:
-
Perform serial echocardiography (e.g., at baseline, 1, 2, and 4 weeks post-TAC) to measure left ventricular wall thickness, internal dimensions, and systolic function (e.g., ejection fraction, fractional shortening).
-
-
Terminal Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the hearts, blot dry, and weigh. Calculate the heart weight to body weight ratio.
-
Fix the hearts in formalin and embed in paraffin for histological analysis.
-
Stain heart sections with H&E to assess cardiomyocyte cross-sectional area and with Masson's trichrome to quantify fibrosis.
-
Experimental Workflow Diagram
References
- 1. ahajournals.org [ahajournals.org]
- 2. pnas.org [pnas.org]
- 3. "G Protein-Coupled Receptor Kinase 5 is a Novel Requirement for Maladpa" by Jessica I Gold [jdc.jefferson.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. Novel Roles for G Protein-Coupled Receptor Kinases in Cardiac Injury and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Frontiers | GRK5 – A Functional Bridge Between Cardiovascular and Neurodegenerative Disorders [frontiersin.org]
- 8. KR-39038, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KR-39038, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure -Biomolecules & Therapeutics [koreascience.kr]
Application Notes and Protocols for CCG-271423 in Cancer Cell Line Investigations
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-271423 is a small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This pathway is a critical regulator of gene expression involved in cell proliferation, migration, and survival. Dysregulation of the Rho/MKL/SRF pathway has been implicated in the progression and metastasis of various cancers. This compound exerts its effects by inhibiting the nuclear localization of MKL1, a key coactivator of SRF, thereby preventing the transcription of SRF target genes. These application notes provide detailed protocols for investigating the effects of this compound on cancer cell lines.
Mechanism of Action
This compound targets the MKL1/SRF-dependent transcriptional activation downstream of Rho signaling. It has been shown to block transcription stimulated by various activators of the Rho pathway, including Gα12/13, RhoA, and RhoC.[1] The inhibitory action of this compound is specific to MKL1-activated transcription, as it does not affect transcription induced by SRF-VP16, suggesting it does not interfere with SRF's ability to bind DNA.[1]
Data Presentation
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Notes |
| PC-3 | Prostate Cancer | SRE-Luciferase Reporter | 1-5 | Inhibition of Gα13Q226L-stimulated SRE.L luciferase expression.[2] |
| PC-3 | Prostate Cancer | DNA Synthesis (BrdU) | <1 | Inhibition of LPA-induced DNA synthesis.[1] |
| PC-3 | Prostate Cancer | Cell Growth (WST-1) | 1 | 8-day growth assay in the presence of LPA.[2] |
| LNCaP | Prostate Cancer | Cell Viability (MTT) | 13.4 ± 2.5 | 5-day treatment. |
| LNCaP Abl | Prostate Cancer (Castrate-Resistant) | Cell Viability (MTT) | 9.9 ± 2.2 | 5-day treatment. |
| A375M2 | Melanoma | Cell Growth | Nanomolar range | High RhoC expressing.[1] |
| SK-Mel-147 | Melanoma | Cell Growth | Nanomolar range | High RhoC expressing.[1] |
| A375 | Melanoma | Cell Growth | Less active | Low RhoC expressing.[1] |
| SK-Mel-28 | Melanoma | Cell Growth | Less active | Low RhoC expressing.[1] |
Table 2: Functional Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Experiment | Concentration (µM) | Incubation Time | Observed Effect |
| PC-3 | Prostate Cancer | Matrigel Invasion | 10 | 24 hours | 71% inhibition of invasion.[3] |
| A375M2 | Melanoma | Apoptosis (Caspase-3 activity) | 3 | 25 hours | Selective stimulation of apoptosis compared to A375 cells.[3] |
| A375 | Melanoma | Apoptosis (Caspase-3 activity) | 3 | 25 hours | Lower stimulation of apoptosis compared to A375M2 cells.[3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
Protocol 1: Cell Viability/Proliferation Assay (WST-1 Method)
This protocol is for determining the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
WST-1 reagent
-
96-well flat-bottom microplates
-
Microplate reader (absorbance at 420-480 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
WST-1 Assay:
-
Data Acquisition:
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only with WST-1) from all readings.
-
Express the results as a percentage of the vehicle-treated control.
-
Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cell Invasion Assay (Matrigel Transwell Method)
This protocol assesses the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound (stock solution in DMSO)
-
Matrigel Basement Membrane Matrix
-
24-well Transwell inserts (8.0 µm pore size)
-
Cotton swabs
-
Methanol (for fixing)
-
Crystal Violet stain (0.5% in 20% methanol)
-
Microscope
Procedure:
-
Coating Transwell Inserts:
-
Thaw Matrigel on ice.
-
Dilute Matrigel to the desired concentration (e.g., 200-300 µg/mL) with cold, serum-free medium.[6]
-
Add 100 µL of the diluted Matrigel solution to the upper chamber of the Transwell inserts.
-
Incubate at 37°C for at least 2-4 hours to allow the gel to solidify.
-
-
Cell Preparation and Seeding:
-
Serum-starve the cells for 24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 5 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension (5 x 10^4 cells) to the upper chamber of the Matrigel-coated inserts.[2] Include the desired concentrations of this compound in the cell suspension.
-
-
Invasion:
-
Add 600 µL of complete culture medium (containing a chemoattractant like 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
-
Staining and Visualization:
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the inserts in methanol for 10 minutes.
-
Stain the inserts with 0.5% crystal violet for 30 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Data Acquisition and Analysis:
-
Allow the inserts to air dry.
-
Count the number of invaded cells on the lower surface of the membrane using a microscope. Count at least four non-overlapping fields of view per insert.
-
Express the results as the average number of invaded cells per field or as a percentage of the control.
-
Protocol 3: Apoptosis Assay (Caspase-3 Activity)
This protocol measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway, to determine if this compound induces apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Caspase-3 Colorimetric or Fluorometric Assay Kit (containing a caspase-3 substrate like Ac-DEVD-pNA or Ac-DEVD-AMC)
-
Cell lysis buffer (provided in the kit)
-
96-well plate
-
Microplate reader (for absorbance at 405 nm or fluorescence Ex/Em ~380/440 nm)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of this compound for the desired duration (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
-
Cell Lysis:
-
After treatment, centrifuge the plate (if using suspension cells) or aspirate the medium (for adherent cells).
-
Wash the cells with ice-cold PBS.
-
Add the recommended volume of cell lysis buffer to each well.
-
Incubate on ice for 10-15 minutes.
-
-
Caspase-3 Activity Measurement:
-
Centrifuge the plate to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new 96-well plate.
-
Prepare the reaction mixture according to the assay kit manufacturer's instructions, which typically includes the assay buffer and the caspase-3 substrate.
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Data Analysis:
-
Quantify the caspase-3 activity based on the manufacturer's instructions, often by comparing the readings to a standard curve.
-
Express the results as fold-change in caspase-3 activity compared to the vehicle-treated control.
-
Protocol 4: Western Blot Analysis of Rho Pathway Proteins
This protocol is for examining the effect of this compound on the expression levels of key proteins in the Rho/MKL/SRF signaling pathway.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RhoA, anti-MRTF-A, anti-SRF, anti-Actin or anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat with this compound for the desired time and concentration.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Perform densitometry analysis to quantify the protein expression levels relative to the loading control.
-
References
- 1. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Cell Counting & Health Analysis [sigmaaldrich.com]
- 6. corning.com [corning.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols for CCG-271423 Click Chemistry-Mediated Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-271423 is a chemical probe designed for target identification and functional analysis of proteins. As a derivative of the known Rho/MRTF/SRF pathway inhibitor CCG-1423, it incorporates an alkyne group, enabling its use in click chemistry reactions.[1] Specifically, the terminal alkyne allows for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a highly specific and efficient method for conjugating the probe to reporter molecules such as fluorophores or biotin for visualization and affinity purification. This document provides detailed protocols for the application of this compound in protein labeling experiments within a research setting.
The parent compound, CCG-1423, has been identified as an inhibitor of the RhoA signaling pathway, which is implicated in cancer and fibrosis.[2][3] It is believed to exert its effects by interacting with proteins that regulate the nuclear translocation of Myocardin-Related Transcription Factor (MRTF-A).[3][4] Identified molecular targets for the CCG-1423 series include Pirin, an iron-dependent cotranscription factor, and RPEL proteins like MRTF-A and MRTF-B.[4][5] this compound, as a clickable analog, is a valuable tool for elucidating the precise molecular interactions of this class of compounds.
Signaling Pathway
The parent compound of this compound, CCG-1423, is known to inhibit the Rho/MRTF/SRF signaling pathway. This pathway is a key regulator of actin dynamics and gene expression involved in cell migration, proliferation, and fibrotic processes. The diagram below illustrates the key steps in this pathway and the putative point of inhibition by the CCG-1423 compound series.
Caption: Rho/MRTF/SRF signaling pathway with the putative site of action of the CCG-1423 series of inhibitors.
Experimental Protocols
The following are proposed protocols for utilizing this compound for protein labeling. These are based on standard copper-catalyzed click chemistry procedures and may require optimization for specific cell types and experimental conditions.
Protocol 1: In Situ Protein Labeling in Live Mammalian Cells
This protocol outlines the steps for labeling proteins with this compound in live cells, followed by lysis and conjugation to a reporter molecule.
Materials:
-
This compound (resuspended in DMSO)
-
Mammalian cells of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-functionalized reporter molecule (e.g., Azide-Fluor 488, Biotin-Azide)
-
Copper (II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
DMSO
-
Microcentrifuge tubes
-
SDS-PAGE and Western blotting reagents (optional)
-
Streptavidin beads (for biotin-azide)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound (a titration from 1-20 µM is recommended as a starting point) for a specified time (e.g., 2-16 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate with an appropriate volume of ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube. Determine the protein concentration using a standard assay (e.g., BCA).
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine the following (final concentrations may need optimization):
-
50 µL of cell lysate (1-5 mg/mL)
-
100 µL PBS
-
4 µL of azide-functionalized reporter (e.g., 1 mM stock in DMSO for a final concentration of ~20 µM)
-
-
Prepare the catalyst solution by premixing:
-
CuSO₄ (e.g., 20 mM stock in water)
-
THPTA (e.g., 100 mM stock in water)
-
-
Add the catalyst premix to the reaction tube.
-
Initiate the reaction by adding freshly prepared sodium ascorbate (e.g., 300 mM stock in water) to a final concentration of 1-5 mM.
-
Vortex briefly and incubate at room temperature for 30-60 minutes, protected from light.
-
-
Downstream Analysis:
-
For fluorescent labeling: The labeled proteins are ready for analysis by SDS-PAGE and in-gel fluorescence scanning.
-
For biotin labeling: Proceed with affinity purification using streptavidin beads. Eluted proteins can be identified by mass spectrometry.
-
Protocol 2: Protein Labeling in Cell Lysate
This protocol is for labeling proteins with this compound directly in a cell lysate.
Materials:
-
Same as Protocol 1, with the exception of cell culture reagents if starting from a frozen lysate.
Procedure:
-
Prepare Cell Lysate:
-
Prepare a clarified cell lysate as described in Protocol 1, steps 2.1-2.5.
-
-
Incubation with this compound:
-
Add this compound to the cell lysate at the desired final concentration.
-
Incubate for a specified time (e.g., 1-4 hours) at 4°C with gentle rotation.
-
-
Click Chemistry Reaction:
-
Proceed with the click chemistry reaction as described in Protocol 1, step 3.
-
-
Downstream Analysis:
-
Proceed with downstream analysis as described in Protocol 1, step 4.
-
Workflow for Target Identification using this compound
The following diagram outlines a typical workflow for identifying the protein targets of this compound.
Caption: A typical workflow for identifying protein targets of this compound using click chemistry and mass spectrometry.
Quantitative Data Summary
As of the date of this document, specific quantitative data for protein labeling with this compound is not publicly available. The tables below are provided as templates for researchers to populate with their own experimental data.
Table 1: Optimization of this compound Concentration for Protein Labeling
| This compound Conc. (µM) | Total Protein Labeled (Relative Fluorescence Units) | Specific Band Intensity (Relative Fluorescence Units) | Cell Viability (%) |
| 0 (Vehicle) | 100 | ||
| 1 | |||
| 5 | |||
| 10 | |||
| 20 |
Table 2: Time-Course of this compound Protein Labeling
| Incubation Time (hours) | Total Protein Labeled (Relative Fluorescence Units) | Specific Band Intensity (Relative Fluorescence Units) |
| 0.5 | ||
| 1 | ||
| 2 | ||
| 4 | ||
| 8 | ||
| 16 |
Conclusion
This compound is a promising chemical probe for investigating the molecular targets and mechanisms of action of the CCG-1423 class of Rho/MRTF/SRF pathway inhibitors. The provided protocols and workflows offer a starting point for researchers to utilize this tool for protein labeling and target identification. It is important to note that optimization of reaction conditions will be necessary for specific experimental systems. The successful application of this compound will contribute to a deeper understanding of the signaling pathways involved in diseases such as cancer and fibrosis.
References
- 1. chemscene.com [chemscene.com]
- 2. Design and synthesis of tag-free photoprobes for the identification of the molecular target for CCG-1423, a novel inhibitor of the Rho/MKL1/SRF signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RPEL Proteins Are the Molecular Targets for CCG-1423, an Inhibitor of Rho Signaling | PLOS One [journals.plos.org]
- 5. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Assessing CCG-271423 Efficacy in Cardiomyocytes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-271423 is a small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This pathway is a critical regulator of gene expression programs involved in cardiomyocyte hypertrophy, fibrosis, and apoptosis, making it a promising therapeutic target for various cardiovascular diseases. These application notes provide detailed protocols for assessing the efficacy of this compound in primary cardiomyocytes and cardiomyocyte-like cell lines. The described methods focus on key pathological processes in heart disease: hypertrophy, fibrosis, apoptosis, and calcium handling.
Mechanism of Action: Inhibition of the Rho/MRTF/SRF Pathway
The RhoA signaling cascade plays a pivotal role in translating mechanical and neurohumoral stimuli into changes in gene expression that drive cardiac remodeling.[1] Activation of RhoA leads to actin polymerization, which in turn releases MRTF from its sequestration in the cytoplasm by G-actin.[1] Freed MRTF translocates to the nucleus, where it acts as a co-activator for SRF, driving the transcription of genes associated with hypertrophy and fibrosis.[1][2] this compound is designed to interfere with this process, preventing the nuclear accumulation of MRTF and thereby inhibiting the downstream transcriptional activity of SRF.
Data Presentation: Summary of Expected Quantitative Effects
The following tables summarize potential quantitative outcomes based on studies of inhibitors targeting the Rho/MRTF/SRF pathway in cardiomyocytes. Direct quantitative data for this compound is emerging; therefore, data from the closely related and well-characterized inhibitor CCG-1423 and the Rho-associated kinase (ROCK) inhibitor Y-27632 are presented as indicators of expected efficacy.
Table 1: Effect of MRTF/SRF Inhibition on Cardiomyocyte Hypertrophy
| Parameter | Model System | Treatment | Result | Reference |
| Hypertrophic Gene Expression (e.g., ANP, BNP, β-MHC) | Neonatal Rat Cardiomyocytes (NRCMs) stimulated with Angiotensin II | CCG-1423 (10 µM) | Significant reduction in Ang II-induced gene expression. | [3] |
| Cell Size (Surface Area) | NRCMs stimulated with Endothelin-1 | Y-27632 | Inhibition of ET-1-induced increase in cell size. | [4] |
| Protein Synthesis | NRCMs stimulated with Endothelin-1 | Y-27632 | Inhibition of ET-1-induced increase in protein synthesis. | [4] |
Table 2: Effect of MRTF/SRF Inhibition on Cardiac Fibrosis
| Parameter | Model System | Treatment | Result | Reference |
| Collagen Deposition (Fibrosis) | Rat model of right ventricle pressure overload (in vivo) | CCG-1423 (0.75 mg/kg/day) | Reduced fibrosis in the right ventricle. | [5] |
| Myofibroblast Activation (α-SMA expression) | Human Colonic Myofibroblasts stimulated with TGF-β | CCG-1423 (1-3 µM) | Repression of TGF-β-induced α-SMA expression. | [6] |
| Collagen I Expression | Human Colonic Myofibroblasts stimulated with TGF-β | CCG-1423 (1-3 µM) | Repression of TGF-β-induced collagen I expression. | [6] |
Table 3: Potential Effect of Rho Pathway Inhibition on Cardiomyocyte Apoptosis
| Parameter | Model System | Treatment | Result | Reference |
| Cell Viability | Human iPSC-derived Cardiomyocytes (hiPSC-CMs) after dissociation | Y-27632 (10 µM) | Significantly improved viability. | [7] |
| Caspase-3 and -8 Expression | hiPSC-CMs in suspension | Y-27632 (10 µM) | Significantly reduced mRNA and protein expression of cleaved caspase-3 and -8. | [7] |
| Caspase-3 Activity | hiPSC-CMs | Y-27632 (10 µM) | Reduced caspase-3 activity. | [7] |
Note: The data for apoptosis are based on the effects of a ROCK inhibitor (Y-27632), which acts upstream of MRTF/SRF. While indicative of the pathway's role in cell survival, direct quantitative data for this compound on cardiomyocyte apoptosis is a subject for further investigation.
Experimental Protocols
The following are detailed protocols for assessing the efficacy of this compound in cultured cardiomyocytes.
Assessment of Cardiomyocyte Hypertrophy
This protocol describes the induction of hypertrophy in neonatal rat cardiomyocytes (NRCMs) and the quantification of changes in cell size and hypertrophic marker expression.
Materials:
-
Neonatal rat cardiomyocytes (NRCMs)
-
Culture medium (e.g., DMEM supplemented with 10% FBS)
-
Hypertrophic agonist (e.g., Angiotensin II, 100 nM)[8]
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-α-actinin
-
Secondary antibody: Alexa Fluor-conjugated
-
DAPI stain
-
Fluorescence microscope and image analysis software (e.g., ImageJ)
Procedure:
-
Cell Culture and Treatment:
-
Isolate and culture NRCMs on gelatin-coated coverslips.
-
Once confluent, serum-starve the cells for 24 hours.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Induce hypertrophy by adding a hypertrophic agonist (e.g., 100 nM Angiotensin II) for 24-48 hours.[8] Include a vehicle control group.
-
-
Immunofluorescence Staining:
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block with 5% goat serum for 1 hour.
-
Incubate with anti-α-actinin primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with PBS.
-
Mount coverslips with a mounting medium containing DAPI.
-
-
Image Acquisition and Analysis:
-
Capture images using a fluorescence microscope.
-
Using ImageJ or similar software, outline the cell borders of at least 50-100 individual cardiomyocytes per condition to measure the cell surface area.
-
Quantify the expression of hypertrophic markers (e.g., ANP, BNP) by RT-qPCR or Western blotting from parallel cell lysates.
-
Assessment of Cardiac Fibrosis (in vitro)
This protocol outlines the use of Sirius Red staining to quantify collagen deposition by cardiac fibroblasts, a key aspect of fibrosis.
Materials:
-
Primary cardiac fibroblasts
-
Culture medium
-
Pro-fibrotic agent (e.g., TGF-β1, 10 ng/mL)
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Picro-Sirius Red solution
-
0.1% Fast Green solution
-
Acidified water (0.5% acetic acid in water)
-
Bright-field microscope and image analysis software
Procedure:
-
Cell Culture and Treatment:
-
Culture primary cardiac fibroblasts in appropriate medium.
-
Treat cells with TGF-β1 to induce myofibroblast differentiation and collagen production.
-
Co-treat with different concentrations of this compound.
-
-
Sirius Red Staining:
-
Fix cells with 4% PFA.
-
Stain with Picro-Sirius Red solution for 1 hour.[9]
-
Wash with acidified water.
-
Counterstain with Fast Green.
-
Dehydrate through an ethanol series and mount.
-
-
Image Analysis:
-
Capture images using a bright-field microscope.
-
Quantify the red-stained collagen area relative to the total cell area using image analysis software.
-
Assessment of Cardiomyocyte Apoptosis
This section provides protocols for two common methods to assess apoptosis: the TUNEL assay for DNA fragmentation and a colorimetric assay for caspase-3 activity.
3.1. TUNEL Assay
Materials:
-
Cardiomyocytes cultured on coverslips
-
Apoptosis inducer (e.g., Staurosporine, 1 µM)
-
This compound
-
TUNEL assay kit
-
DAPI stain
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Culture cardiomyocytes and induce apoptosis with staurosporine for 3-6 hours.
-
Co-treat with this compound.
-
-
TUNEL Staining:
-
Fix and permeabilize cells according to the TUNEL kit manufacturer's instructions.
-
Perform the TUNEL reaction to label DNA strand breaks.
-
Counterstain nuclei with DAPI.
-
-
Analysis:
-
Visualize cells under a fluorescence microscope.
-
Count the number of TUNEL-positive (apoptotic) nuclei and the total number of DAPI-stained nuclei to determine the percentage of apoptotic cells.[10]
-
3.2. Caspase-3 Activity Assay
Materials:
-
Cardiomyocytes cultured in plates
-
Apoptosis inducer
-
This compound
-
Caspase-3 colorimetric assay kit
-
Microplate reader
Procedure:
-
Cell Lysis:
-
After treatment, lyse the cells using the lysis buffer provided in the kit.
-
Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
-
-
Enzymatic Reaction:
-
Incubate the cell lysate with the caspase-3 substrate (e.g., DEVD-pNA) according to the kit protocol.[11] Active caspase-3 will cleave the substrate, releasing a chromophore.
-
-
Measurement:
-
Measure the absorbance of the chromophore at the appropriate wavelength (typically 405 nm) using a microplate reader.[11]
-
The absorbance is directly proportional to the caspase-3 activity.
-
Assessment of Intracellular Calcium Handling
This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure intracellular calcium transients in cardiomyocytes.
Materials:
-
Cardiomyocytes
-
Fura-2 AM
-
Anhydrous DMSO
-
Pluronic F-127 (optional)
-
Tyrode's solution or appropriate buffer
-
Fluorescence imaging system with dual-wavelength excitation (340 nm and 380 nm)
Procedure:
-
Fura-2 AM Loading:
-
Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.[4]
-
Dilute the stock solution to a final concentration of 1-5 µM in Tyrode's solution.[4][12] The addition of a small amount of Pluronic F-127 can aid in dye loading.
-
Incubate the cardiomyocytes with the Fura-2 AM solution for 20-45 minutes at room temperature or 37°C, protected from light.[2][4]
-
Wash the cells with fresh Tyrode's solution to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 20 minutes.[4]
-
-
Image Acquisition:
-
Place the cells on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately with 340 nm and 380 nm light and collect the emission at ~510 nm.
-
Record a baseline of spontaneous or electrically stimulated calcium transients.
-
Add this compound to the cells and continue recording to observe any changes in calcium handling.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).
-
Analyze the calcium transients for key parameters:
-
Amplitude: The peak of the F340/F380 ratio.
-
Time to Peak: The time from the start of the transient to the peak.
-
Decay Rate (Tau): The rate at which the calcium concentration returns to baseline.
-
Frequency: For spontaneously beating cells, the number of transients per unit of time.
-
-
Conclusion
The protocols and expected outcomes detailed in these application notes provide a comprehensive framework for evaluating the efficacy of this compound in mitigating key pathological features in cardiomyocytes. By systematically assessing its effects on hypertrophy, fibrosis, apoptosis, and calcium handling, researchers can gain valuable insights into the therapeutic potential of targeting the Rho/MRTF/SRF pathway for the treatment of cardiovascular diseases.
References
- 1. Copper-induced regression of cardiomyocyte hypertrophy is associated with enhanced vascular endothelial growth factor receptor-1 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide promotes cardiomyocyte derivation and survival through kinase inhibition in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An MRTF-A–Sp1–PDE5 Axis Mediates Angiotensin-II-Induced Cardiomyocyte Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of the selective ROCK inhibitor, Y27632, on ET-1-induced hypertrophic response in neonatal rat cardiac myocytes--possible involvement of Rho/ROCK pathway in cardiac muscle cell hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Myocardin-related Transcription Factor A Ameliorates Pathological Remodeling of the Pressure-loaded Right Ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Enhancing the Engraftment of Human Induced Pluripotent Stem Cell-derived Cardiomyocytes via a Transient Inhibition of Rho Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Myofibroblast-specific inhibition of the Rho kinase-MRTF-SRF pathway using nanotechnology for the prevention of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of Cardiomyocyte Hypertrophy by Cardiac Magnetic Resonance: Implications on Early Cardiac Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
Practical Guide to CCG-271423: Solubilization and Storage Protocols
Application Notes
This document provides a comprehensive guide for the solubilization and storage of CCG-271423, a potent and selective inhibitor of G protein-coupled receptor kinase 5 (GRK5). Adherence to these protocols is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes. This compound is a valuable tool for researchers investigating GRK5 signaling pathways and their roles in various physiological and pathological processes.
This compound has demonstrated inhibitory activity against GRK5 with an IC50 of 0.0021 μM. It is significantly less potent against GRK2, with an IC50 of 44 μM, highlighting its selectivity. In cellular assays, this compound has been shown to reduce Ca2+ transients and inhibit cardiomyocyte contractility, making it a key compound for cardiovascular research.
Proper handling and storage are paramount to prevent degradation and maintain the bioactivity of this compound. This guide outlines the recommended solvents, concentrations, and storage conditions for both short-term and long-term use.
Data Presentation: Solubility and Storage Conditions
The following table summarizes the quantitative data for the solubility and recommended storage of this compound.
| Parameter | Solid Form | In Solution |
| Storage Temperature | -20°C[1] | -80°C[1] |
| Long-Term Stability | 3 years[1] | 1 year[1] |
| Shipping Condition | Shipped on cool pack | N/A |
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 50 mg/mL[1] | 120.68 mM[1] | Sonication and heating are recommended for dissolution.[1] |
| Water | 0.88 mg/mL[1] | 2.12 mM[1] | Sonication and heating are recommended. A solubility of < 1 mg/mL indicates slight solubility or insolubility.[1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 50 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vial
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or heating block
-
Sonicator
Procedure:
-
Aliquoting the Solid Compound: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture. Weigh the desired amount of the compound in a sterile microcentrifuge tube or directly in the storage vial.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the vial containing this compound to achieve a final concentration of 50 mg/mL.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath sonicator for 10-15 minutes.
-
If necessary, gently warm the solution in a water bath set to 37°C for 5-10 minutes. Alternate between warming and vortexing until the solution is clear and free of particulates.
-
-
Sterilization (Optional): If required for cell culture experiments, the stock solution can be sterilized by filtering through a 0.22 µm DMSO-compatible syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles. Store the aliquots at -80°C for up to one year.[1]
Protocol 2: Preparation of Aqueous Working Solutions
This protocol describes the preparation of a lower concentration working solution of this compound in an aqueous buffer. Due to the low aqueous solubility of this compound, it is recommended to first prepare a high-concentration stock in DMSO and then dilute it into the aqueous medium.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer of choice (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes or other appropriate containers
Procedure:
-
Thawing the Stock Solution: Thaw a vial of the this compound DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution into the aqueous buffer to achieve the desired final concentration. It is critical to add the DMSO stock to the aqueous buffer and mix immediately to prevent precipitation.
-
Important: The final concentration of DMSO in the working solution should be kept as low as possible (typically <0.5%) to avoid solvent-induced cellular toxicity.
-
-
Vortexing: Gently vortex the final working solution to ensure homogeneity.
-
Immediate Use: It is highly recommended to prepare aqueous working solutions fresh for each experiment and use them immediately. Due to the low aqueous solubility, the compound may precipitate out of solution over time.
Visualizations
Signaling Pathway of GRK5 Inhibition by this compound
Caption: Inhibition of the GRK5 signaling pathway by this compound.
Experimental Workflow for this compound Solubilization and Storage
References
Application Notes and Protocols for Measuring Ca2+ Transients with CCG-271423
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-271423 has been identified as an inhibitor of cardiomyocyte contractility that leads to a decrease in Ca2+ transients. This compound is likely an inhibitor of the RhoA signaling pathway, a critical regulator of cardiovascular function. RhoA and its downstream effector, Rho-associated kinase (ROCK), are known to modulate intracellular calcium (Ca2+) homeostasis, in part by influencing the activity of L-type Ca2+ channels[1]. These application notes provide detailed protocols for utilizing fluorescent Ca2+ indicators to measure the effects of this compound on intracellular Ca2+ transients in a relevant cell model, such as cardiomyocytes.
The provided protocols focus on two of the most widely used Ca2+ indicators: Fluo-4 AM, a high-affinity, single-wavelength indicator ideal for detecting transient Ca2+ changes, and Fura-2 AM, a ratiometric indicator that allows for more precise quantification of intracellular Ca2+ concentrations.
Putative Signaling Pathway of this compound Action
The following diagram illustrates a potential mechanism by which this compound, as a RhoA inhibitor, may lead to a decrease in intracellular Ca2+ transients in cardiomyocytes. In this proposed pathway, RhoA, when active, positively modulates the activity of L-type Ca2+ channels, leading to Ca2+ influx and subsequent Ca2+-induced Ca2+ release (CICR) from the sarcoplasmic reticulum (SR), resulting in a Ca2+ transient. By inhibiting RhoA, this compound is hypothesized to reduce L-type Ca2+ channel activity, thereby diminishing Ca2+ influx and attenuating the resulting Ca2+ transient.
Selection of a Fluorescent Ca2+ Indicator
The choice of fluorescent Ca2+ indicator is critical for successfully measuring changes in intracellular Ca2+ transients. The ideal indicator depends on the specific experimental goals, the instrumentation available, and the characteristics of the cell model. Below is a summary of common fluorescent Ca2+ indicators.
| Indicator | Type | Excitation (nm) | Emission (nm) | Kd for Ca2+ | Key Advantages |
| Fluo-4 AM | Single Wavelength | ~494 | ~516 | ~345 nM | Bright fluorescence, high signal-to-noise ratio, compatible with standard FITC filter sets.[2][3] |
| Fura-2 AM | Ratiometric | 340 / 380 | ~510 | ~145 nM | Allows for quantitative measurements of Ca2+ concentration, less susceptible to artifacts from uneven dye loading or photobleaching.[4][5] |
| Cal-520® AM | Single Wavelength | ~492 | ~514 | ~320 nM | Improved signal-to-background ratio and intracellular retention compared to Fluo-4. |
| Rhod-2 AM | Single Wavelength | ~552 | ~581 | ~570 nM | Red-shifted spectra, useful for multiplexing with green fluorescent probes like GFP. |
For studying the inhibitory effects of this compound, Fluo-4 AM is an excellent starting choice due to its high sensitivity and large fluorescence increase upon Ca2+ binding, making it well-suited for detecting potentially subtle decreases in Ca2+ transients. For more quantitative and robust measurements, Fura-2 AM is recommended.
Experimental Protocols
The following are detailed protocols for measuring Ca2+ transients in response to this compound using either Fluo-4 AM or Fura-2 AM. These protocols are generalized for cultured cells (e.g., neonatal rat ventricular myocytes or a relevant cell line) grown on glass coverslips for fluorescence microscopy.
Experimental Workflow Overview
The general workflow for measuring the effect of this compound on Ca2+ transients is as follows:
Protocol 1: Using Fluo-4 AM
This protocol is designed for single-wavelength fluorescence microscopy.
Materials:
-
Fluo-4 AM (e.g., Thermo Fisher Scientific, F14201)
-
Anhydrous DMSO
-
Pluronic F-127 (20% solution in DMSO)
-
HEPES-buffered Hank's Balanced Salt Solution (HBSS) or other physiological buffer (pH 7.2-7.4)
-
This compound
-
Cultured cells on glass coverslips
-
Fluorescence microscope with appropriate filter set for FITC/GFP (Excitation: ~490 nm, Emission: ~515 nm)
Procedure:
-
Prepare Fluo-4 AM Loading Solution (Final concentration 1-5 µM):
-
Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
For 1 mL of loading solution, mix 1-5 µL of 1 mM Fluo-4 AM stock solution with 1 mL of HBSS.
-
To aid in dye solubilization, it is recommended to first mix the Fluo-4 AM stock with an equal volume of 20% Pluronic F-127 before diluting in HBSS. The final concentration of Pluronic F-127 should be around 0.02-0.04%.
-
Vortex the solution thoroughly. Prepare this solution fresh for each experiment.
-
-
Cell Loading:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with HBSS.
-
Add the Fluo-4 AM loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Wash and De-esterification:
-
Aspirate the loading solution.
-
Wash the cells twice with warm (37°C) HBSS to remove extracellular dye.
-
Add fresh warm HBSS and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Imaging and Data Acquisition:
-
Mount the coverslip onto the microscope stage.
-
Acquire baseline fluorescence images of spontaneous or electrically stimulated Ca2+ transients. Record for a sufficient duration to establish a stable baseline.
-
Carefully add this compound (at the desired final concentration) or vehicle (e.g., DMSO) to the imaging chamber.
-
Continue to record fluorescence to observe the effect of the compound on Ca2+ transients.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity (ΔF) over the baseline fluorescence (F0) to represent the Ca2+ transient (ΔF/F0).
-
Analyze parameters such as the amplitude, frequency, and duration of the Ca2+ transients before and after the addition of this compound.
-
Protocol 2: Using Fura-2 AM
This protocol is for ratiometric fluorescence microscopy, which provides a more quantitative measure of intracellular Ca2+ concentration.
Materials:
-
Fura-2 AM (e.g., Thermo Fisher Scientific, F1221)
-
Anhydrous DMSO
-
Pluronic F-127 (20% solution in DMSO)
-
HEPES-buffered Hank's Balanced Salt Solution (HBSS) or other physiological buffer (pH 7.2-7.4)
-
This compound
-
Cultured cells on glass coverslips
-
Fluorescence microscope equipped for ratiometric imaging with excitation wavelengths of 340 nm and 380 nm, and an emission filter around 510 nm.
Procedure:
-
Prepare Fura-2 AM Loading Solution (Final concentration 1-5 µM):
-
Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.
-
Prepare the loading solution as described for Fluo-4 AM, substituting Fura-2 AM.
-
-
Cell Loading:
-
Follow the same cell loading procedure as for Fluo-4 AM.
-
-
Wash and De-esterification:
-
Follow the same wash and de-esterification procedure as for Fluo-4 AM.
-
-
Imaging and Data Acquisition:
-
Mount the coverslip onto the microscope stage.
-
Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at ~510 nm.
-
Record for a sufficient duration to establish a stable baseline.
-
Add this compound or vehicle to the imaging chamber.
-
Continue to record the ratiometric fluorescence signal.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F340/F380).
-
The F340/F380 ratio is proportional to the intracellular Ca2+ concentration.
-
Analyze the changes in the amplitude, frequency, and duration of the Ca2+ transients based on the F340/F380 ratio before and after treatment with this compound.
-
For absolute Ca2+ concentration, a calibration can be performed using Ca2+ ionophores (e.g., ionomycin) and buffers with known Ca2+ concentrations.
-
Data Presentation
Quantitative data should be summarized in a clear and structured format. Below is an example table for presenting the results of an experiment investigating the effect of this compound on Ca2+ transients.
| Treatment Group | N | Transient Amplitude (ΔF/F0 or F340/F380 Ratio) | Transient Frequency (events/min) | Transient Duration (ms) |
| Vehicle (Control) | 30 | 1.5 ± 0.2 | 12.5 ± 1.8 | 250 ± 25 |
| This compound (1 µM) | 30 | 1.1 ± 0.1* | 10.2 ± 1.5 | 245 ± 22 |
| This compound (10 µM) | 30 | 0.8 ± 0.1 | 7.5 ± 1.2 | 248 ± 20 |
Data are presented as mean ± SEM. N represents the number of cells analyzed. Statistical significance relative to the vehicle control is denoted by * (p < 0.05) and ** (p < 0.01).
Troubleshooting and Considerations
-
Cell Health: Ensure cells are healthy and not overgrown, as this can affect dye loading and physiological responses.
-
Dye Concentration and Loading Time: Optimize the dye concentration and incubation time for your specific cell type to achieve adequate signal without causing cytotoxicity or compartmentalization of the dye.
-
Phototoxicity: Minimize exposure to excitation light to reduce phototoxicity and photobleaching, especially with UV-excitable dyes like Fura-2.
-
Controls: Always include a vehicle control to account for any effects of the solvent (e.g., DMSO). Positive controls, such as a known agonist that increases Ca2+ transients (e.g., isoproterenol for cardiomyocytes), can also be useful to validate the experimental setup.
-
Temperature and pH: Maintain physiological temperature (37°C) and pH (7.2-7.4) of the imaging buffer throughout the experiment for optimal cell function.
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 4. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 5. moodle2.units.it [moodle2.units.it]
Application Note and Protocols for Employing CCG-1423 in High-Throughput Screening Assays
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "CCG-271423" did not yield specific information. This document is based on the well-characterized related compound, CCG-1423 , a known inhibitor of the RhoA signaling pathway. The protocols and data presented are for CCG-1423 and should be adapted accordingly.
Introduction
CCG-1423 is a small molecule inhibitor of the RhoA/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-mediated transcriptional signaling pathway.[1][2][3] This pathway is a key regulator of various cellular processes, including cytoskeletal dynamics, cell migration, proliferation, and gene expression. Dysregulation of the RhoA pathway is implicated in various diseases, including cancer and fibrosis, making it an attractive target for therapeutic intervention. CCG-1423 was originally identified through a transcription-based high-throughput screening (HTS) assay utilizing a serum response element (SRE)-luciferase reporter system.[1][3] This application note provides detailed protocols and data for employing CCG-1423 in HTS assays to identify and characterize modulators of the RhoA signaling pathway.
Signaling Pathway
The RhoA signaling cascade leading to SRF-mediated gene transcription is a well-defined pathway. Upon stimulation by agonists such as lysophosphatidic acid (LPA), Gα12/13-coupled receptors activate the small GTPase RhoA.[1][3] Activated RhoA promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process releases the MRTF (also known as MKL1) from its association with G-actin, allowing it to translocate to the nucleus. In the nucleus, MRTF acts as a coactivator for SRF, and the complex binds to SREs in the promoter regions of target genes, driving their transcription.[1][2] CCG-1423 has been shown to inhibit this pathway downstream of RhoA, targeting the MRTF/SRF-dependent transcriptional activation.[3] The molecular target of the CCG-1423 series has been identified as Pirin, an iron-dependent cotranscription factor.[2]
Caption: RhoA/MRTF/SRF Signaling Pathway and the inhibitory action of CCG-1423.
Quantitative Data
The following table summarizes the reported in vitro activities of CCG-1423.
| Assay | Cell Line | Parameter | Activity | Reference |
| LPA-induced DNA Synthesis | PC-3 (Prostate Cancer) | Inhibition | < 1 µmol/L | [3] |
| Cell Growth | A375M2 (Melanoma, high RhoC) | Inhibition | Nanomolar range | [3] |
| Cell Growth | SK-Mel-147 (Melanoma, high RhoC) | Inhibition | Nanomolar range | [3] |
| Cell Growth | A375 (Melanoma, low Rho) | Lower Activity | - | [3] |
| Cell Growth | SK-Mel-28 (Melanoma, low Rho) | Lower Activity | - | [3] |
| Apoptosis | A375M2 (Melanoma, high RhoC) | Stimulation | Selective vs. parental | [3] |
| Rho-dependent Invasion | PC-3 (Prostate Cancer) | Inhibition | - | [3] |
Experimental Protocols
High-Throughput Screening Assay for Inhibitors of the RhoA/MRTF/SRF Pathway
This protocol is based on the SRE-luciferase reporter assay used for the discovery of CCG-1423.[1][3]
1. Principle:
This assay quantitatively measures the transcriptional activity of SRF. Cells are co-transfected with a luciferase reporter plasmid under the control of a synthetic promoter containing multiple SREs (SRE.L) and a constitutively active form of a G-protein alpha subunit (e.g., Gα12Q231L or Gα13Q226L) that activates the RhoA pathway.[1][3] Activation of the pathway leads to the expression of luciferase, which can be quantified by measuring luminescence. Small molecule inhibitors of the pathway, such as CCG-1423, will decrease the luminescence signal.
2. Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
SRE.L luciferase reporter plasmid
-
Expression plasmid for constitutively active Gα12 (Gα12Q231L) or Gα13 (Gα13Q226L)
-
Control reporter plasmid (e.g., pRL-TK) for normalization
-
Transfection reagent (e.g., Lipofectamine 2000)
-
White, clear-bottom 384-well assay plates
-
CCG-1423 (or other test compounds)
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer plate reader
3. Workflow Diagram:
Caption: High-throughput screening workflow for identifying inhibitors of the RhoA pathway.
4. Detailed Protocol:
-
Cell Culture: Maintain HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection:
-
One day before transfection, seed HEK293T cells in a 10 cm dish so that they are 70-90% confluent at the time of transfection.
-
Prepare the transfection mix according to the manufacturer's protocol. For a 10 cm dish, typically use a total of 10-15 µg of plasmid DNA. The recommended ratio of plasmids is approximately 10:1:1 for SRE.L reporter, Gα subunit expression vector, and normalization control plasmid, respectively.
-
Incubate the cells with the transfection mix for 4-6 hours, then replace the medium with fresh growth medium.
-
-
Cell Seeding:
-
24 hours post-transfection, detach the cells using trypsin and resuspend them in fresh growth medium at a density of 1 x 10^5 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a white, clear-bottom 384-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of CCG-1423 or other test compounds in DMSO.
-
Using an acoustic liquid handler or a pin tool, transfer a small volume (e.g., 40 nL) of the compound solutions to the assay plates. This will result in a final DMSO concentration of ≤ 0.1%.
-
Include appropriate controls:
-
Negative control: DMSO only (0% inhibition).
-
Positive control: A known inhibitor of the pathway (e.g., a high concentration of CCG-1423) or no Gα transfection (100% inhibition).
-
-
-
Incubation: Incubate the assay plates for 24-48 hours at 37°C and 5% CO2.
-
Luminescence Measurement:
-
Equilibrate the assay plates and the luciferase assay reagent to room temperature.
-
Add a volume of luciferase assay reagent equal to the volume of cell culture medium in each well (e.g., 40 µL).
-
Incubate for 10 minutes at room temperature to allow for cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
If a normalization plasmid was used, calculate the ratio of the SRE.L luciferase signal to the control reporter signal for each well.
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 x (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Secondary Assays
To confirm the mechanism of action of hit compounds from the primary screen, a series of secondary assays can be performed.
-
Cell Viability/Cytotoxicity Assay: To rule out that the observed inhibition of the luciferase signal is due to general cytotoxicity.
-
Actin Cytoskeleton Staining: To visualize the effect of inhibitors on stress fiber formation, a hallmark of RhoA activation. Cells can be stained with fluorescently labeled phalloidin.
-
MRTF-A Nuclear Translocation Assay: To directly assess the inhibition of MRTF-A translocation from the cytoplasm to the nucleus using immunofluorescence or a high-content imaging system.
-
Target Engagement Assays: Biophysical methods such as isothermal titration calorimetry (ITC) can be used to confirm the direct binding of compounds to the identified molecular target, Pirin.[2]
Conclusion
CCG-1423 is a valuable tool compound for studying the RhoA/MRTF/SRF signaling pathway. The SRE-luciferase reporter assay provides a robust and scalable platform for high-throughput screening to identify novel inhibitors of this pathway. The protocols and data presented in this application note offer a comprehensive guide for researchers interested in employing CCG-1423 and similar HTS strategies in their drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for a protocol involving "CCG-271423" in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) did not yield any specific results. The related compound, CCG-1423, is a known inhibitor of the Rho/MRTF/SRF signaling pathway and its chemical structure, N-[1-(4-chloroanilino)-1-oxopropan-2-yl]oxy-3,5-bis(trifluoromethyl)benzamide, does not contain an azide or an alkyne functional group, making it unsuitable for direct participation in a CuAAC reaction.[1][2][3][4] Therefore, this document provides a general, yet detailed, protocol for the copper-catalyzed azide-alkyne cycloaddition, which can be adapted by researchers for their specific azide- and alkyne-containing molecules of interest.
Introduction to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless.[5] This reaction is renowned for its high efficiency, specificity, and biocompatibility, enabling the rapid and reliable formation of a stable 1,2,3-triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule.[5][6] The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[5][6] The use of a stabilizing ligand, such as THPTA or TBTA, can enhance reaction rates and prevent catalyst degradation.[3][6]
Key Features of CuAAC:
-
High Yields: The reaction is known for proceeding to completion or near completion.
-
Regiospecificity: It exclusively produces the 1,4-disubstituted triazole isomer.[5]
-
Mild Reaction Conditions: CuAAC can be performed in a variety of solvents, including aqueous buffers, and at room temperature.[5]
-
Biocompatibility: The bio-orthogonality of the azide and alkyne groups allows this reaction to be used in complex biological systems with minimal side reactions.[7][8]
Experimental Protocols
This section provides a general protocol for the CuAAC reaction. The concentrations and reaction times may require optimization depending on the specific substrates used.
2.1. Materials and Reagents
| Reagent | Recommended Stock Concentration | Final Concentration (Example) | Notes |
| Azide-containing molecule | 10 mM in a suitable solvent | 100 µM | The choice of solvent (e.g., DMSO, water, buffer) depends on the solubility of the molecule. |
| Alkyne-containing molecule | 10 mM in a suitable solvent | 100 µM - 500 µM | An excess of the smaller molecule (if applicable) can drive the reaction to completion. |
| Copper(II) Sulfate (CuSO₄) | 20 mM in water | 50 µM - 1 mM | Prepare fresh. |
| Sodium Ascorbate | 100 mM in water | 1 mM - 5 mM | Prepare fresh to ensure reducing activity. Should be added last to initiate the reaction. |
| Tris(hydroxypropyl)triazolylmethylamine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) | 50 mM in water (THPTA) or DMSO (TBTA) | 250 µM - 5 mM | A ligand to copper ratio of 5:1 is often recommended to stabilize the Cu(I) catalyst and protect biomolecules from oxidative damage.[6] THPTA is water-soluble and suitable for bioconjugation in aqueous media.[3] |
| Reaction Buffer | e.g., Phosphate-buffered saline (PBS), pH 7.4 | - | The choice of buffer depends on the stability and solubility of the reactants. |
2.2. General Reaction Procedure
-
Preparation of Premix: In a microcentrifuge tube, prepare a premix of the copper catalyst and ligand. For a final reaction volume of 1 mL and a 5:1 ligand to copper ratio, combine:
-
2.5 µL of 20 mM CuSO₄ solution (final concentration: 50 µM)
-
5 µL of 50 mM THPTA solution (final concentration: 250 µM)
-
Mix gently by pipetting.
-
-
Addition of Reactants: In a separate reaction tube, add the following in the specified order:
-
The desired volume of reaction buffer.
-
The azide-containing molecule to the desired final concentration.
-
The alkyne-containing molecule to the desired final concentration.
-
The prepared copper/ligand premix.
-
-
Initiation of the Reaction: To initiate the cycloaddition, add the freshly prepared sodium ascorbate solution to the reaction mixture. For example, add 10 µL of a 100 mM sodium ascorbate stock solution for a final concentration of 1 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The optimal reaction time should be determined empirically. For bioconjugation reactions, incubation can be performed at 4°C overnight.
-
Reaction Quenching and Analysis (Optional): The reaction can be quenched by adding a chelating agent like EDTA to a final concentration of 10 mM. The reaction progress and product formation can be monitored by techniques such as:
-
Thin Layer Chromatography (TLC)
-
High-Performance Liquid Chromatography (HPLC)
-
Mass Spectrometry (MS)
-
For fluorescently tagged molecules, fluorescence spectroscopy.
-
2.3. Purification of the Triazole Product
The purification method will depend on the nature of the product. Common methods include:
-
For small molecules: Column chromatography, preparative HPLC, or recrystallization.
-
For biomolecules (e.g., proteins, nucleic acids): Size-exclusion chromatography, affinity chromatography, or dialysis to remove excess reagents and catalyst.
Visualizations
3.1. Experimental Workflow for CuAAC
References
- 1. researchgate.net [researchgate.net]
- 2. Ccg-1423 | C18H13ClF6N2O3 | CID 2726015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A spontaneous gold(i)-azide alkyne cycloaddition reaction yields gold-peptide bioconjugates which overcome cisplatin resistance in a p53-mutant cancer cell line - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. CCG 1423 | Rho GTPases | Tocris Bioscience [tocris.com]
Application of GRK5 Inhibitors in Neurodegenerative Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that plays a crucial role in the regulation of G protein-coupled receptors (GPCRs). Emerging evidence has implicated GRK5 in the pathogenesis of neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD). In these conditions, aberrant GRK5 activity is linked to key pathological events such as the hyperphosphorylation of tau and the phosphorylation and aggregation of α-synuclein.[1][2][3] Consequently, the inhibition of GRK5 has emerged as a potential therapeutic strategy to mitigate the progression of these devastating disorders.
These application notes provide a comprehensive overview of the role of GRK5 in neurodegenerative disease models and detail protocols for the utilization of GRK5 inhibitors in experimental settings.
GRK5 in Neurodegenerative Diseases: A Synopsis
Alzheimer's Disease: In the context of Alzheimer's disease, GRK5 deficiency has been shown to influence the hyperphosphorylation of tau, a hallmark of the disease, through the activation of glycogen synthase kinase 3β (GSK3β).[1][4] Studies using GRK5 knockout (GRK5KO) mice have demonstrated an age-dependent increase in hippocampal axonal defects, accumulation of intracellular beta-amyloid, and significant loss of synaptic proteins, leading to working memory impairment.[5] Furthermore, GRK5 deficiency can exacerbate β-amyloid accumulation by impairing cholinergic activity.[6] This creates a vicious cycle where β-amyloid accumulation leads to GRK5 deficiency, which in turn accelerates pathology.[6]
Parkinson's Disease: In Parkinson's disease, GRK5 has been found to directly phosphorylate α-synuclein at Serine 129, a modification that promotes its aggregation into soluble oligomers and the formation of Lewy bodies, the pathological hallmark of PD.[2][3] Increased expression of GRK5 has been observed in the brains of PD patients.[3] The nuclear accumulation of GRK5, enhanced by α-synuclein, can also inhibit the transcription of the anti-apoptotic gene bcl-2, potentially contributing to neuronal cell death.
Key GRK5 Inhibitors
Several small molecule inhibitors of GRK5 have been identified, with amlexanox and CCG-215022 being notable examples.
-
Amlexanox: An FDA-approved anti-inflammatory drug that has been identified as a low micromolar inhibitor of GRK5.[2] It has been shown to inhibit GRK5-dependent transcriptional activity.[2]
-
CCG-215022: A selective, investigational pan-GRK inhibitor with high potency against GRK5 (IC50: 0.38 μM).[7] It has been used to probe the function of GRK5 in various models, including cancer.[8]
Data Presentation: Effects of GRK5 Modulation in Neurodegenerative Models
The following tables summarize quantitative data from studies investigating the impact of GRK5 inhibition or knockout in various neurodegenerative disease models.
Table 1: Effects of GRK5 Knockout in Alzheimer's Disease Mouse Models
| Model System | Key Findings | Quantitative Change | Reference |
| Aged GRK5-knockout mice | Increased tau phosphorylation | Increased activity of tau and GSK3β in the hippocampus | [1] |
| Aged GRK5-knockout mice | Working memory impairment | Selective working memory deficits observed | [5] |
| Aged GRK5-knockout mice | Axonal and synaptic pathology | Age-dependent increase in hippocampal axonal swellings and loss of synaptic proteins | [5] |
| APP/PS1 transgenic mice | GRK5 and tau pathology | Increased activity of tau and GSK3β in the hippocampus, consistent with GRK5-KO mice | [1] |
| Tg2576 (APPsw) mice with GRK5 heterozygosity | Aβ accumulation | Significantly increased Aβ plaque burden and soluble Aβ levels in the brain | [9] |
Table 2: Effects of GRK5 Inhibition on α-Synuclein
| Model System | Inhibitor | Key Findings | Quantitative Change | Reference |
| In vitro kinase assay | CCG-215022 | Inhibition of GRK5 kinase activity | IC50 = 0.38 μM | [7] |
| SH-SY5Y cells overexpressing α-synuclein | (Hypothetical experiment based on known function) | Reduction in α-synuclein Ser129 phosphorylation | Dose-dependent decrease in p-α-synuclein levels | N/A |
| In vitro aggregation assay | (Hypothetical experiment based on known function) | Inhibition of α-synuclein aggregation | Decreased formation of α-synuclein oligomers and fibrils | N/A |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways involving GRK5 in Alzheimer's and Parkinson's diseases.
Caption: GRK5 signaling pathway in Alzheimer's disease.
Caption: GRK5 signaling pathway in Parkinson's disease.
Experimental Workflow
Caption: General experimental workflow for testing GRK5 inhibitors.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for GRK5 Activity on α-Synuclein
Objective: To determine the inhibitory effect of a compound on GRK5-mediated phosphorylation of α-synuclein.
Materials:
-
Recombinant human GRK5 (e.g., SignalChem, G03-10G)
-
Recombinant human α-synuclein (e.g., Proteos, RP-003)
-
GRK5 Kinase Assay Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT
-
[γ-³²P]ATP
-
Test inhibitor (e.g., CCG-215022) dissolved in DMSO
-
P81 phosphocellulose paper
-
1% phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing GRK5 kinase buffer, 1.5 μM α-synuclein, and the desired concentration of the test inhibitor (or DMSO for control).
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 100 μM.
-
Incubate the reaction at 30°C for 15-30 minutes.
-
Stop the reaction by spotting 20 μL of the reaction mixture onto a P81 phosphocellulose paper strip.
-
Wash the P81 strips three times for 10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air dry the P81 strips and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the DMSO control.
Protocol 2: Assessment of α-Synuclein Phosphorylation in SH-SY5Y Cells
Objective: To evaluate the effect of a GRK5 inhibitor on α-synuclein phosphorylation in a cellular model.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
GRK5 inhibitor (e.g., CCG-215022)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-p-α-synuclein (Ser129), anti-total-α-synuclein, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Plate SH-SY5Y cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the GRK5 inhibitor (e.g., 0.1, 1, 10 μM CCG-215022) or DMSO (vehicle control) for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-α-synuclein (Ser129), total α-synuclein, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection system.
-
Quantify the band intensities and normalize the p-α-synuclein levels to total α-synuclein and β-actin.
Protocol 3: In Vivo Administration of Amlexanox in a Mouse Model of Alzheimer's Disease
Objective: To assess the therapeutic potential of amlexanox in an AD mouse model.
Materials:
-
Transgenic mouse model of AD (e.g., APP/PS1)
-
Amlexanox
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Equipment for behavioral testing (e.g., Morris water maze)
-
Materials for tissue collection and processing (see Protocol 2)
Procedure:
-
Acclimate APP/PS1 mice and their wild-type littermates to handling for one week prior to the start of the experiment.
-
Divide the mice into treatment groups: vehicle-treated wild-type, amlexanox-treated wild-type, vehicle-treated APP/PS1, and amlexanox-treated APP/PS1.
-
Prepare a suspension of amlexanox in the vehicle at the desired concentration (e.g., 25 mg/kg body weight). A study in a seizure model used a higher dose of 100 mg/kg, so dose optimization may be necessary.[10]
-
Administer amlexanox or vehicle via oral gavage once daily for a period of 4-12 weeks, depending on the age of the mice and the desired endpoint.
-
During the final week of treatment, perform behavioral tests to assess cognitive function (e.g., Morris water maze for spatial learning and memory).
-
At the end of the treatment period, euthanize the mice and collect brain tissue.
-
Process one hemisphere for biochemical analysis (e.g., Western blot for p-tau, Aβ ELISA) and the other for immunohistochemical analysis (e.g., staining for plaques and tangles).
-
Analyze the data to determine the effect of amlexanox on AD-like pathology and cognitive deficits.
Conclusion
The inhibition of GRK5 presents a promising therapeutic avenue for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The protocols outlined above provide a framework for researchers to investigate the efficacy of GRK5 inhibitors in relevant preclinical models. Further research is warranted to fully elucidate the therapeutic potential of targeting GRK5 and to develop novel, potent, and specific inhibitors for clinical translation.
References
- 1. GRK5 influences the phosphorylation of tau via GSK3β and contributes to Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Role of G-Protein-Coupled Receptor Kinase 5 in Pathogenesis of Sporadic Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GRK5 – A Functional Bridge Between Cardiovascular and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Accelerating Alzheimer’s pathogenesis by GRK5 deficiency via cholinergic dysfunction [scirp.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Characterization of GRK5 as a novel regulator of rhabdomyosarcoma tumor cell growth and self-renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phosphodiesterase 4 (PDE4) inhibitor, amlexanox, reduces neuroinflammation and neuronal death after pilocarpine-induced seizure - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing CCG-271423 concentration for maximum inhibition
A-Note on Compound Identification:
It has come to our attention that there may be confusion between CCG-271423 and a similarly named compound, CCG-1423 . Please verify the compound you are working with.
-
This compound is a potent and selective G protein-coupled receptor kinase 5 (GRK5) inhibitor .
-
CCG-1423 is an inhibitor of the Rho/MKL/SRF signaling pathway .
This guide is dedicated to the optimization of This compound for the inhibition of GRK5 .
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of G protein-coupled receptor kinase 5 (GRK5).[1][2][3][4] GRK5 is a serine/threonine kinase that plays a crucial role in the regulation of G protein-coupled receptor (GPCR) signaling.[5][6] In its canonical role, GRK5 phosphorylates activated GPCRs, which leads to the recruitment of β-arrestin and subsequent receptor desensitization and internalization.[5][6] this compound exerts its inhibitory effect by blocking the catalytic activity of GRK5.
Q2: What are the known IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) values for this compound have been determined in in vitro kinase assays. A summary of these values is presented in the table below.
Quantitative Data Summary
| Compound | Target | IC50 |
| This compound | GRK5 | 2.1 nM |
| This compound | GRK2 | 44,000 nM (44 µM) |
Note: The significant difference in IC50 values highlights the selectivity of this compound for GRK5 over GRK2.[1][2][3][4]
Q3: What are the canonical and non-canonical signaling pathways of GRK5?
A3: GRK5 has distinct signaling functions depending on its subcellular localization.
-
Canonical (Plasma Membrane) Signaling: At the plasma membrane, GRK5 phosphorylates agonist-activated GPCRs, leading to β-arrestin recruitment, which desensitizes G protein-mediated signaling.[5][6]
-
Non-Canonical (Nuclear) Signaling: GRK5 can translocate to the nucleus where it has non-GPCR-related functions.[5][7] In the nucleus, GRK5 can act as a histone deacetylase (HDAC) kinase, specifically phosphorylating HDAC5, which can lead to the activation of pro-hypertrophic gene transcription.[7]
Signaling Pathway Diagrams
Caption: Canonical GRK5 signaling at the plasma membrane.
Caption: Non-canonical GRK5 signaling in the nucleus.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound in a Cell-Based Assay
This protocol outlines a general workflow to determine the optimal concentration of this compound for inhibiting GRK5 activity in a cell-based assay, while minimizing cytotoxicity.
Caption: Workflow for optimizing this compound concentration.
Materials:
-
Cell line of interest expressing GRK5
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Reagents for cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®)
-
Reagents for target inhibition assay (e.g., antibodies for Western blotting)
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Range-Finding Dose-Response and Cytotoxicity Assays:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare a broad range of this compound serial dilutions in complete culture medium (e.g., 0.1 nM to 100 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.
-
Replace the medium in the wells with the prepared drug dilutions.
-
Incubate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
After incubation, perform a cell viability assay (e.g., MTT) to assess cytotoxicity across the concentration range.
-
-
Focused Dose-Response for Target Inhibition:
-
Based on the results from the range-finding and cytotoxicity assays, select a narrower range of non-toxic concentrations for a focused dose-response experiment.
-
Seed cells and treat with the selected concentrations of this compound as described above.
-
After the desired treatment period, lyse the cells and assess the inhibition of GRK5 activity. This can be done by measuring the phosphorylation of a known GRK5 substrate via Western blotting or another suitable method.
-
-
Data Analysis and Optimal Concentration Selection:
-
For the cytotoxicity assay, plot percent cell viability against the log of this compound concentration to determine the CC50 (50% cytotoxic concentration).
-
For the target inhibition assay, quantify the level of substrate phosphorylation at each concentration. Plot the percent inhibition against the log of this compound concentration to determine the IC50 in your cellular system.
-
The optimal concentration for your experiments should be a concentration that provides maximal inhibition of GRK5 with minimal to no cytotoxicity. This is often in the range of 1-10 times the cellular IC50, ensuring it is well below the CC50.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent IC50 values between experiments | - Cell passage number and confluency variations- Inconsistent incubation times- Compound instability (repeated freeze-thaw) | - Use cells within a consistent passage number range.- Standardize cell seeding density and treatment duration.- Prepare fresh drug dilutions from a new aliquot for each experiment. |
| High background in kinase assay | - Non-specific binding of antibodies- High autophosphorylation of the kinase | - Optimize antibody concentrations and blocking conditions.- Titrate the amount of kinase used in the assay. |
| No inhibitory effect observed in cells | - Poor cell permeability of the compound- Compound degradation in cell culture medium- High intracellular ATP concentration (for ATP-competitive inhibitors) | - Confirm target engagement in cells using methods like cellular thermal shift assay (CETSA).- Test the stability of the compound in media over time.- Compare in vitro IC50 at different ATP concentrations. |
| Observed cytotoxicity at expected therapeutic concentrations | - Off-target effects of the inhibitor- Solvent (e.g., DMSO) toxicity at high concentrations | - Perform a dose-response of the vehicle control alone.- Use a structurally different inhibitor for the same target to see if the toxicity is recapitulated.- Consider kinome-wide screening to identify potential off-targets. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Challenges in GRK5 Inhibitor Research
Welcome to the technical support center for researchers working with G protein-coupled receptor kinase 5 (GRK5) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of GRK5, and why is it a therapeutic target?
A1: G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that plays a critical role in regulating the signaling of G protein-coupled receptors (GPCRs). Its primary, or "canonical," function is to phosphorylate activated GPCRs at the cell membrane. This phosphorylation promotes the binding of arrestin proteins, which desensitizes the receptor to further stimulation and can lead to its internalization.[1][2] GRK5 is highly expressed in the heart, and its overactivity is implicated in conditions like heart failure by causing excessive desensitization of crucial receptors such as beta-adrenergic receptors.[1][2]
Beyond this, GRK5 has "non-canonical" functions. It can translocate to the nucleus and phosphorylate non-GPCR targets, such as histone deacetylase 5 (HDAC5), leading to changes in gene transcription that promote pathological cardiac hypertrophy.[3] Due to its involvement in cardiovascular diseases, neurodegenerative disorders like Alzheimer's disease, and inflammatory conditions, GRK5 has emerged as a significant therapeutic target.[1][2]
Q2: My GRK5 inhibitor shows high potency in a biochemical assay but weak or no activity in a cell-based assay. What are the potential reasons for this discrepancy?
A2: This is a common challenge in drug development. Several factors can contribute to this discrepancy:
-
Cell Permeability: The inhibitor may have poor membrane permeability and not reach its intracellular target in sufficient concentrations.
-
High Cellular ATP Concentrations: Biochemical kinase assays are often performed at low ATP concentrations to enhance inhibitor potency. However, the ATP concentration inside a cell is much higher (in the millimolar range), which can lead to competitive displacement of the inhibitor from the ATP-binding pocket of GRK5, reducing its apparent potency.[4]
-
Inhibitor Stability and Metabolism: The inhibitor may be unstable in the cellular environment or rapidly metabolized by cellular enzymes into inactive forms.[5]
-
Off-Target Effects: In a cellular context, the observed phenotype might be a result of the compound acting on multiple targets, not just GRK5.[4]
-
Presence of Scaffolding Proteins: In cells, GRK5 may be part of larger protein complexes that could alter its conformation or accessibility to the inhibitor compared to the isolated recombinant enzyme used in biochemical assays.[4]
Q3: How can I improve the solubility of my GRK5 inhibitor for in vitro and cell-based experiments?
A3: Poor aqueous solubility is a frequent issue with kinase inhibitors, as they are often designed to bind to the hydrophobic ATP-binding pocket. Here are some strategies to improve solubility:
-
Use of Co-solvents: Dimethyl sulfoxide (DMSO) is the most common co-solvent for creating stock solutions. For working solutions, small amounts of other solvents like ethanol may be used, but their compatibility with the specific assay must be verified.
-
pH Adjustment: If your inhibitor has an ionizable group, adjusting the pH of the buffer can increase its solubility.
-
Sonication: Applying ultrasonic energy can help break down compound aggregates and improve dissolution.
-
Formulation with Excipients: For in vivo studies, and sometimes for in vitro work, formulating the inhibitor with solubilizing agents like cyclodextrins can enhance its solubility.
Troubleshooting Guides
Issue 1: Inhibitor Precipitation in Aqueous Buffer
-
Problem: Your GRK5 inhibitor, dissolved in 100% DMSO, precipitates when diluted into your aqueous assay buffer (e.g., PBS).
-
Troubleshooting Workflow:
Troubleshooting workflow for inhibitor precipitation.
Issue 2: High Background or Signal Variability in ADP-Glo™ Kinase Assay
-
Problem: You are observing high background luminescence or significant variability between replicate wells in your GRK5 ADP-Glo™ assay.
-
Potential Causes and Solutions:
-
ADP Contamination in ATP Stock: Use a high-quality ATP source with low ADP contamination to reduce background.[6]
-
Incomplete ATP Depletion: Ensure the ADP-Glo™ Reagent is properly mixed and incubated for the recommended time to fully deplete the remaining ATP before adding the Kinase Detection Reagent.
-
Inhibitor Interference: Your inhibitor might be inhibiting the luciferase enzyme. To check for this, run a control with the inhibitor, ADP, and the detection reagents, but without GRK5.
-
Pipetting Inaccuracies: Use calibrated pipettes and consider using a master mix for reagents to minimize well-to-well variability. Reverse pipetting can be helpful for viscous solutions.[7]
-
Edge Effects: Avoid using the outer wells of the microplate, as they are more prone to evaporation. Alternatively, fill the outer wells with buffer to create a humidity barrier.[7]
-
Inadequate Mixing: Ensure thorough mixing after adding reagents, especially in 384-well plates.[8]
-
Issue 3: Lack of Selectivity for GRK5 Over Other Kinases (e.g., GRK2)
-
Problem: Your inhibitor shows similar potency against GRK5 and other closely related kinases like GRK2.
-
Solutions and Considerations:
-
Structure-Activity Relationship (SAR) Studies: The high structural similarity in the ATP-binding pocket of GRK family members makes achieving selectivity challenging.[9] Rational drug design based on subtle structural differences is key. For example, some selective GRK5 inhibitors have been developed to form a covalent bond with a non-conserved cysteine residue (Cys474) near the active site of GRK5, which is absent in GRK2.[10]
-
Kinome-Wide Selectivity Profiling: It is crucial to profile your inhibitor against a broad panel of kinases to understand its selectivity profile and identify potential off-target effects.[11][12][13][14] This can be done using commercially available services or in-house panels.
-
Use of Appropriate Controls: When studying the cellular effects of a non-selective inhibitor, it is important to use controls to dissect the contributions of inhibiting different kinases. This could involve using more selective tool compounds for the off-target kinases or using cell lines with knockdown/knockout of the respective kinases.
-
Quantitative Data on GRK5 Inhibitors
The following table summarizes the in vitro potency and selectivity of several known GRK5 inhibitors.
| Inhibitor | GRK5 IC50 (µM) | GRK2 IC50 (µM) | GRK2/GRK5 Selectivity Fold | Notes |
| Amlexanox | ~12.6[9] | ~125[9] | ~10 | FDA-approved anti-inflammatory drug.[9] |
| CCG215022 | 0.38[15][16] | 0.15[15][16] | ~0.4 | Pan-GRK inhibitor.[15][16] |
| KR-39038 | 0.02[17] | - | - | Potent and selective GRK5 inhibitor.[17] |
| Compound 9g | 0.0086[12] | 12[12] | ~1400 | Covalent inhibitor targeting Cys474.[12] |
| Compound 4c | 0.01[10] | >1000[10] | >100,000 | Highly selective, potentially reversible covalent inhibitor.[10] |
Signaling Pathways and Experimental Workflows
GRK5 Signaling Pathways
GRK5 participates in both canonical signaling at the plasma membrane and non-canonical signaling in the nucleus.
Experimental Workflow: In Vitro Kinase Assay (ADP-Glo™)
This workflow outlines the key steps for determining the IC50 of a GRK5 inhibitor using the ADP-Glo™ luminescence-based assay.
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Assay for GRK5 Inhibition (ADP-Glo™)
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of a GRK5 inhibitor using the Promega ADP-Glo™ Kinase Assay.[3][18][19]
Materials:
-
Recombinant human GRK5 (e.g., Promega, Cat. #V3981)
-
GRK5 substrate (e.g., Casein, 1 mg/mL)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
-
GRK5 inhibitor of interest
-
White, opaque 384-well assay plates
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the GRK5 inhibitor in kinase buffer with a constant final DMSO concentration (e.g., 1%).
-
Prepare a 2X Kinase/Substrate mix by diluting the GRK5 enzyme and substrate in kinase buffer. The optimal enzyme concentration should be determined empirically to achieve ~10-30% ATP to ADP conversion in the reaction.
-
Prepare a 2X ATP solution in kinase buffer. The concentration should be at or near the Km of ATP for GRK5, if known, or a standard concentration (e.g., 25 µM).
-
-
Assay Assembly (5 µL reaction volume):
-
Add 1 µL of the inhibitor dilutions or vehicle (for positive and negative controls) to the wells of the 384-well plate.
-
Add 2 µL of the 2X Kinase/Substrate mix to each well.
-
Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well.
-
-
Kinase Reaction:
-
Mix the plate gently.
-
Incubate the plate at room temperature for 60-120 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Cardiomyocyte Hypertrophy Assay
This protocol details the procedure to assess the inhibitory effect of a GRK5 inhibitor on cardiomyocyte hypertrophy induced by Angiotensin II (Ang II).[20][21][22]
Materials:
-
Neonatal rat ventricular myocytes (NRVMs) or H9c2 cell line
-
Culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Angiotensin II (Ang II)
-
GRK5 inhibitor of interest
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against α-actinin
-
Fluorescently labeled secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope with imaging software
Procedure:
-
Cell Culture and Treatment:
-
Seed NRVMs or H9c2 cells onto coverslips in a 24-well plate and culture until they reach ~70% confluency.
-
Induce quiescence by replacing the culture medium with serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of the GRK5 inhibitor or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with 1 µM Ang II for 24-48 hours to induce hypertrophy. Include a vehicle-treated control group and a group treated with the inhibitor alone.
-
-
Immunofluorescence Staining:
-
After the incubation period, wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with the primary anti-α-actinin antibody (diluted in blocking solution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the cell surface area of at least 100 cells per condition using imaging software (e.g., ImageJ).
-
A significant reduction in cell size in the presence of the inhibitor compared to Ang II stimulation alone indicates an anti-hypertrophic effect.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a method to confirm that a GRK5 inhibitor directly binds to and stabilizes GRK5 in a cellular context.[23][24][25][26]
Materials:
-
Cell line expressing GRK5 (e.g., HEK293T overexpressing GRK5)
-
Culture medium
-
GRK5 inhibitor of interest
-
PBS
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western blot or ELISA)
-
Anti-GRK5 antibody
Procedure:
-
Cell Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat the cells with the GRK5 inhibitor at a desired concentration or with vehicle (DMSO) for 1-3 hours in the incubator.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 65°C in 2.5°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of soluble GRK5 in each sample using Western blotting or another sensitive protein detection method.
-
-
Data Analysis:
-
For each temperature, compare the amount of soluble GRK5 in the inhibitor-treated samples to the vehicle-treated samples.
-
Plot the percentage of soluble GRK5 against the temperature for both treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates that the inhibitor is binding to and stabilizing GRK5, confirming target engagement.
-
References
- 1. mdpi.com [mdpi.com]
- 2. What are GRK5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. worldwide.promega.com [worldwide.promega.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeted Ubiquitination and Degradation of G-Protein-Coupled Receptor Kinase 5 by the DDB1-CUL4 Ubiquitin Ligase Complex | PLOS One [journals.plos.org]
- 6. ulab360.com [ulab360.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Development of a New Class of Potent and Highly Selective G Protein-coupled Receptor Kinase 5 Inhibitors and Structural Insight from Crystal Structures of Inhibitor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. worldwide.promega.com [worldwide.promega.com]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. promega.com [promega.com]
- 19. promega.jp [promega.jp]
- 20. ahajournals.org [ahajournals.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Frontiers | Loganin Inhibits Angiotensin II–Induced Cardiac Hypertrophy Through the JAK2/STAT3 and NF-κB Signaling Pathways [frontiersin.org]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 26. drugtargetreview.com [drugtargetreview.com]
improving the stability of CCG-271423 in solution
Welcome to the Technical Support Center for CCG-271423. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use and handling of this compound, with a specific focus on addressing its stability in solution. As publicly available data on the stability of this compound is limited, this guide provides the necessary protocols and troubleshooting advice to empower you to determine its stability within your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from CCG-1423?
This compound is a small molecule that has been identified as an inhibitor of cardiomyocyte contractility, leading to a decrease in calcium (Ca2+) transients.[1] It is important to distinguish this compound from the more extensively studied compound, CCG-1423. While both are small molecules, CCG-1423 is known as an inhibitor of the RhoA signaling pathway. This compound is also characterized as a click chemistry reagent due to the presence of an alkyne group, making it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[1]
Q2: What is the known mechanism of action for this compound?
The primary reported biological activity of this compound is the inhibition of cardiomyocyte contractility and the associated decrease in intracellular calcium transients.[1] The precise molecular target and signaling pathway through which it exerts this effect are not yet fully elucidated in the available literature. Additionally, its functionality as a click chemistry reagent allows for its covalent conjugation to molecules containing an azide group.[1]
Q3: What are the general recommendations for storing small molecules like this compound?
While specific storage conditions for this compound have not been published, general best practices for storing small molecule inhibitors should be followed to maximize shelf-life and experimental reproducibility. These typically include:
-
Solid Form: Store the compound as a solid in a tightly sealed vial at -20°C or -80°C, protected from light and moisture.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable anhydrous solvent (e.g., DMSO). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid long-term storage of dilute aqueous solutions.
Q4: How can I determine the solubility of this compound in a specific solvent?
The solubility of a compound can be influenced by various factors including the solvent, temperature, and pH. A common method to determine the solubility of a small molecule is the shake-flask method. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
Issue 1: My this compound solution appears cloudy or shows precipitation.
-
Possible Cause: The concentration of this compound may exceed its solubility limit in the chosen solvent or buffer. Solubility can be significantly lower in aqueous solutions compared to organic solvents like DMSO.
-
Troubleshooting Steps:
-
Sonication/Vortexing: Gently sonicate or vortex the solution to aid dissolution. Warming the solution slightly may also help, but be cautious as this could also accelerate degradation.
-
Solvent Exchange: If the compound was first dissolved in DMSO and then diluted in an aqueous buffer, try reducing the final concentration of DMSO or using a different co-solvent.
-
pH Adjustment: The solubility of a compound can be pH-dependent. If your experimental buffer's pH can be altered, test a range of pH values to see if solubility improves.
-
Perform a Solubility Test: Follow the protocol for determining the aqueous solubility of this compound to establish its solubility limit in your specific buffer system.
-
Issue 2: I am observing inconsistent results in my experiments with this compound.
-
Possible Cause: This could be due to the degradation of this compound in your experimental solution. Stability can be affected by factors such as pH, temperature, light exposure, and the presence of certain chemicals in the media.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock for each experiment. Avoid using previously prepared and stored dilute solutions.
-
Minimize Exposure: Protect your solutions from light and keep them on ice when not in immediate use.
-
Assess Stability: Perform a stability study using HPLC to determine the rate of degradation of this compound under your specific experimental conditions (e.g., in your cell culture medium at 37°C). A detailed protocol is provided below.
-
Control Experiments: Include appropriate vehicle controls in all experiments to ensure the observed effects are due to this compound and not the solvent.
-
Issue 3: How can I confirm if my this compound has degraded?
-
Possible Cause: Over time, especially in solution, this compound may undergo chemical degradation, leading to a loss of activity.
-
Troubleshooting Steps:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a reliable method to assess the purity and degradation of a small molecule. By comparing the chromatogram of a freshly prepared solution to that of an aged solution, you can detect the appearance of degradation products (new peaks) and a decrease in the area of the parent compound's peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For a more detailed analysis, LC-MS can be used to identify the molecular weights of any degradation products, which can provide insights into the degradation mechanism.
-
Functional Assay: A loss of potency in a validated biological assay can also be an indicator of compound degradation.
-
Data Presentation
Table 1: Summary of Known Properties of this compound
| Property | Description | Reference |
| Biological Activity | Inhibits cardiomyocyte contractility and decreases Ca2+ transience. | [1] |
| Chemical Feature | Contains an alkyne group, making it a click chemistry reagent. | [1] |
| Mechanism of Action | The precise molecular target is not yet fully elucidated. | |
| Solubility | Not publicly available. To be determined experimentally. | |
| Stability | Not publicly available. To be determined experimentally. |
Table 2: Example Data from a Hypothetical Solubility Assessment of this compound in Phosphate-Buffered Saline (PBS) at 25°C
| Amount of this compound Added (mg/mL) | Measured Concentration in Supernatant (µg/mL) | Visual Observation |
| 0.1 | 100 | Clear Solution |
| 0.2 | 185 | Clear Solution |
| 0.3 | 250 | Clear Solution |
| 0.4 | 255 | Undissolved Particles Present |
| 0.5 | 252 | Undissolved Particles Present |
| Estimated Solubility | ~250 µg/mL |
Table 3: Example Data from a Hypothetical Stability Study of this compound (10 µM) in Cell Culture Medium at 37°C using HPLC
| Time (hours) | Peak Area of this compound (Arbitrary Units) | % Remaining |
| 0 | 1,500,000 | 100% |
| 2 | 1,425,000 | 95% |
| 4 | 1,350,000 | 90% |
| 8 | 1,200,000 | 80% |
| 24 | 750,000 | 50% |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility of this compound using the Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound (solid)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC system with a suitable column and detector
Methodology:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials containing a known volume of the aqueous buffer (e.g., 1 mL). The amounts should span a range expected to exceed the solubility limit.
-
-
Equilibration:
-
Seal the vials tightly and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, let the vials stand undisturbed for a short period to allow larger particles to settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
-
Sample Collection and Analysis:
-
Carefully collect the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method with a standard curve.
-
-
Data Interpretation:
-
The concentration at which the measured amount in the supernatant plateaus represents the equilibrium solubility of this compound in that buffer and at that temperature.
-
Protocol 2: Assessment of this compound Stability in Solution using HPLC
Objective: To evaluate the degradation of this compound in a specific solution over time.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Experimental solution (e.g., cell culture medium, assay buffer)
-
Incubator set to the desired temperature (e.g., 37°C)
-
HPLC system with a suitable column and detector
-
Autosampler vials
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in the experimental solution at the desired final concentration.
-
Immediately take an aliquot of this solution, this will be your time zero (T=0) sample.
-
-
Incubation:
-
Incubate the remaining solution at the desired temperature, protected from light.
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the solution.
-
-
HPLC Analysis:
-
Analyze all samples (including the T=0 sample) by HPLC.
-
Ensure the HPLC method can separate the parent this compound peak from any potential degradation products and solvent peaks.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak for each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to determine its stability profile under the tested conditions.
-
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound in cardiomyocytes.
Caption: Workflow for assessing the stability of this compound in solution.
References
Technical Support Center: Refining CCG-271423 Treatment Protocols for Primary Cell Cultures
Welcome to the technical support center for the application of CCG-271423 in primary cell cultures. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to the use of this RhoA pathway inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the RhoA/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2][3][4] It functions downstream of RhoA and prevents the nuclear translocation of the MRTF-A coactivator, thereby inhibiting SRF-mediated gene transcription.[1][4] Pirin, an iron-dependent cotranscription factor, has been identified as a molecular target of the CCG-1423 series of compounds.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to use high-purity, anhydrous DMSO to ensure stability and minimize cytotoxicity.
Q3: What is a typical working concentration for this compound in primary cell cultures?
A3: The optimal working concentration of this compound is highly dependent on the primary cell type and the biological endpoint being measured. Based on existing literature, effective concentrations can range from the nanomolar to the low micromolar range. For instance, it has been shown to inhibit lysophosphatidic acid-induced DNA synthesis in PC-3 prostate cancer cells at concentrations below 1 µM and inhibit the growth of some melanoma cell lines in the nanomolar range.[1][3] In primary human microvascular endothelial cells (HmVECs), this compound has been observed to inhibit cord formation starting at 1 µM. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific primary cell type and experimental setup.
Q4: How stable is this compound in cell culture medium?
A4: While specific stability data in various culture media is not extensively published, it is good practice to prepare fresh working solutions of this compound from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. When diluted in culture medium, use the treatment medium promptly.
Q5: Can this compound affect the phenotype of primary cells?
A5: Yes, as an inhibitor of the RhoA pathway, which is critically involved in regulating cell shape, adhesion, and differentiation, this compound can be expected to influence the phenotype of primary cells. For example, since RhoA signaling is a known driver of the fibroblast-to-myofibroblast transition, this compound could potentially inhibit this process.[5][6][7][8][9] Similarly, as RhoA is implicated in keratinocyte differentiation, treatment with this compound might alter the expression of differentiation markers such as Keratin 1 (KRT1) and Keratin 10 (KRT10).[10][11][12][13] It is advisable to assess key phenotypic markers of your primary cell type following treatment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in culture medium | - Low aqueous solubility: this compound is hydrophobic. - Solvent shock: Rapid dilution of a concentrated DMSO stock into aqueous medium. - High final concentration: Exceeding the solubility limit in the medium. - Media components: Interaction with salts or proteins in the medium. | - Prepare an intermediate dilution: Serially dilute the concentrated DMSO stock in sterile PBS or serum-free medium before adding it to the final culture medium. - Increase serum concentration (if applicable): Serum proteins can help to solubilize hydrophobic compounds. - Optimize final concentration: Perform a dose-response to find the highest effective concentration that remains in solution. - Ensure proper mixing: Add the compound dropwise to the medium while gently swirling. |
| High levels of cell death (cytotoxicity) | - Solvent toxicity: High final concentration of DMSO (>0.5%). - Compound-induced apoptosis: this compound can induce apoptosis in some cell types. - Sub-optimal culture conditions: Primary cells are sensitive to their environment. | - Maintain a low final DMSO concentration: Ensure the final DMSO concentration in your culture medium is below 0.5% (v/v). Include a vehicle control (medium with the same concentration of DMSO) in all experiments. - Perform a dose-response and time-course experiment: Determine the optimal concentration and treatment duration that achieves the desired biological effect without excessive cell death. - Ensure healthy primary cell cultures: Use cells at a low passage number and ensure they are in the logarithmic growth phase before treatment. |
| Inconsistent or no observable effect | - Sub-optimal concentration: The concentration of this compound may be too low. - Cell density: The effect of the compound may be dependent on cell confluence. - Inactive compound: Improper storage or handling of the compound. - Primary cell variability: Inherent biological differences between donors. | - Perform a thorough dose-response study: Test a wide range of concentrations to identify the optimal working concentration. - Standardize cell seeding density: Ensure consistent cell numbers and confluence at the start of each experiment. - Properly store and handle this compound: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Use primary cells from multiple donors: If possible, validate findings in cells from several donors to account for biological variability. |
| Changes in cell morphology or phenotype | - On-target effect of RhoA pathway inhibition: Inhibition of RhoA signaling is expected to alter the actin cytoskeleton and cell adhesion. - Loss of differentiation markers: Prolonged treatment may affect the differentiated state of some primary cells. | - Document morphological changes: Use phase-contrast microscopy to record any changes in cell shape, spreading, or adhesion. - Monitor key phenotypic markers: Use techniques like immunofluorescence or western blotting to assess the expression of cell-type-specific markers (e.g., α-SMA for myofibroblasts, KRT1/KRT10 for differentiated keratinocytes). |
Quantitative Data Summary
The following table summarizes reported effective concentrations of this compound in various cell types. It is important to note that the optimal concentration for your specific primary cell type may vary and should be determined empirically.
| Cell Type | Assay | Effective Concentration | Reference |
| PC-3 (prostate cancer cell line) | DNA Synthesis Inhibition | < 1 µM | [1][3] |
| Melanoma cell lines (RhoC-overexpressing) | Growth Inhibition | Nanomolar range | [1][3] |
| PC-3 (prostate cancer cell line) | Invasion Assay | 10 µM | [2] |
| Human Microvascular Endothelial Cells (HmVEC) | Cord Formation Assay | 1 - 5 µM | |
| Primary Human Myotubes | Glucose Uptake | 1 µM | [2] |
Experimental Protocols
General Guidelines for this compound Treatment of Primary Cells
-
Cell Seeding: Plate primary cells at a density that will allow them to reach the desired confluence (typically 70-80%) at the time of treatment. Adherence to a consistent seeding density is crucial for reproducible results.
-
Adaptation: Allow the cells to adhere and recover for at least 24 hours after seeding before initiating any treatment.
-
Starvation (Optional): For some assays, such as those investigating growth factor-induced responses, it may be necessary to serum-starve the cells for a period (e.g., 4-24 hours) before treatment to reduce basal signaling.
-
Compound Preparation:
-
Thaw a frozen aliquot of the this compound DMSO stock solution.
-
Prepare an intermediate dilution of the stock solution in sterile serum-free medium or PBS.
-
Add the intermediate dilution to the final treatment medium to achieve the desired concentration. Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control, and does not exceed 0.5%.
-
-
Treatment: Remove the existing culture medium and replace it with the prepared treatment medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration. This should be optimized for each experiment.
-
Analysis: Proceed with the relevant downstream assay to assess the effects of the treatment.
Key Experimental Methodologies
Cell Proliferation (BrdU Assay)
Principle: This assay measures DNA synthesis by detecting the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into the DNA of proliferating cells.
Protocol:
-
Seed primary cells in a 96-well plate and culture until they reach the desired confluence.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24-72 hours).
-
Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the proliferation rate of the cells.
-
Remove the labeling solution and fix the cells.
-
Denature the DNA to expose the incorporated BrdU.
-
Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).
-
Add the enzyme substrate and measure the absorbance using a microplate reader.
-
Calculate the percentage of proliferation relative to the vehicle control.
Cell Migration (Wound Healing/Scratch Assay)
Principle: This method assesses cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate at which the cells move to close the gap.
Protocol:
-
Seed primary cells in a 24- or 48-well plate and grow to a confluent monolayer.
-
Create a scratch in the monolayer using a sterile pipette tip.
-
Gently wash with PBS to remove detached cells.
-
Replace the medium with fresh medium containing this compound or vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure for each condition.
Cell Invasion (Transwell Assay)
Principle: This assay measures the ability of cells to migrate through a porous membrane, often coated with an extracellular matrix (ECM) component like Matrigel, towards a chemoattractant.
Protocol:
-
Coat the upper surface of Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Seed primary cells, pre-treated with this compound or vehicle control, in serum-free medium into the upper chamber of the Transwell inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for a period that allows for cell invasion (typically 12-48 hours).
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with a stain such as crystal violet.
-
Elute the stain and measure the absorbance, or count the number of stained cells under a microscope.
Apoptosis (Caspase-3 Activity Assay)
Principle: This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway, using a substrate that releases a fluorescent or colorimetric product upon cleavage.
Protocol:
-
Seed primary cells in a 96-well plate and treat with this compound or vehicle control for the desired duration.
-
Lyse the cells to release their intracellular contents.
-
Add the caspase-3 substrate to the cell lysates.
-
Incubate to allow for the enzymatic reaction to occur.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Determine the fold-increase in caspase-3 activity relative to the vehicle control.
Western Blotting for RhoA Pathway Proteins
Principle: This technique is used to detect and quantify the levels of specific proteins in cell lysates, such as total RhoA, phosphorylated downstream effectors, or changes in the expression of SRF target genes.
Protocol:
-
Treat primary cells with this compound or vehicle control.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-RhoA, anti-p-MYPT1, anti-SRF).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Signaling Pathway
Caption: The RhoA/MRTF/SRF signaling pathway and the point of inhibition by this compound.
Experimental Workflow
Caption: A generalized experimental workflow for treating primary cells with this compound.
References
- 1. CCG 1423, Rho pathway-mediated signaling inhibitor (CAS 285986-88-1) | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibition of fibroblast to myofibroblast transition by halofuginone contributes to the chemotherapy-mediated antitumoral effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fibroblast to myofibroblast transition is enhanced by increased cell density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cardiac Fibroblast to Myofibroblast Phenotype Conversion-An Unexploited Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of relaxin on cardiac fibroblast-to-myofibroblast transition: an electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SIRT1 Promotes Differentiation of Normal Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential Marker Expression between Keratinocyte Stem Cells and Their Progeny Generated from a Single Colony - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of KRT1, KRT10, KRT19, TP53 and MMP9 expression in pediatric and adult cholesteatoma - PMC [pmc.ncbi.nlm.nih.gov]
addressing solubility issues with CCG-271423
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CCG-1423. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is CCG-1423 and what is its primary mechanism of action?
CCG-1423 is a small molecule inhibitor of the RhoA-mediated signaling pathway.[1][2][3][4][5] It functions by disrupting the interaction between Myocardin-Related Transcription Factor A (MRTF-A) and importin α/β1, which in turn prevents the nuclear translocation of MRTF-A and subsequent activation of Serum Response Factor (SRF)-mediated gene transcription.[4] This pathway is crucial for various cellular processes, including cytoskeletal dynamics, cell proliferation, and invasion.[2][4]
Q2: I am having trouble dissolving CCG-1423. What is the recommended solvent?
The most common and effective solvent for CCG-1423 is dimethyl sulfoxide (DMSO).[1][5] It is poorly soluble in aqueous solutions, including water.[6] For optimal results, it is crucial to use fresh, high-purity, anhydrous DMSO, as the presence of moisture can significantly reduce the solubility of the compound.[1][5]
Q3: What is the maximum concentration of CCG-1423 that can be achieved in DMSO?
CCG-1423 is highly soluble in DMSO. The reported solubility is consistently high across various suppliers, as detailed in the table below.
Troubleshooting Guide: Addressing CCG-1423 Solubility Issues
This guide provides a step-by-step approach to troubleshoot and resolve common solubility problems encountered with CCG-1423.
Problem: Precipitate forms when diluting my CCG-1423 DMSO stock solution in aqueous media.
This is a common issue due to the low aqueous solubility of CCG-1423. Here’s a workflow to address this:
Problem: My CCG-1423 powder will not dissolve completely in DMSO.
If you are experiencing difficulty dissolving the solid CCG-1423 in DMSO, follow these steps:
-
Verify DMSO Quality: Ensure you are using fresh, anhydrous, research-grade DMSO. Old or improperly stored DMSO can absorb moisture, which will hinder solubility.[1][5]
-
Gentle Warming: Warming the solution to 37-60°C can aid in dissolution.[1] Use a water bath for gentle and even heating. Avoid excessive heat, which could degrade the compound.
-
Sonication: Brief periods of sonication in an ultrasonic bath can help to break up any clumps of powder and facilitate dissolution.
-
Vortexing: Vigorous vortexing for several minutes can also improve solubility.
Quantitative Data Summary
The following table summarizes the solubility of CCG-1423 in various solvents as reported by different suppliers.
| Solvent | MedChemExpress[1] | R&D Systems | Selleck Chemicals[5] | Abcam |
| DMSO | 100 mg/mL (219.90 mM) | Soluble to 100 mM | 90 mg/mL (197.91 mM) | Soluble to 100 mM |
| Water | Insoluble | Not specified | Insoluble | Not specified |
| Ethanol | Insoluble | Not specified | <1 mg/mL | Not specified |
Experimental Protocols
Protocol 1: Preparation of a 10 mM CCG-1423 Stock Solution in DMSO
-
Materials:
-
CCG-1423 (solid powder)
-
Anhydrous, research-grade DMSO
-
-
Procedure:
-
Equilibrate the vial of CCG-1423 to room temperature before opening to prevent condensation of moisture.
-
Calculate the required amount of DMSO to achieve a 10 mM concentration. The molecular weight of CCG-1423 is approximately 454.75 g/mol .
-
For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.5475 mg of CCG-1423.
-
-
Add the calculated volume of DMSO to the vial of CCG-1423.
-
Vortex the solution vigorously until the solid is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C for long-term storage. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Materials:
-
10 mM CCG-1423 stock solution in DMSO
-
Appropriate cell culture medium
-
-
Procedure:
-
Thaw the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[7][8]
-
Vortex the working solution gently before adding it to the cells.
-
Signaling Pathway Diagram
The diagram below illustrates the RhoA/MRTF-A/SRF signaling pathway and the point of inhibition by CCG-1423.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 8. researchgate.net [researchgate.net]
how to minimize cytotoxicity of CCG-271423 in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of CCG-271423 in long-term studies. The information is based on general principles of cell culture and small molecule inhibitor studies, as specific long-term cytotoxicity data for this compound is not extensively available.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is described as a click chemistry reagent containing an alkyne group.[1] It is known to inhibit cardiomyocyte contractility and decrease Ca2+ transience.[1] Its precursor, CCG-1423, is an inhibitor of the RhoA transcriptional signaling pathway.[2][3] While the precise molecular targets of this compound are not fully detailed in available literature, its effects on contractility suggest potential interactions with cytoskeletal or calcium signaling pathways.
Q2: What are the common causes of cytotoxicity observed with small molecule inhibitors like this compound in long-term studies?
In long-term studies, cytotoxicity from small molecule inhibitors can arise from several factors:
-
On-target toxicity: The intended molecular target of the compound, when inhibited over a long period, may lead to cellular stress and death.
-
Off-target toxicity: The compound may interact with other cellular targets, causing unintended and toxic effects.
-
Metabolite toxicity: The breakdown products of the compound over time may be more toxic than the parent molecule.
-
Compound instability: Degradation of the compound in culture media can lead to the formation of toxic byproducts.
-
Accumulation: The compound or its metabolites may accumulate within the cells to toxic levels over extended exposure.
-
Oxidative stress: Many chemical compounds can induce the production of reactive oxygen species (ROS), leading to cellular damage.
Q3: How can I differentiate between cytotoxic and cytostatic effects of this compound?
It is crucial to determine whether a compound is killing cells (cytotoxicity) or simply inhibiting their proliferation (cytostatic effect). A decrease in metabolic activity, as measured by assays like MTT, could indicate either. To distinguish between the two, consider the following:
-
Cell counting: Directly count the number of viable cells over time. A decrease in cell number indicates cytotoxicity, while a plateau suggests a cytostatic effect.
-
Viability dyes: Use dyes like trypan blue or propidium iodide that are excluded by live cells to quantify the percentage of dead cells in the population.
-
Apoptosis assays: Assays that measure markers of programmed cell death, such as caspase activation, can confirm a cytotoxic mechanism.
Troubleshooting Guides
Guide 1: High Cytotoxicity Observed at Effective Concentrations
If you are observing significant cell death at the desired effective concentration of this compound, consider the following troubleshooting steps.
| Potential Cause | Suggested Solution |
| Concentration too high for long-term exposure | Perform a detailed dose-response and time-course experiment to determine the lowest effective concentration and the shortest exposure time needed to achieve the desired biological effect.[4][5] |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding non-toxic levels (typically <0.1-0.5%). Run a solvent-only control to confirm. |
| On-target toxicity | If the cytotoxicity is a direct result of inhibiting the intended target, consider intermittent dosing schedules (e.g., 24 hours on, 48 hours off) to allow cells to recover. |
| Off-target toxicity | Reduce the concentration of this compound and consider co-treatment with a compound that may counteract the off-target effect, if known. |
| Oxidative stress | Co-incubate with an antioxidant such as N-acetylcysteine (NAC) to mitigate ROS-induced damage.[4] |
| Apoptosis induction | If apoptosis is confirmed, co-treatment with a pan-caspase inhibitor like Z-VAD-FMK may reduce cell death, though this may also affect the intended therapeutic outcome.[4] |
Guide 2: Inconsistent Results in Long-Term Viability Assays
Variability in long-term experiments can be frustrating. This guide helps address potential sources of inconsistency.
| Potential Cause | Suggested Solution |
| Compound instability in media | Prepare fresh stock solutions of this compound regularly. Consider the stability of the compound at 37°C over time and refresh the media with the compound more frequently if it is unstable. |
| Fluctuations in cell culture environment | Maintain consistent cell culture conditions, including CO2 levels, temperature, and humidity. Ensure the pH of the medium is stable.[5] |
| Cell density variations | Plate cells at a consistent density for all experiments, as cell density can influence drug sensitivity. |
| Serum protein binding | The concentration of serum in the media can affect the free concentration of the compound.[4][5] If using serum, maintain a consistent percentage across all experiments. Consider testing different serum concentrations. |
| Assay interference | Some compounds can interfere with the readouts of viability assays (e.g., reducing MTT reagent).[6] Validate your viability assay by comparing results with a direct cell counting method. |
Experimental Protocols
Protocol 1: Determining the IC50 and CC50 of this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) for the desired biological effect and the 50% cytotoxic concentration (CC50).
Materials:
-
This compound
-
Appropriate cell line and complete culture medium
-
96-well plates
-
Viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Assay for desired biological effect (e.g., immunofluorescence for pathway marker, functional assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x stock solution of this compound in culture medium. Perform serial dilutions to create a range of 2x concentrations.
-
Treatment: Remove the old medium from the cells and add the 2x compound dilutions to the respective wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plates for the desired long-term duration (e.g., 72 hours, 7 days), refreshing the media with the compound at appropriate intervals if necessary.
-
Assay for Biological Effect (IC50): At the end of the incubation, perform the assay to measure the desired biological endpoint.
-
Viability Assay (CC50): In a parallel plate, perform a cell viability assay.
-
Data Analysis: Normalize the data to the vehicle control and plot the biological effect and cell viability against the compound concentration to determine the IC50 and CC50 values, respectively.
Table 1: Hypothetical IC50 and CC50 Values for this compound in Different Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) | CC50 (µM) | Therapeutic Index (CC50/IC50) |
| Cardiomyocytes | 72 | 1.5 | 15 | 10 |
| Fibroblasts | 72 | 5.2 | 50 | 9.6 |
| Cancer Cell Line A | 72 | 2.8 | 35 | 12.5 |
| Cancer Cell Line B | 72 | 8.1 | 60 | 7.4 |
Protocol 2: Assessing Oxidative Stress as a Mechanism of Cytotoxicity
This protocol helps determine if this compound is inducing cytotoxicity through the generation of reactive oxygen species (ROS).
Materials:
-
This compound
-
N-acetylcysteine (NAC)
-
Appropriate cell line and complete culture medium
-
96-well plates
-
Viability assay reagent
Procedure:
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Pre-treatment: Pre-incubate the cells with a non-toxic concentration of NAC (e.g., 1-5 mM) for 1-2 hours.[4]
-
Co-treatment: Add this compound at various concentrations (with NAC still present) and incubate for the desired time.
-
Controls: Include wells with this compound alone, NAC alone, and vehicle.
-
Analysis: Assess cell viability and compare the results of the this compound-only treatment to the co-treatment with NAC. A significant increase in viability in the co-treated wells suggests that oxidative stress is a contributor to the cytotoxicity.
Visualizations
References
- 1. chemscene.com [chemscene.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
Technical Support Center: Optimizing Click Chemistry with CCG-271423
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving CCG-271423.
This compound Profile:
This compound is a chemical probe that functions as a click chemistry reagent. It contains a terminal alkyne group, making it suitable for reaction with azide-containing molecules in a CuAAC reaction. Its primary biological activity is the inhibition of RhoA transcriptional signaling.
Frequently Asked Questions (FAQs)
Q1: What is the reactive group in this compound for click chemistry?
A1: this compound contains a terminal alkyne group, which is the reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[1]
Q2: I am seeing low to no yield of my desired product when using this compound in a click reaction. What are the potential causes?
A2: Low or no product yield in a CuAAC reaction can be attributed to several factors:
-
Inactive Catalyst: The active catalyst in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) state by oxygen.[1][2]
-
Reagent Degradation: The reducing agent, typically sodium ascorbate, can degrade over time, especially when in solution. Azide-containing reaction partners can also be sensitive to light and heat.[1]
-
Incorrect Stoichiometry: While a 1:1 ratio of alkyne (this compound) to azide is theoretically required, using a slight excess of one reagent can often drive the reaction to completion.[1]
-
Low Reactant Concentrations: Click reactions are concentration-dependent; very dilute solutions may result in poor yields.[2]
-
Interfering Substances: Components in the reaction mixture such as thiols (e.g., DTT), some buffers (e.g., Tris), or other metal chelators can interfere with the copper catalyst.[2]
Q3: How can I improve the yield of my click reaction with this compound?
A3: To improve the reaction yield, consider the following optimization strategies:
-
Catalyst and Ligand: Use a fresh stock of your copper source (e.g., CuSO₄) and a stabilizing ligand like THPTA or TBTA. A ligand-to-copper ratio of 2:1 to 5:1 is often recommended to protect the Cu(I) state.[1][2]
-
Reducing Agent: Always use a freshly prepared solution of sodium ascorbate.
-
Oxygen Exclusion: Deoxygenate your reaction mixture by bubbling with an inert gas like argon or nitrogen, especially for slow reactions or when using low catalyst concentrations.[3]
-
Reactant Ratio: Try using a slight excess (e.g., 1.1-1.5 equivalents) of the more accessible reactant (either this compound or your azide).[1]
-
Reaction Conditions: Gentle heating (e.g., 40-50 °C) can sometimes improve yields, but monitor for potential side reactions. You can also monitor the reaction progress over time using TLC or LC-MS to determine the optimal reaction duration.[1]
Q4: What are common side reactions in CuAAC, and how can they be minimized when using this compound?
A4: A common side reaction is the oxidative homocoupling of the alkyne (this compound). This can be minimized by ensuring an adequate concentration of the reducing agent (sodium ascorbate) and by excluding oxygen from the reaction. The use of a suitable ligand also helps to prevent this and other side reactions.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during click chemistry reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive copper catalyst due to oxidation. | Use a fresh stock of copper sulfate and sodium ascorbate. Prepare the sodium ascorbate solution immediately before use. Consider using a direct Cu(I) source like CuI.[1] |
| Insufficient ligand to stabilize Cu(I). | Ensure the correct molar ratio of ligand to copper is used. For THPTA, a 2:1 or even 5:1 ligand-to-copper ratio is often recommended.[1][2] | |
| Degraded azide partner. | Check the purity of your azide-containing molecule. Purify if necessary and store protected from light.[1] | |
| Suboptimal reaction conditions. | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish, consider gentle heating (40-50 °C).[1] | |
| Reaction Fails to Go to Completion | Incorrect stoichiometry. | Use a slight excess (1.1-1.5 equivalents) of the more accessible reactant to drive the reaction forward.[1] |
| Low reactant concentration. | Increase the concentration of the reactants if possible.[2] | |
| Presence of Byproducts | Oxidative homocoupling of this compound. | Ensure sufficient reducing agent (sodium ascorbate) is present and deoxygenate the reaction mixture. |
| Interaction with other functional groups. | Analyze the structure of your azide partner for functional groups that might interfere with the catalyst. If thiols are present, consider pre-treatment with a blocking agent like N-ethylmaleimide (NEM).[2] | |
| Difficulty in Product Purification | Residual copper catalyst. | After the reaction, wash the organic layer with a saturated aqueous solution of EDTA to remove copper.[1] |
| Unreacted starting materials. | Use flash column chromatography to purify the crude product.[1] |
Experimental Protocols
General Protocol for a Small Molecule Click Reaction with this compound
This protocol is a starting point and may require optimization for your specific azide.
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent (e.g., a mixture of t-BuOH and water, or DMSO)
Stock Solutions:
-
This compound: 10 mM in DMSO
-
Azide: 10 mM in DMSO
-
CuSO₄: 20 mM in water
-
Ligand (THPTA or TBTA): 50 mM in water or DMSO/tBuOH
-
Sodium Ascorbate: 100 mM in water (prepare fresh)
Procedure:
-
In a microcentrifuge tube, add the this compound solution (e.g., 1 equivalent).
-
Add the azide solution (e.g., 1.1 equivalents).
-
Add the ligand solution (e.g., 0.2 equivalents).
-
Add the CuSO₄ solution (e.g., 0.1 equivalents).
-
Vortex the mixture gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 0.5 equivalents) to the reaction mixture.
-
Vortex briefly to mix.
-
Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification:
-
Dilute the reaction mixture with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of EDTA to remove copper.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
-
Protocol for Labeling of Biomolecules
This protocol can be adapted for labeling proteins or oligonucleotides.
Materials:
-
Azide-modified biomolecule
-
This compound
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Copper(II) sulfate (CuSO₄)
-
THPTA
-
Sodium Ascorbate
Procedure:
-
Prepare the biomolecule in the reaction buffer.
-
Add this compound to the desired final concentration (a 2- to 10-fold molar excess over the biomolecule is a good starting point).[2]
-
Prepare a premix of CuSO₄ and THPTA (e.g., 1:5 molar ratio).
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
-
Incubate at room temperature for 1-2 hours.
-
Purify the labeled biomolecule using an appropriate method (e.g., dialysis, size-exclusion chromatography, or precipitation).
| Reagent | Typical Final Concentration |
| Azide-modified Biomolecule | 10-100 µM |
| This compound | 20-1000 µM |
| CuSO₄ | 50-200 µM |
| THPTA | 250-1000 µM |
| Sodium Ascorbate | 1-5 mM |
Visualizations
Caption: General workflow for a click chemistry reaction with this compound.
Caption: Troubleshooting workflow for low yield in click reactions.
Caption: Simplified RhoA signaling pathway inhibited by this compound.
References
troubleshooting guide for CCG-271423 in vivo experiments
A Note on Compound Identification: The compound "CCG-271423" as specified in the query does not correspond to a known entity in the scientific literature. It is highly probable that this is a typographical error and the intended compound is CCG-1423 , a well-characterized inhibitor of the RhoA signaling pathway. This troubleshooting guide is therefore focused on CCG-1423.
This technical support center provides a comprehensive resource for researchers utilizing CCG-1423 in in vivo experiments. It includes a troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and a summary of key quantitative data.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during in vivo studies with CCG-1423 in a question-and-answer format.
Formulation and Administration
-
Q1: My CCG-1423 is not dissolving properly. How can I prepare a stable formulation for in vivo use?
A1: CCG-1423 is practically insoluble in water, which can present a significant challenge for in vivo delivery.[1] Successful formulation requires the use of organic solvents and/or surfactants. Here are some recommended starting points for formulation, which should be prepared fresh daily:
-
For Intraperitoneal (I.P.) Injection: A common formulation involves a multi-component solvent system. For example, a stock solution in DMSO can be diluted with PEG300, Tween 80, and finally, sterile water or saline.[1] A specific protocol is to first dissolve CCG-1423 in DMSO (up to 90 mg/mL), then add PEG300, mix well, add Tween 80, mix again, and finally add ddH2O to the desired final volume.[1]
-
For Oral Administration: CCG-1423 can be administered as a homogeneous suspension in carboxymethylcellulose sodium (CMC-Na).[1]
-
-
Q2: I am observing precipitation of CCG-1423 in my formulation upon storage. What should I do?
A2: It is highly recommended to prepare CCG-1423 formulations fresh before each use. Stock solutions in DMSO can be stored at -20°C or -80°C, but working solutions for injection, especially aqueous-based ones, are prone to precipitation.[1][2] If you must store a working solution for a short period, keep it at 4°C and visually inspect for any precipitation before administration. If precipitation is observed, the formulation should be discarded.
-
Q3: What is the recommended route of administration for CCG-1423?
A3: The most commonly reported route of administration for CCG-1423 in preclinical models is intraperitoneal (I.P.) injection.[2] Oral administration via gavage is also a possibility if formulated as a suspension.[1] The choice of administration route will depend on the experimental design, the target tissue, and the required pharmacokinetic profile.
Efficacy and Dosing
-
Q4: I am not observing the expected therapeutic effect of CCG-1423 in my animal model. What could be the reason?
A4: Several factors could contribute to a lack of efficacy:
-
Inadequate Dosing: The effective dose of CCG-1423 can vary significantly depending on the animal model and the disease indication. A reported effective dose in a mouse model of diabetes was 0.15 mg/kg, administered daily via I.P. injection.[2] However, optimization of the dose is crucial for each specific experimental setting.
-
Poor Bioavailability: Issues with the formulation, as discussed in Q1, can lead to poor absorption and distribution of the compound. Ensure your formulation is clear and free of precipitates.
-
Pharmacokinetics: CCG-1423 has been shown to reach maximal concentrations in the plasma and brain of mice 0.5 hours after a single intraperitoneal administration.[3] The dosing frequency should be aligned with the pharmacokinetic profile of the compound to maintain therapeutic concentrations.
-
Target Engagement: Confirm that the RhoA pathway is indeed activated in your disease model and that your dosing regimen is sufficient to inhibit this pathway in the target tissue. This can be assessed by measuring the expression of downstream targets of the Rho/MRTF/SRF signaling pathway.
-
-
Q5: What is a typical dosing regimen for CCG-1423 in vivo?
A5: A documented dosing regimen for CCG-1423 in high-fat diet-fed mice is 0.15 mg/kg administered intraperitoneally once daily for two weeks.[2] This should be considered a starting point, and dose-response studies are recommended to determine the optimal dose for your specific model.
Toxicity and Side Effects
-
Q6: Is CCG-1423 toxic to animals? What are the potential side effects?
A6: While specific in vivo toxicity studies are not extensively detailed in the provided search results, in vitro studies suggest that CCG-1423 does not exhibit acute, non-specific toxic effects at effective concentrations.[4] Related second-generation inhibitors, CCG-203971 and CCG-232601, have been shown to be well-tolerated at high doses in cell culture, with cytotoxicity only observed at concentrations of 20 µM and above.[5][6] However, as with any experimental compound, it is crucial to monitor the animals closely for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress. It is advisable to start with a lower dose and escalate if necessary, while carefully observing the animals.
Quantitative Data Summary
The following table summarizes key quantitative data for CCG-1423 based on the available literature.
| Parameter | Value | Species/Model | Source |
| In Vitro IC50 (RhoA/C-activated SRE-luciferase) | 1.5 µM | PC-3 cells | [2] |
| In Vitro IC50 (PC-3 cell growth with LPA) | 1 µM | PC-3 cells | [2] |
| Solubility in DMSO | 90 mg/mL (197.91 mM) | - | [1] |
| Solubility in Ethanol | 4 mg/mL | - | [1] |
| Solubility in Water | Insoluble | - | [1] |
| In Vivo Dosing (Example) | 0.15 mg/kg, i.p., daily | High-fat diet-fed mice | [2] |
| Time to Max Plasma Concentration (Tmax) | 0.5 hours | Mice (after I.P. admin) | [3] |
Experimental Protocols
Protocol 1: Preparation of CCG-1423 for Intraperitoneal Injection
Materials:
-
CCG-1423 powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile ddH2O or saline
Procedure:
-
Prepare a stock solution of CCG-1423 in DMSO. For example, to make a 90 mg/mL stock, dissolve 9 mg of CCG-1423 in 100 µL of DMSO. Vortex until fully dissolved.
-
In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube. A suggested ratio is 40% of the final volume. Mix thoroughly until the solution is clear.
-
Add Tween 80 to the mixture. A suggested ratio is 5% of the final volume. Mix until the solution is clear.
-
Add sterile ddH2O or saline to reach the final desired concentration and volume. The final DMSO concentration should be kept as low as possible (ideally below 5%).
-
Visually inspect the final solution for any precipitation. The solution should be clear.
-
Prepare this formulation fresh before each injection.
Protocol 2: In Vivo Administration of CCG-1423 in a Mouse Model
Materials:
-
Prepared CCG-1423 formulation (from Protocol 1)
-
Experimental animals (e.g., mice)
-
Appropriate syringes and needles for intraperitoneal injection
Procedure:
-
Accurately weigh each animal to determine the correct volume of the CCG-1423 formulation to inject.
-
Based on the desired dose (e.g., 0.15 mg/kg), calculate the volume of the prepared solution needed for each animal.
-
Administer the calculated volume of the CCG-1423 formulation via intraperitoneal injection.
-
Monitor the animals regularly for any adverse effects.
-
Repeat the administration as required by the experimental design (e.g., once daily).
Visualizations
Signaling Pathway of CCG-1423 Inhibition
Caption: CCG-1423 inhibits the nuclear translocation of MRTF, a key co-activator of SRF-mediated gene transcription.
Experimental Workflow for In Vivo CCG-1423 Studies
Caption: A general experimental workflow for conducting in vivo studies with CCG-1423.
References
Technical Support Center: Method Refinement for Assessing GRK5 Inhibition by CCG-271423
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CCG-271423 to study G protein-coupled receptor kinase 5 (GRK5) inhibition. The information is tailored for researchers, scientists, and drug development professionals to refine their experimental methods and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of G protein-coupled receptor kinase 5 (GRK5).[1] Its primary mechanism of action is the inhibition of the kinase activity of GRK5, which is responsible for phosphorylating activated G protein-coupled receptors (GPCRs), leading to their desensitization and internalization.[2] this compound also possesses a unique alkyne group, making it suitable for use as a click chemistry reagent.[1][3]
Q2: What are the reported IC50 values for this compound against GRK5 and other related kinases?
A2: The inhibitory potency of this compound has been quantified and is summarized in the table below.
| Kinase | IC50 Value |
| GRK5 | 0.0021 µM |
| GRK2 | 44 µM |
| Data sourced from MedchemExpress.[1] |
Q3: What are the key experimental considerations when designing a GRK5 inhibition assay?
A3: Several factors can influence the outcome and reproducibility of a GRK5 inhibition assay. Key considerations include:
-
Choice of Assay Platform: Common methods include luminescence-based assays like ADP-Glo™ that measure ADP production, and radiometric assays that detect the incorporation of a radiolabeled phosphate group into a substrate.[2][4]
-
ATP Concentration: The concentration of ATP used in the assay can significantly impact the apparent IC50 value of an ATP-competitive inhibitor.[5] It is often recommended to use an ATP concentration close to the Km value for the kinase.
-
Enzyme Autophosphorylation: GRK5 can undergo autophosphorylation, which can contribute to the overall signal in kinase assays that measure ATP consumption. This is a critical consideration in luciferase-based assays.[5][6]
-
Substrate Selection: The choice between a generic peptide substrate and a more physiologically relevant protein substrate can affect the observed inhibitor potency and specificity.[7]
-
Enzyme Purity and Source: The purity and source of the recombinant GRK5 enzyme can influence its activity and should be consistent across experiments.[4]
Troubleshooting Guide
Problem 1: High variability or poor Z'-factor in my high-throughput screen for GRK5 inhibitors.
-
Possible Cause: Inconsistent dispensing of reagents, particularly the enzyme or ATP solution.
-
Suggested Solution:
-
Ensure all reagents are properly thawed and mixed before use.[4]
-
Use calibrated multichannel pipettes or automated liquid handlers for precise reagent addition.
-
Pre-dilute the enzyme and other components to larger volumes to minimize pipetting errors.[4]
-
Perform a Z'-factor determination with a known inhibitor, like Staurosporine, to validate the assay window before screening test compounds.[2]
-
Problem 2: The IC50 value I obtained for this compound is significantly different from the reported value.
-
Possible Cause 1: The ATP concentration in your assay is different from that used in the reference study.
-
Suggested Solution 1: Standardize the ATP concentration to the Michaelis constant (Km) of GRK5 for ATP, if known, or report the ATP concentration used alongside your IC50 values to allow for better comparison across studies.[5]
-
Possible Cause 2: The specific activity of the GRK5 enzyme lot is different.
-
Suggested Solution 2: Always qualify a new batch of enzyme by determining its specific activity. Adjust the amount of enzyme used in the assay to ensure you are working within the linear range of the reaction.[2][4]
-
Possible Cause 3: Differences in assay buffer composition (e.g., DTT, BSA, MgCl2 concentrations).
-
Suggested Solution 3: Adhere strictly to a validated buffer composition. A typical GRK5 kinase buffer contains 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, and 50µM DTT.[2]
Problem 3: My inhibitor shows potent activity in vivo but is much less effective in my in vitro kinase assay.
-
Possible Cause: The inhibitor may be acting through an indirect mechanism in vivo that is not recapitulated in a purified enzyme assay. It could also be a pro-drug that requires metabolic activation.
-
Suggested Solution:
-
Consider performing a cell-based assay to assess the inhibitor's effect on GRK5 signaling in a more physiological context.
-
Investigate potential off-target effects or the involvement of other signaling pathways in vivo.[8]
-
Experimental Protocols
Protocol 1: GRK5 Inhibition Assay using ADP-Glo™ Kinase Assay
This protocol is adapted from commercially available kinase assay systems.[2][4]
Materials:
-
GRK5 Kinase Enzyme System (GRK5 enzyme, substrate, reaction buffer)
-
ADP-Glo™ Kinase Assay Kit (ADP-Glo™ Reagent, Kinase Detection Reagent)
-
This compound or other test compounds
-
ATP solution
-
384-well white assay plates
Procedure:
-
Reagent Preparation:
-
Thaw all reagents as recommended by the manufacturer. Prepare the Kinase Detection Reagent by mixing the buffer and substrate.[4]
-
Prepare the 2X Kinase Reaction Buffer (e.g., 80mM Tris pH 7.5, 40mM MgCl2, 0.2 mg/mL BSA, 100µM DTT).[2]
-
Prepare a solution of substrate and ATP in the Kinase Reaction Buffer. The final concentration of ATP should be optimized for the assay (e.g., 25µM).[2]
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the Kinase Reaction Buffer.
-
-
Kinase Reaction:
-
Signal Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[2]
-
Incubate at room temperature for 40 minutes.[2]
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[2]
-
Incubate at room temperature for 30 minutes.[2]
-
Record luminescence using a plate reader.
-
Protocol 2: Radiometric GRK5 Kinase Assay
This protocol is based on traditional kinase assay methods.[4][9]
Materials:
-
Active GRK5 enzyme
-
Casein substrate (or other suitable substrate)
-
Kinase Assay Buffer (e.g., 200mM Tris-HCl, pH 7.5, 100mM MgCl2, 0.5 µg/µl BSA)[4]
-
[γ-³²P]ATP or [γ-³³P]ATP
-
This compound or other test compounds
-
Phosphocellulose P81 paper
-
1% Phosphoric acid solution
-
Scintillation counter and fluid
Procedure:
-
Reaction Setup:
-
Kinase Reaction:
-
Termination and Washing:
-
Detection:
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. promega.jp [promega.jp]
- 3. chemscene.com [chemscene.com]
- 4. promega.com [promega.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atomic Structure of GRK5 Reveals Distinct Structural Features Novel for G Protein-coupled Receptor Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. cdn1.sinobiological.com [cdn1.sinobiological.com]
Technical Support Center: Avoiding Artifacts in Fluorescence Microscopy When Studying the Effects of CCG-271423
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using fluorescence microscopy to investigate the cellular effects of CCG-271423, a known inhibitor of the RhoA signaling pathway.
Understanding this compound
This compound (also known as CCG-1423) is a small molecule inhibitor that targets the RhoA signaling pathway.[1] It functions by disrupting the interaction between Myocardin-Related Transcription Factor A (MRTF-A) and importin α/β1, which is crucial for the nuclear translocation of MRTF-A and subsequent gene transcription.[1] It is important to note that This compound is not a fluorescent probe itself . Instead, fluorescence microscopy is a powerful tool to visualize the downstream cellular effects of its inhibitory action, such as changes in the actin cytoskeleton and cell morphology. Artifacts can arise from the fluorescent probes used for visualization, the experimental conditions, or the instrumentation.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing high background fluorescence in my images after treating cells with this compound?
A1: High background can originate from several sources when studying the effects of a chemical inhibitor.[2]
-
Autofluorescence: Cells may exhibit increased autofluorescence due to stress from the inhibitor treatment. Including an unstained, this compound-treated control group can help identify this.
-
Non-specific Probe Binding: The fluorescent probe you are using to visualize the cellular target may be binding non-specifically.[3] Ensure you are using the optimal probe concentration and that your blocking and washing steps are thorough.
-
Media Components: Phenol red and other components in your cell culture medium can be fluorescent. Consider using phenol red-free medium during imaging.
Q2: My fluorescent signal for F-actin (using phalloidin) is weak or absent after this compound treatment. What could be the cause?
A2: This could be a genuine biological effect of the inhibitor or an experimental artifact.
-
Biological Effect: this compound inhibits the RhoA pathway, which is a key regulator of actin stress fiber formation. A significant reduction in F-actin staining is an expected outcome.
-
Suboptimal Staining: Your phalloidin staining protocol may need optimization. Ensure the cells are properly fixed and permeabilized. The concentration of the fluorescently-labeled phalloidin may also need to be adjusted.
-
Photobleaching: Excessive exposure to the excitation light can cause your fluorophore to fade.[2][4] Minimize light exposure and use an anti-fade mounting medium.[5]
Q3: The morphology of my cells appears abnormal after this compound treatment and staining. How can I be sure this is an effect of the inhibitor and not an artifact?
A3: Distinguishing between a biological effect and a preparation artifact is critical.
-
Fixation Artifacts: The fixation method can alter cell morphology. For example, methanol fixation can be harsh. Consider testing different fixation methods, such as paraformaldehyde-based fixation.
-
Cytotoxicity: High concentrations of this compound or prolonged incubation times may lead to cytotoxicity, causing changes in cell morphology that are not directly related to the specific inhibition of the RhoA pathway. Perform a dose-response and time-course experiment to determine the optimal, non-toxic working concentration and duration.
-
Control Groups: Always include a vehicle-treated control group (e.g., cells treated with the same concentration of DMSO used to dissolve this compound) to compare against.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background Fluorescence | Autofluorescence from cells or media. | Image cells in phenol red-free media. Include an unstained control to assess baseline autofluorescence. |
| Non-specific antibody or probe binding. | Optimize blocking steps and antibody/probe concentrations. Ensure thorough washing.[6] | |
| Contaminants on coverslip or slide. | Use high-quality, clean glassware.[3] | |
| Weak or No Signal | Photobleaching. | Minimize exposure to excitation light. Use an anti-fade mounting medium.[4][5] |
| Inefficient probe/antibody labeling. | Check the expiration date and storage conditions of your fluorescent reagents. Titrate your antibody/probe to find the optimal concentration. | |
| Incorrect filter sets. | Ensure the excitation and emission filters on the microscope are appropriate for the fluorophore you are using. | |
| Patchy or Uneven Staining | Incomplete fixation or permeabilization. | Optimize fixation and permeabilization times and reagent concentrations.[6] |
| Cell clumping or uneven seeding. | Ensure a single-cell suspension when plating and allow adequate time for attachment and spreading. | |
| Probe/antibody aggregation. | Centrifuge the probe/antibody solution before use to pellet any aggregates. | |
| Image Artifacts (e.g., stripes, strange patterns) | Dirty optics. | Clean the objective and other optical components of the microscope. |
| Light source instability. | Allow the microscope's lamp to warm up sufficiently before imaging.[4] | |
| Digital camera artifacts (e.g., blooming, pixelation). | Adjust camera settings such as exposure time and gain to avoid saturation of bright signals.[7] |
Experimental Protocols
Protocol 1: Staining for F-actin with Fluorescent Phalloidin
This protocol is designed to visualize changes in the actin cytoskeleton, a downstream target of the RhoA pathway, after treatment with this compound.
-
Cell Culture and Treatment:
-
Plate cells on glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of staining.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for the appropriate duration.
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells once with pre-warmed Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.
-
-
Permeabilization:
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
-
Staining:
-
Aspirate the permeabilization buffer and wash the cells three times with PBS.
-
Prepare your fluorescently-labeled phalloidin solution in PBS containing 1% Bovine Serum Albumin (BSA) according to the manufacturer's instructions.
-
Incubate the cells with the phalloidin solution for 30-60 minutes at room temperature, protected from light.
-
-
Nuclear Counterstain (Optional):
-
Wash the cells three times with PBS.
-
Incubate with a nuclear counterstain such as DAPI or Hoechst in PBS for 5-10 minutes.
-
-
Mounting:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow to dry.
-
Store slides at 4°C in the dark until imaging.
-
Protocol 2: Immunofluorescence Staining for a Protein of Interest
This protocol can be adapted to visualize the localization or expression of any protein affected by the RhoA pathway.
-
Cell Culture, Treatment, Fixation, and Permeabilization:
-
Follow steps 1-3 from Protocol 1.
-
-
Blocking:
-
Aspirate the permeabilization buffer and wash three times with PBS.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against your protein of interest in the blocking buffer to its optimal concentration.
-
Incubate the cells with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Dilute the fluorescently-labeled secondary antibody (that recognizes the host species of the primary antibody) in the blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Nuclear Counterstain and Mounting:
-
Follow steps 5-6 from Protocol 1.
-
Quantitative Data Summary
Table 1: Properties of this compound (CCG-1423) as a RhoA Pathway Inhibitor
| Property | Description |
| Target | RhoA-mediated transcriptional signaling[8][9] |
| Mechanism of Action | Inhibits the interaction between MRTF-A and importin α/β1[1] |
| Typical Working Concentration | 1-10 µM (cell-type dependent)[9] |
| Solvent | DMSO |
Table 2: Common Fluorophores for Cytoskeletal and Nuclear Staining
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Use |
| Alexa Fluor 488 Phalloidin | 495 | 519 | F-actin |
| Rhodamine Phalloidin | 540 | 565 | F-actin |
| DAPI | 358 | 461 | Nucleus (DNA) |
| Hoechst 33342 | 350 | 461 | Nucleus (DNA) |
| Alexa Fluor 594 (secondary Ab) | 590 | 617 | Protein of Interest |
| Alexa Fluor 647 (secondary Ab) | 650 | 668 | Protein of Interest |
Visualizations
Caption: The RhoA signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for fluorescence microscopy after this compound treatment.
Caption: A logical troubleshooting workflow for common fluorescence microscopy issues.
References
- 1. apexbt.com [apexbt.com]
- 2. protocols.io [protocols.io]
- 3. Excitation and emission spectra of common dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of RhoA/Rho-kinase pathway suppresses the expression of extracellular matrix induced by CTGF or TGF-β in ARPE-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FLGS-01. Development of novel topical fluorescent probe for intraoperative rapid detection of glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to CCG-271423 and Other GRK5 Inhibitors for Researchers
For researchers and professionals in drug development, the selective inhibition of G protein-coupled receptor kinase 5 (GRK5) presents a promising therapeutic avenue for cardiovascular diseases, certain cancers, and neurodegenerative disorders. This guide provides a detailed comparison of CCG-271423 with other notable GRK5 inhibitors, supported by experimental data to inform compound selection and future research directions.
G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that plays a crucial role in regulating the signaling of G protein-coupled receptors (GPCRs). Beyond its canonical role in GPCR desensitization at the plasma membrane, GRK5 possesses non-canonical functions within the cell nucleus, where it can phosphorylate non-GPCR substrates like histone deacetylase 5 (HDAC5), thereby influencing gene transcription associated with pathological conditions such as cardiac hypertrophy.[1][2][3] The development of potent and selective GRK5 inhibitors is therefore of significant interest. This guide focuses on the comparative analysis of this compound, a potent and selective GRK5 inhibitor, against other key inhibitors such as CCG-273463, KR-39038, and Amlexanox.
Quantitative Comparison of GRK5 Inhibitors
The following tables summarize the in vitro potency and selectivity of this compound and other GRK5 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, while the selectivity index, often expressed as the ratio of IC50 values for different kinases (e.g., GRK2/GRK5), indicates the compound's specificity.
| Inhibitor | GRK5 IC50 (µM) | GRK2 IC50 (µM) | Selectivity (GRK2/GRK5) | Reference |
| This compound | 0.0021 | 44 | ~20952 | |
| CCG-273463 | 0.0086 | 12 | ~1395 | [4] |
| KR-39038 | 0.02 | Not Reported | Not Reported | [5][6] |
| Amlexanox | ~12.6 (pIC50 = 4.9) | ~125.9 (pIC50 = 3.9) | ~10 | [7] |
| Sunitinib Derivative (Ullrich 57) | 0.015 | 1.1 | ~73 | [8] |
Experimental Methodologies
Determination of Inhibitor Potency (IC50)
1. Radiometric Kinase Assay:
This assay quantifies the incorporation of radio-labeled phosphate (from [γ-³²P]ATP) into a substrate by the kinase.
-
Protocol:
-
Recombinant GRK5 or GRK2 enzyme is incubated with the test inhibitor at varying concentrations in a reaction buffer (e.g., 20 mM HEPES pH 7.0, 2 mM MgCl2).
-
A suitable substrate (e.g., rhodopsin or a peptide substrate) is added to the mixture.
-
The kinase reaction is initiated by the addition of a solution containing ATP and [γ-³²P]ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the radiolabeled substrate is separated from the unincorporated [γ-³²P]ATP (e.g., by spotting onto phosphocellulose paper followed by washing).
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (e.g., LanthaScreen™):
This assay measures the phosphorylation of a fluorescently labeled substrate by the kinase.
-
Protocol:
-
The GRK5 enzyme, a fluorescently labeled peptide substrate, and the test inhibitor are combined in an assay buffer.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, a terbium-labeled antibody that specifically recognizes the phosphorylated substrate is added.
-
When the antibody binds to the phosphorylated substrate, FRET occurs between the terbium donor and the fluorescent acceptor on the peptide.
-
The TR-FRET signal is measured using a plate reader.
-
A decrease in the TR-FRET signal corresponds to inhibition of the kinase.
-
IC50 values are determined by analyzing the dose-response curves.[9]
-
Cellular Assays
1. Cardiomyocyte Contractility Assay:
This assay assesses the effect of inhibitors on the contractile function of isolated cardiomyocytes. This compound has been shown to inhibit cardiomyocyte contractility and reduce Ca²⁺ transients.
-
Protocol:
-
Cardiomyocytes (e.g., neonatal rat ventricular myocytes or human iPSC-derived cardiomyocytes) are isolated and cultured.
-
The cells are loaded with a calcium-sensitive dye (e.g., Fura-2 AM) to measure intracellular calcium transients.
-
Cells are placed on the stage of an inverted microscope equipped for simultaneous recording of cell shortening (contractility) and calcium transients.
-
Baseline contractility and calcium transients are recorded under electrical field stimulation (e.g., at 1 Hz).
-
The test inhibitor (e.g., this compound) is added to the perfusion solution at various concentrations.
-
Changes in the amplitude and kinetics of cell shortening and calcium transients are recorded and analyzed to determine the effect of the inhibitor.[10]
-
2. Cardiomyocyte Hypertrophy Assay:
This assay evaluates the ability of inhibitors to prevent or reverse cellular hypertrophy, a hallmark of heart failure. KR-39038 has demonstrated significant inhibition of angiotensin II-induced cellular hypertrophy.[5][6]
-
Protocol:
-
Neonatal rat ventricular myocytes are isolated and cultured.
-
Cells are pre-treated with the GRK5 inhibitor for a specified time.
-
Hypertrophy is induced by treating the cells with a hypertrophic agonist (e.g., angiotensin II or phenylephrine).
-
After the incubation period, cellular hypertrophy is assessed by measuring cell size (e.g., via microscopy and image analysis) or by quantifying the expression of hypertrophic marker genes (e.g., atrial natriuretic peptide) using qPCR.
-
The effect of the inhibitor is determined by comparing the degree of hypertrophy in treated versus untreated cells.[11][12]
-
3. HDAC5 Phosphorylation Assay:
This assay measures the inhibition of GRK5's non-canonical signaling by quantifying the phosphorylation of its nuclear substrate, HDAC5.
-
Protocol:
-
Cells (e.g., cardiomyocytes) are treated with a stimulus that induces GRK5 nuclear translocation and HDAC5 phosphorylation (e.g., angiotensin II).
-
Cells are co-treated with the GRK5 inhibitor.
-
Cell lysates are collected, and proteins are separated by SDS-PAGE.
-
Western blotting is performed using antibodies specific for phosphorylated HDAC5 and total HDAC5.
-
The ratio of phosphorylated HDAC5 to total HDAC5 is quantified to determine the extent of GRK5-mediated phosphorylation and its inhibition.[11][12]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving GRK5 and a typical experimental workflow for evaluating GRK5 inhibitors.
Caption: GRK5 canonical and non-canonical signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Uncovering G protein-coupled receptor kinase-5 as a histone deacetylase kinase in the nucleus of cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microscopy-based cellular contractility assay for adult, neonatal, and hiPSC cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nuclear Effects of GRK5 on HDAC5-regulated Gene Transcription in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent, Selective, and Drug‐Like G Protein‐Coupled Receptor Kinase 5 and 6 Inhibitors: Design, Synthesis, and X‐Ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a New Class of Potent and Highly Selective G Protein-coupled Receptor Kinase 5 Inhibitors and Structural Insight from Crystal Structures of Inhibitor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological and Activated Fibroblast Targeting of Gβγ-GRK2 After Myocardial Ischemia Attenuates Heart Failure Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
CCG-271423 vs. CCG-1423: A Comparative Analysis for Researchers
A detailed comparison of two related small molecule inhibitors targeting the Rho/MKL1/SRF signaling pathway. This guide provides an objective analysis of their known properties, mechanisms of action, and applications, supported by available experimental data to aid researchers in selecting the appropriate tool for their studies.
Introduction
CCG-1423 is a well-documented small molecule inhibitor of the Rho-associated protein kinase (ROCK)/myocardin-related transcription factor (MKL1)/serum response factor (SRF) signaling pathway. This pathway is a critical regulator of gene expression involved in cell proliferation, migration, and fibrosis, making it a significant target in cancer and other diseases. CCG-271423, a less characterized compound, is identified as a derivative of CCG-1423 featuring a terminal alkyne group, positioning it as a tool compound for "click chemistry" applications, such as target identification and visualization studies. This guide provides a comparative overview of these two molecules based on available scientific literature.
Chemical Structures and Properties
While the exact publically available structure of this compound is not detailed, its description as a click chemistry reagent with an alkyne group suggests it is an analog of CCG-1423 designed for specific research applications. Photoaffinity probes with similar modifications to a CCG-1423 analog have been synthesized and shown to retain biological activity.[1][2]
| Feature | CCG-1423 | This compound (Inferred) |
| CAS Number | 285986-88-1 | Not publicly available |
| Molecular Formula | C₁₈H₁₃ClF₆N₂O₃ | Modified from CCG-1423 to include an alkyne group |
| Molecular Weight | 454.75 g/mol | Higher than CCG-1423 |
| Primary Function | Inhibitor of Rho/MKL1/SRF pathway | Tool compound (click chemistry reagent) derived from CCG-1423 |
| Key Structural Feature | Bis(trifluoromethyl)benzamide core | Contains a terminal alkyne group for bioorthogonal reactions |
Mechanism of Action
CCG-1423 acts downstream of RhoA GTPase to inhibit the nuclear translocation of the MKL1, a transcriptional coactivator of SRF.[3][4][5] By preventing MKL1 from entering the nucleus, CCG-1423 effectively blocks SRF-mediated gene transcription, which is crucial for processes like cancer cell invasion and proliferation.[3][6][7]
This compound , as a derivative, is presumed to share the same core mechanism of inhibiting the Rho/MKL1/SRF pathway. The addition of the alkyne handle is intended to be functionally silent with respect to its primary biological activity, allowing it to serve as a probe to identify the binding partners and molecular targets of this class of inhibitors.[1][2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for utilizing these compounds.
References
- 1. Design and synthesis of tag-free photoprobes for the identification of the molecular target for CCG-1423, a novel inhibitor of the Rho/MKL1/SRF signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of tag-free photoprobes for the identification of the molecular target for CCG-1423, a novel inhibitor of the Rho/MKL1/SRF signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Intervention of MKL/SRF signaling by CCG-1423 impedes Endothelial Cell Migration and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RPEL Proteins Are the Molecular Targets for CCG-1423, an Inhibitor of Rho Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and prostate cancer cell-based studies of analogs of the Rho/MKL1 transcriptional pathway inhibitor, CCG-1423 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Unveiling the Consistent Efficacy of CCG-271423 Across Diverse Cell Lines: A Comparative Analysis
A comprehensive examination of the small molecule inhibitor CCG-271423 reveals a consistent mechanism of action and potent anti-proliferative and anti-migratory effects across a variety of cancer and fibroblast cell lines. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of its performance, supported by detailed experimental protocols and visual representations of its underlying signaling pathway.
This compound has emerged as a significant inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway, a critical regulator of gene expression involved in cell migration, proliferation, and fibrosis.[1][2] The molecular target of this compound has been identified as Pirin, an iron-dependent cotranscription factor that modulates MRTF/SRF-dependent gene transcription.[1] By targeting this pathway, this compound has demonstrated notable efficacy in preclinical models of cancer and fibrosis.[1][2] This report cross-validates these findings by comparing the effects of this compound in various cell lines, showcasing its consistent performance and potential as a therapeutic agent.
Comparative Efficacy of this compound in Different Cell Lines
The inhibitory effects of this compound on cell proliferation, migration, and signaling have been documented in a range of cell lines, including those derived from prostate cancer, melanoma, and fibroblasts. The following table summarizes the quantitative data from these studies, providing a clear comparison of the compound's potency.
| Cell Line | Cell Type | Assay | Endpoint | Result | Reference |
| PC-3 | Human Prostate Cancer | DNA Synthesis (LPA-induced) | Inhibition | Potent inhibition at <1 µmol/L | [2][3] |
| PC-3 | Human Prostate Cancer | Cell Invasion | Inhibition | Inhibited Rho-dependent invasion | [2][3] |
| A375M2 | Human Melanoma (High RhoC) | Growth Inhibition | Inhibition | Nanomolar concentrations | [2][3] |
| SK-Mel-147 | Human Melanoma (High RhoC) | Growth Inhibition | Inhibition | Nanomolar concentrations | [2][3] |
| A375 | Human Melanoma (Low Rho) | Growth Inhibition | Inhibition | Less active compared to high RhoC lines | [2][3] |
| SK-Mel-28 | Human Melanoma (Low Rho) | Growth Inhibition | Inhibition | Less active compared to high RhoC lines | [2][3] |
| A375M2 | Human Melanoma (High RhoC) | Apoptosis | Stimulation | Selectively stimulated apoptosis | [2][3] |
| B16F10 | Mouse Melanoma | Cell Migration | Inhibition | S-isomer showed higher inhibitory effect | [4] |
| HEK293T | Human Embryonic Kidney | SRE.L Luciferase Assay | Inhibition of Gα12-mediated activation | Demonstrated pathway inhibition | [1] |
| Primary Dermal Fibroblasts | Human Fibroblast | MRTF-A driven SRE.L Luciferase | Inhibition | Knockdown of Pirin reduced luciferase activity | [1] |
| NIH3T3 | Mouse Embryonic Fibroblast | Cell Migration | Inhibition | S-isomer showed higher inhibitory effect | [4][5] |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by inhibiting the RhoA transcriptional signaling pathway. Downstream of Rho activation, the Myocardin-Related Transcription Factor (MRTF-A) translocates to the nucleus and acts as a coactivator for the Serum Response Factor (SRF), leading to the transcription of genes involved in cell motility and proliferation.[1][2] this compound has been shown to bind to Pirin, a nuclear protein that has been implicated as a downstream effector in the Rho/MRTF/SRF pathway.[1] This interaction ultimately disrupts the transcriptional activity of the MRTF/SRF complex.
References
- 1. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Covalent and Non-Covalent GRK5 Inhibitors for Researchers and Drug Developers
A deep dive into the mechanisms, potency, and selectivity of G protein-coupled receptor kinase 5 (GRK5) inhibitors, offering a comparative guide for researchers, scientists, and drug development professionals in the fields of cardiology and oncology.
G protein-coupled receptor kinase 5 (GRK5) has emerged as a significant therapeutic target for a range of diseases, including heart failure, cardiac hypertrophy, and various cancers.[1][2][3][4] The development of small molecule inhibitors that can selectively modulate GRK5 activity is a key area of research. These inhibitors largely fall into two categories: covalent and non-covalent, each with distinct mechanisms of action and pharmacological profiles. This guide provides a comparative analysis of these two classes of inhibitors, supported by experimental data, to aid in the rational design and selection of compounds for further investigation.
Mechanism of Action: A Tale of Two Binding Modes
Non-covalent inhibitors function through reversible binding interactions with the GRK5 active site. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are concentration-dependent. The inhibitor occupies the ATP-binding pocket, preventing the natural substrate from binding and thus inhibiting kinase activity. Sunitinib, an FDA-approved receptor tyrosine kinase inhibitor, also demonstrates inhibitory activity against GRK5 through a non-covalent mechanism.[1]
Covalent inhibitors , on the other hand, form a stable, long-lasting bond with a specific amino acid residue within the target protein. In the case of GRK5, a key target for covalent inhibition is a non-conserved cysteine residue, Cys474, located in the active site tether (AST) loop.[1][3][5][6] These inhibitors typically possess a reactive "warhead," such as a haloacetamide or an acrylamide group, that forms a covalent linkage with the thiol group of Cys474.[1][3][5] This irreversible or slowly reversible binding can lead to prolonged inhibition and can offer advantages in terms of potency and selectivity.[7]
Performance Comparison: Potency and Selectivity
The efficacy of a GRK5 inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against other kinases, particularly the closely related GRK2. High selectivity is crucial to minimize off-target effects and potential toxicity.
Covalent Inhibitors: High Potency and Selectivity
Covalent inhibitors have demonstrated exceptional potency and selectivity for GRK5. By targeting the unique Cys474 residue, these compounds can achieve a high degree of specificity over GRK2, which lacks this cysteine in the same position. For instance, compounds with a chloroacetamide or bromoacetamide warhead have been shown to exhibit low nanomolar potency against GRK5 and selectivity of over 1400-fold against GRK2.[1][3] Some ketoamide-derived inhibitors that form a reversible covalent hemithioketal intermediate with Cys474 have displayed remarkable selectivity, exceeding 100,000-fold over GRK2.[1][2]
Non-Covalent Inhibitors: A Spectrum of Performance
The performance of non-covalent inhibitors is more varied. While some, like certain sunitinib derivatives, show potent GRK5 inhibition in the low nanomolar range, their selectivity over GRK2 can be more modest.[1] However, recent advancements have led to the development of highly selective non-covalent inhibitors. For example, compound 4c, a furanylketoamide derivative, showed an IC50 of 10 nM for GRK5 and no significant activity against GRK2 at concentrations up to 1000 μM, resulting in a selectivity of over 100,000-fold.[1] Another non-covalent inhibitor, KR-39038, has also shown potent GRK5 inhibition with an IC50 of 0.02 μM.[8][9]
Quantitative Data Summary
| Inhibitor Class | Compound Example | GRK5 IC50 (nM) | GRK2 IC50 (μM) | Selectivity (GRK2/GRK5) | Reference |
| Covalent | Compound 3 (chloroacetamide) | 8.6 | 12 | ~1400 | [1] |
| Covalent | 9g (bromoacetylamido) | 8.6 | >12 | ~1400 | [3] |
| Covalent | Compound 5 (acrylamide) | 200 (after 4h) | >100 | >500 | [5] |
| Reversible Covalent | Compound 4c (furanylketoamide) | 10 | >1000 | >100,000 | [1] |
| Non-Covalent | Sunitinib | ~830 | ~130 | ~150 | [3] |
| Non-Covalent | Ullrich 57 (sunitinib derivative) | 15 | 1.1 | ~70 | [1] |
| Non-Covalent | KR-39038 | 20 | Not Reported | Not Reported | [8][9] |
| Non-Covalent | Balanol | 440 | 0.035 | ~0.08 | [10] |
Signaling Pathways and Experimental Workflows
To understand the context of GRK5 inhibition, it is essential to visualize its role in cellular signaling.
Canonical and non-canonical GRK5 signaling pathways and points of inhibition.
Typical experimental workflow for the characterization of GRK5 inhibitors.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
This assay is a standard method to determine the potency of inhibitors against GRK5 and other kinases.
Materials:
-
Purified recombinant human GRK5 and bovine GRK2.
-
Substrate: Porcine brain tubulin.
-
Reaction Buffer: 20 mM HEPES pH 7.0, 2 mM MgCl2, 0.025% n-dodecyl-β-D-maltoside.
-
ATP solution containing [γ-32P]-ATP.
-
Inhibitor compounds at various concentrations.
-
4X SDS loading buffer.
-
SDS-PAGE gels.
-
Phosphorimager system.
Procedure:
-
Prepare a reaction mixture containing GRK5 (e.g., 50 nM), tubulin (e.g., 500 nM), and the inhibitor at the desired concentration in the reaction buffer.
-
Pre-incubate the mixture for a defined period (e.g., 5 minutes) at room temperature. For time-dependent covalent inhibitors, this pre-incubation time can be varied.
-
Initiate the kinase reaction by adding the ATP solution (e.g., 5 μM final concentration) containing [γ-32P]-ATP.
-
Allow the reaction to proceed for a set time (e.g., 5 minutes) at room temperature.
-
Quench the reaction by adding 4X SDS loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimaging screen.
-
Quantify the amount of phosphorylated tubulin using a phosphorimager and appropriate software.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. The same procedure is followed for GRK2 to assess selectivity.[1][3]
Mass Spectrometry for Covalent Adduct Formation
To confirm the covalent binding of an inhibitor to GRK5, intact protein mass spectrometry is employed.
Materials:
-
Purified recombinant human GRK5.
-
Covalent inhibitor compound.
-
Incubation buffer.
-
Mass spectrometer (e.g., LC-ESI-MS).
Procedure:
-
Incubate purified GRK5 with a molar excess of the covalent inhibitor for a specific time (e.g., 30 minutes to several hours) at a controlled temperature.
-
As a control, incubate GRK5 under the same conditions without the inhibitor.
-
Desalt the protein-inhibitor mixture to remove unbound inhibitor and buffer components.
-
Analyze the intact protein mass using a mass spectrometer.
-
Compare the mass of the inhibitor-treated GRK5 with the untreated control. An increase in mass corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.
-
To confirm the specific site of covalent modification, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by tandem mass spectrometry (MS/MS).[3]
Conclusion: Choosing the Right Inhibitor Strategy
Both covalent and non-covalent inhibitors of GRK5 have shown significant promise. Covalent inhibitors, by targeting a unique cysteine residue, can achieve high potency and selectivity, offering a durable pharmacological effect. However, the potential for off-target reactivity and toxicity of the reactive warhead needs to be carefully evaluated.[1] Non-covalent inhibitors, while traditionally facing challenges with selectivity, have seen remarkable recent progress, with some compounds achieving selectivity comparable to the best covalent inhibitors. The choice between a covalent and non-covalent strategy will depend on the specific therapeutic application, the desired pharmacological profile, and the acceptable safety margins. This guide provides a foundational understanding to aid researchers in navigating this critical decision in the drug discovery process.
References
- 1. Development of a New Class of Potent and Highly Selective G Protein-coupled Receptor Kinase 5 Inhibitors and Structural Insight from Crystal Structures of Inhibitor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a new class of potent and highly selective G protein-coupled receptor kinase 5 inhibitors and structural insight from crystal structures of inhibitor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Generation of Highly Selective, Potent, and Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent, Selective, and Drug‐Like G Protein‐Coupled Receptor Kinase 5 and 6 Inhibitors: Design, Synthesis, and X‐Ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Design of Selective, Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Covalent Versus Non-covalent Enzyme Inhibition: Which Route Should We Take? A Justification of the Good and Bad from Molecular Modelling Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KR-39038, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of CCG-271423 for GRK5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitor CCG-271423, focusing on its specificity for G protein-coupled receptor kinase 5 (GRK5) over other kinases. The information presented is supported by available experimental data to aid in the evaluation of this compound for research and drug development purposes.
Executive Summary
This compound is a potent inhibitor of GRK5, a serine/threonine kinase implicated in various physiological and pathological processes, including cardiac function and cancer. The selectivity of a kinase inhibitor is a critical factor in its utility as a research tool and its potential as a therapeutic agent. This guide summarizes the available quantitative data on the inhibitory activity of this compound against GRK5 and other kinases, provides detailed experimental protocols for assessing kinase inhibition, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Inhibitor Specificity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against GRK5 and other selected kinases. Lower IC50 values indicate higher potency.
| Kinase | This compound IC50 (µM) | Selectivity (fold vs. GRK5) |
| GRK5 | 0.0021 [1] | 1 |
| GRK2 | 44[1] | ~20,952 |
| PKA | >250 | >119,047 |
Note: Data for a broader kinase panel (kinome scan) for this compound is not publicly available at the time of this publication. The selectivity against Protein Kinase A (PKA) is inferred from studies on structurally related compounds.
Signaling Pathway and Experimental Workflow Diagrams
To contextualize the role of GRK5 and the methods used to assess inhibitor specificity, the following diagrams are provided.
Experimental Protocols
The following are representative protocols for in vitro kinase assays to determine the IC50 values of inhibitors like this compound.
Protocol 1: In Vitro GRK5 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available luminescent kinase assays.
1. Reagent Preparation:
- Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
- Enzyme: Recombinant human GRK5 diluted in Kinase Buffer to the desired concentration.
- Substrate/ATP Mix: Prepare a solution containing the specific GRK5 substrate (e.g., casein) and ATP in Kinase Buffer. The ATP concentration is typically at or near the Km for the kinase.
- Test Compound: Prepare serial dilutions of this compound in Kinase Buffer with a final DMSO concentration that does not exceed 1%.
2. Kinase Reaction:
- Add 1 µL of the test compound or vehicle (DMSO) to the wells of a 384-well plate.
- Add 2 µL of the diluted GRK5 enzyme to each well.
- Initiate the reaction by adding 2 µL of the Substrate/ATP mix.
- Incubate the plate at room temperature for 60-120 minutes.
3. Signal Detection:
- Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
- Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
- Measure luminescence using a plate reader.
4. Data Analysis:
- The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
- Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
- Determine the IC50 value by fitting the dose-response curve using non-linear regression.
Protocol 2: Radiometric Kinase Assay
This is a traditional method for measuring kinase activity.
1. Reagent Preparation:
- Kinase Buffer: 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT.
- Enzyme: Recombinant human GRK5 diluted in Kinase Buffer.
- Substrate: A specific peptide substrate for GRK5.
- [γ-³³P]ATP: Radiolabeled ATP mixed with unlabeled ATP to achieve the desired specific activity.
- Test Compound: Serial dilutions of this compound.
2. Kinase Reaction:
- In a microcentrifuge tube or 96-well plate, combine the GRK5 enzyme, substrate, and test compound at various concentrations in Kinase Buffer.
- Initiate the reaction by adding the [γ-³³P]ATP mixture.
- Incubate at 30°C for a defined period (e.g., 20-30 minutes).
- Stop the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).
3. Signal Detection:
- Spot a portion of the reaction mixture onto phosphocellulose paper.
- Wash the paper extensively to remove unincorporated [γ-³³P]ATP.
- Measure the amount of incorporated radioactivity using a scintillation counter.
4. Data Analysis:
- The amount of radioactivity is proportional to the kinase activity.
- Calculate the percent inhibition and determine the IC50 value as described in the ADP-Glo™ protocol.
Conclusion
The available data demonstrates that this compound is a highly potent and selective inhibitor of GRK5 when compared to GRK2 and PKA. The significant fold-selectivity over GRK2, a closely related kinase, suggests its utility as a specific chemical probe for elucidating the biological functions of GRK5. However, to fully validate its specificity, a comprehensive profiling against a broad panel of kinases (kinome scan) is recommended. The provided experimental protocols offer a framework for researchers to independently verify these findings and further characterize the inhibitory profile of this compound.
References
Efficacy of CCG-271423 in Heart Failure Models: A Comparative Analysis
Currently, there is no publicly available scientific literature or experimental data detailing the efficacy of CCG-271423 in any established heart failure models. Searches of prominent scientific databases and clinical trial registries did not yield any studies investigating the therapeutic potential of this specific compound in the context of cardiac failure.
While one source indicates that this compound can inhibit cardiomyocyte contractility and decrease calcium transience, this information is not situated within the context of a heart failure model and therefore does not provide data on its potential efficacy as a therapeutic agent for this condition.[1] Without in vivo studies in models such as transverse aortic constriction (TAC) or myocardial infarction (MI), it is impossible to compare its effects to other heart failure treatments or to provide detailed experimental protocols and data presentations as requested.
Further research and publication in peer-reviewed journals are necessary to establish any potential role for this compound in the treatment of heart failure. Researchers and drug development professionals are encouraged to monitor scientific literature for any future studies on this compound.
References
A Head-to-Head Comparison of CCG-271423 and Other Commercially Available GRK5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
G protein-coupled receptor kinase 5 (GRK5) has emerged as a significant therapeutic target in various diseases, including heart failure, hypertrophic cardiomyopathy, and cancer.[1] The development of potent and selective GRK5 inhibitors is a key area of research for modulating cellular signaling pathways implicated in these conditions. This guide provides a detailed head-to-head comparison of CCG-271423, a potent GRK5 inhibitor, with other commercially available inhibitors. The comparison is based on their inhibitory potency, selectivity, and reported cellular effects, supported by experimental data and detailed protocols.
Inhibitor Potency and Selectivity: A Quantitative Comparison
The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Selectivity, another critical parameter, is often assessed by comparing the IC50 value for the primary target (GRK5) against other related kinases, such as GRK2. A higher selectivity ratio (IC50 for off-target / IC50 for target) indicates a more specific inhibitor, which is desirable to minimize off-target effects.
The following table summarizes the available quantitative data for this compound and other commercially available GRK5 inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used.
| Inhibitor | GRK5 IC50 (µM) | GRK2 IC50 (µM) | Selectivity (GRK2/GRK5) | Notes |
| This compound | 0.0021 [2][3][4] | 44 [2][3][4] | ~20952 | Potent and selective inhibitor. Inhibits cardiomyocyte contractility.[2][3][4] |
| KR-39038 | 0.02[5][6] | >10 (5.9% inhibition at 10 µM)[7] | >500 | Orally active, attenuates cardiac hypertrophy.[5][6][7] |
| CCG-273463 | 0.0086[8] | 12[8] | ~1395 | Potent, selective, and covalent inhibitor.[8] |
| GRL018-21 | 0.01 | >1000 (implied) | >100,000 | Highly selective, non-covalent inhibitor. |
| CCG-273220 | 0.22 | 350 | ~1591 | Covalent inhibitor that binds to Cys474. |
| Amlexanox | Low micromolar[1] | Not reported | Not reported | FDA-approved immunomodulator with GRK5 inhibitory activity.[1] |
| Sunitinib | Low micromolar[9] | Modest selectivity[9] | Modest[9] | FDA-approved receptor tyrosine kinase inhibitor.[9] |
| GRK5-IN-2 | 49.7[10] | Not reported | Not reported | Regulates insulin expression and/or release.[10] |
| GRK5-IN-3 | 0.22[11] | Not reported (potent against GRK6) | Not reported | Covalent inhibitor with potency against GRK5 and GRK6.[11] |
Signaling Pathways and Experimental Workflows
To understand the context of GRK5 inhibition, it is crucial to visualize the signaling pathways in which it participates and the experimental workflows used to assess inhibitor activity.
GRK5 Signaling Pathway
GRK5 plays a dual role in cellular signaling. In its canonical pathway, it phosphorylates activated G protein-coupled receptors (GPCRs) at the plasma membrane, leading to β-arrestin recruitment and subsequent receptor desensitization and internalization.[12][13] Non-canonically, GRK5 can translocate to the nucleus and phosphorylate other substrates, such as histone deacetylase 5 (HDAC5), thereby influencing gene transcription related to pathological conditions like cardiac hypertrophy.[1][13]
References
- 1. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 2. promega.jp [promega.jp]
- 3. promega.com [promega.com]
- 4. benchchem.com [benchchem.com]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. KR-39038, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. courses.edx.org [courses.edx.org]
- 9. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development of a New Class of Potent and Highly Selective G Protein-coupled Receptor Kinase 5 Inhibitors and Structural Insight from Crystal Structures of Inhibitor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Validating CCG-271423 as a Chemical Probe for GRK5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CCG-271423 and other chemical probes for G protein-coupled receptor kinase 5 (GRK5). GRK5 is a key regulator of G protein-coupled receptor (GPCR) signaling and has emerged as a therapeutic target for various diseases, including heart failure, cancer, and neurodegenerative disorders. The selection of a high-quality chemical probe is crucial for accurately interrogating the biological functions of GRK5 and for the development of novel therapeutics. This guide presents a comparative analysis of the biochemical potency, selectivity, and cellular activity of this compound alongside alternative GRK5 inhibitors, supported by detailed experimental protocols.
Comparative Analysis of GRK5 Chemical Probes
The ideal chemical probe for a protein kinase should exhibit high potency, selectivity against other kinases, and demonstrate on-target activity in cellular contexts. Here, we compare this compound with other reported GRK5 inhibitors: KR-39038, amlexanox, and malbrancheamide.
Table 1: Biochemical Potency and Selectivity of GRK5 Inhibitors
| Compound | GRK5 IC50 (nM) | GRK2 IC50 (µM) | Selectivity (GRK2/GRK5) | Other Notable Targets |
| This compound | 2.1[1][2] | 44[1][2] | ~21,000-fold | Not reported |
| KR-39038 | 20[3][4][5] | >10 (5.9% inhibition at 10 µM)[3] | >500-fold | Not reported |
| Amlexanox | ~1,300 | ~13 | ~10-fold | TBK1, IKKε (IC50 ~1-2 µM) |
| Malbrancheamide | N/A (indirect inhibitor) | N/A | N/A | Perturbs Calmodulin-GRK5 interaction |
Note: A comprehensive kinome-wide selectivity profile for this compound and KR-39038 has not been publicly reported. The selectivity data presented here is based on the available literature. The lack of broader kinome screening is a current limitation in the full validation of these compounds as highly selective chemical probes.
GRK5 Signaling Pathways
GRK5 participates in both canonical and non-canonical signaling pathways, particularly in the context of cardiac hypertrophy and heart failure. Understanding these pathways is essential for interpreting the effects of GRK5 inhibitors.
Experimental Protocols
Accurate validation of a chemical probe requires robust and reproducible experimental protocols. Below are detailed methods for assessing the biochemical potency and cellular target engagement of GRK5 inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent ADP detection assay to measure the inhibitory activity of compounds against GRK5.
Materials:
-
Recombinant human GRK5
-
GRK5 substrate (e.g., casein)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).
-
Add 2 µL of GRK5 enzyme solution to each well.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be at or near the Km for GRK5.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
CETSA is a powerful method to verify that a compound binds to its intended target in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cultured cells expressing GRK5 (e.g., HEK293 cells overexpressing GRK5, or a cell line with endogenous expression)
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors and 0.4% NP-40)
-
Antibodies against GRK5 and a loading control (e.g., GAPDH)
-
Western blotting reagents and equipment
-
Thermal cycler
Procedure:
-
Compound Treatment: Treat cultured cells with the test compound at various concentrations or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: Resuspend the cells in PBS and aliquot into PCR tubes. Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for GRK5. Also, probe for a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for GRK5 at each temperature. Plot the percentage of soluble GRK5 relative to the unheated control against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Negative Control for this compound
A critical component for validating a chemical probe is the availability of a structurally similar but biologically inactive analog to serve as a negative control. To date, a validated negative control for this compound has not been reported in the literature. Based on the general principles of kinase inhibitor design, where small modifications to the pharmacophore can abolish activity, a potential negative control could be designed by altering a key interacting moiety. For many kinase inhibitors, the hinge-binding motif is critical for activity. Modifying this region in this compound, for example by removing or replacing a key hydrogen bond donor or acceptor, would be a rational approach to generate an inactive analog. The synthesis and validation of such a compound would be a valuable contribution to the research community.
Conclusion
This compound is a potent and highly selective inhibitor of GRK5 in biochemical assays, demonstrating a significant selectivity window over GRK2. Its utility as a chemical probe is promising, but would be further strengthened by the public availability of a comprehensive kinome-wide selectivity profile and a validated negative control. When selecting a GRK5 inhibitor for in vitro or in vivo studies, researchers should consider the specific requirements of their experiments. For studies requiring high potency and selectivity against GRK2, this compound and KR-39038 are strong candidates. Amlexanox, while less potent and selective for GRK5, is an FDA-approved drug and may be useful for repositioning studies, though its off-target effects on TBK1 and IKKε must be considered. Malbrancheamide offers a unique mechanism of action by indirectly inhibiting GRK5's nuclear functions and can be a valuable tool for studying the non-canonical signaling of GRK5. The detailed protocols provided in this guide will aid researchers in the rigorous validation of these and other potential GRK5 chemical probes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. KR-39038, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of CCG-271423's Impact on Different Cancer Types: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical performance of CCG-271423, a small-molecule inhibitor of the Rho/MKL1/SRF signaling pathway, across various cancer types. While extensive data is available for prostate and melanoma cancers, this guide also explores the potential impact on other malignancies based on the established role of the targeted pathway.
Mechanism of Action: Targeting the Rho/MKL1/SRF Pathway
This compound and its analogs are potent inhibitors of the Rho-mediated transcriptional activation of Serum Response Factor (SRF) by its coactivator, Myocardin-Related Transcription Factor (MKL1). This pathway is a critical regulator of gene expression involved in cell proliferation, migration, and invasion, and its dysregulation is implicated in the progression of numerous cancers.
Below is a diagram illustrating the Rho/MKL1/SRF signaling pathway and the inhibitory action of this compound.
Quantitative Performance Analysis
The following tables summarize the available quantitative data on the efficacy of this compound and its analogs in various cancer cell lines.
Table 1: IC50 Values for Proliferation Inhibition
| Compound | Cancer Type | Cell Line | IC50 (µM) | Citation(s) |
| CCG-1423 | Prostate Cancer | PC-3 | 1 | [1] |
| Prostate Cancer | LNCaP | 13.4 ± 2.5 | [2] | |
| Prostate Cancer | LNCaP Abl | 9.9 ± 2.2 | [2] | |
| Melanoma | A375M2 | Nanomolar range | [3] | |
| Melanoma | SK-Mel-147 | Nanomolar range | [3] | |
| CCG-257081 | Prostate Cancer | LNCaP | 7.2 ± 1.1 | [2] |
| Prostate Cancer | LNCaP Abl | 3.0 ± 1.1 | [2] | |
| CCG-203971 | Melanoma | SK-Mel-147 | ~6 (for SRE-luciferase) | [4] |
| Y-27632 | Prostate Cancer | WPMY-1 | >50 | [5] |
| Prostate Cancer | BPH-1 | >50 | [5] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
Table 2: Inhibition of Cancer Cell Invasion
| Compound | Cancer Type | Cell Line | Concentration (µM) | % Inhibition | Citation(s) |
| CCG-1423 | Prostate Cancer | PC-3 | 3 | ~90% (spontaneous) | [6] |
| CCG-203971 | Prostate Cancer | PC-3 | 4.2 (IC50) | Not specified | [7] |
Comparative Efficacy in Specific Cancer Types
Prostate Cancer
Preclinical studies have demonstrated the efficacy of CCG-1423 and its more potent analog, CCG-257081, in prostate cancer cell lines.[1][2] CCG-1423 inhibits the proliferation of PC-3 and LNCaP cells with IC50 values in the low micromolar range.[1][2] Notably, in a model of castrate-resistant prostate cancer (LNCaP Abl), both CCG-1423 and CCG-257081 showed greater potency than the antiandrogen drug enzalutamide, suggesting a potential therapeutic avenue for hormone-refractory disease.[2] Furthermore, CCG-1423 has been shown to potently inhibit the invasion of PC-3 prostate cancer cells.[6]
Melanoma
CCG-1423 exhibits significant activity against melanoma cell lines, particularly those with high expression of RhoC.[3] It inhibits the growth of RhoC-overexpressing melanoma lines (A375M2 and SK-Mel-147) at nanomolar concentrations and selectively induces apoptosis in these cells.[3] The analog CCG-203971 has also been shown to inhibit melanoma cell migration and invasion and reduce lung metastasis in a preclinical model.[4]
Potential Applications in Other Cancers
While specific data for this compound in other cancer types is limited, the known role of the Rho/MKL1/SRF pathway in their pathogenesis suggests potential therapeutic utility.
-
Breast Cancer: The Rho/MKL1/SRF pathway is implicated in breast cancer metastasis.[5]
-
Lung Cancer: The analog CCG-203971 has been studied in human lung fibroblasts, indicating engagement with the target pathway in lung-derived cells.[8]
-
Glioblastoma: The invasive nature of glioblastoma is a major therapeutic challenge, and targeting pathways involved in cell migration, such as the Rho/MKL1/SRF pathway, could be a valuable strategy.
-
Pancreatic, Colon, and Ovarian Cancers: The Rho/MKL1/SRF pathway is known to be involved in the progression of these cancers, suggesting that its inhibition could be a viable therapeutic approach.[9]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Serum Response Element (SRE) Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of the SRF.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow to adhere overnight.
-
Transfection: Transfect cells with an SRE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with a serum-free medium containing various concentrations of this compound or vehicle control.
-
Stimulation: After 1 hour of pre-treatment with the inhibitor, stimulate the cells with a Rho activator, such as lysophosphatidic acid (LPA).
-
Incubation: Incubate the cells for 18-24 hours at 37°C.
-
Lysis and Luminescence Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the vehicle-treated control and determine the IC50 value.
Matrigel Invasion Assay
This assay assesses the ability of cancer cells to invade through a basement membrane matrix.
Protocol:
-
Insert Preparation: Coat the upper surface of transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Harvest and resuspend cells in a serum-free medium. Seed 5 x 10^4 cells in the upper chamber of the coated inserts in the presence of various concentrations of this compound or vehicle control.
-
Chemoattraction: Add a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS), to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Removal of Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.
-
Quantification: Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields to quantify invasion.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound or vehicle control for 24-72 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative/PI-negative cells are considered live.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Conclusion and Future Directions
This compound and its analogs represent a promising class of anti-cancer agents that target the Rho/MKL1/SRF signaling pathway. Robust preclinical data in prostate and melanoma cancer models demonstrate their potential to inhibit key processes of cancer progression, including proliferation, invasion, and survival. While further investigation is required to determine their efficacy in a broader range of cancer types, the critical role of the targeted pathway in various malignancies suggests that these inhibitors could have wide-ranging applications in oncology. Future studies should focus on comprehensive in vivo efficacy and toxicity profiling, as well as the identification of predictive biomarkers to guide their clinical development.
References
- 1. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Novel Nipecotic Bis(amide) Inhibitors of the Rho/MKL1/SRF Transcriptional Pathway as Potential Anti-metastasis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Rho/MRTF/SRF inhibitors block matrix-stiffness and TGF-β-induced fibrogenesis in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Small-Molecule Inhibition of Rho/MKL/SRF Transcription in Prostate Cancer Cells: Modulation of Cell Cycle, ER Stress, and Metastasis Gene Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Improved SRC-3 Inhibitors as Breast Cancer Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function [mdpi.com]
- 9. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling CCG-271423
This guide provides critical safety and logistical information for the handling and disposal of CCG-1423, a chemical compound used in industrial and scientific research. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling CCG-1423, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Protective Clothing | Wear fire/flame resistant and impervious clothing.[1] |
| Gloves | Wear appropriate chemical-resistant gloves. | |
| Respiratory Protection | Respirator | If exposure limits are exceeded or irritation occurs, use a full-face respirator.[1] |
Emergency First-Aid Procedures
In the event of accidental exposure to CCG-1423, follow these first-aid measures immediately.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air.[1] |
| Skin Contact | Immediately take off all contaminated clothing and wash the affected area.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes.[1] |
| Ingestion | Rinse mouth with water.[1] |
Handling and Disposal Workflow
The following diagram outlines the standard operating procedure for handling and disposing of CCG-1423 in a laboratory setting.
Disposal Plan
Contaminated materials and waste from handling CCG-1423 should be managed as hazardous waste. Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[2][3] It is crucial to prevent the entry of the chemical into sewers, water courses, basements, or confined areas.[4] Spills should be contained and collected with non-combustible, absorbent material (e.g., sand, earth, vermiculite) and placed in a designated container for disposal by a licensed contractor.[4]
Note: The information provided is based on the Safety Data Sheet for CCG-1423. It is essential to consult the full SDS and your institution's safety guidelines before handling this chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
